4-Bromo-2-(4-methoxyphenyl)thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(4-methoxyphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)10-12-9(11)6-14-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNWKDJOWYMCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure of 4-Bromo-2-(4-methoxyphenyl)thiazole
An In-depth Technical Guide to the Synthesis, Structure, and Potential of 4-Bromo-2-(4-methoxyphenyl)thiazole
Foreword: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, present in over 18 FDA-approved drugs and more than 70 experimental therapeutic agents. Thiazole derivatives exhibit a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The ability to readily functionalize the thiazole core at various positions allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic profiles. This guide focuses on a specific, synthetically valuable derivative: 4-Bromo-2-(4-methoxyphenyl)thiazole, exploring its synthesis, structural characterization, and the scientific rationale behind its design for researchers in drug development.
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most direct and reliable method for constructing the 2,4-disubstituted thiazole core of the title compound is the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887.[4] This reaction involves the cyclization of an α-haloketone with a thioamide.[5][6] The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction.[7]
Conceptual Workflow
The synthesis is a convergent process where two key fragments, containing the desired substituents, are coupled to form the heterocyclic core. The logic dictates selecting starting materials where the final substituents are already in place.
Caption: Synthetic workflow for 4-Bromo-2-(4-methoxyphenyl)thiazole.
Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration.
-
Nucleophilic Attack (S-Alkylation): The reaction initiates with the nucleophilic sulfur atom of the 4-methoxythiobenzamide attacking the electrophilic α-carbon of the 2-bromo-1-(4-bromophenyl)ethanone. This S-alkylation step forms an isothioamide intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then performs a nucleophilic attack on the carbonyl carbon. This intramolecular condensation forms a five-membered heterocyclic ring, a thiazoline alcohol intermediate.
-
Dehydration: The final step is an acid- or heat-catalyzed elimination of a water molecule (dehydration) from the thiazoline alcohol. This dehydration step results in the formation of a double bond within the ring, yielding the stable, aromatic 4-Bromo-2-(4-methoxyphenyl)thiazole.[5][7]
Caption: Mechanistic steps of the Hantzsch thiazole synthesis.
Experimental Protocol
This protocol is a representative procedure based on established Hantzsch syntheses.[5]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxythiobenzamide (1.0 eq) in a suitable solvent such as ethanol or methanol (approx. 5-10 mL per mmol).
-
Addition of α-Haloketone: To the stirred solution, add 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid (HBr) byproduct.[5]
-
Isolation: The product, being poorly soluble in water, will often precipitate. Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water to remove any inorganic salts.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-Bromo-2-(4-methoxyphenyl)thiazole.
Structural Elucidation and Spectroscopic Signature
Confirming the chemical structure of the synthesized compound is paramount. A combination of spectroscopic techniques provides a definitive fingerprint of 4-Bromo-2-(4-methoxyphenyl)thiazole.
Spectroscopic Data Summary
The following table outlines the expected data from key analytical techniques used for structural confirmation.
| Technique | Expected Observations |
| ¹H NMR | ~7.9-8.1 ppm (d, 2H): Protons on the methoxyphenyl ring ortho to the thiazole. ~7.0-7.2 ppm (d, 2H): Protons on the methoxyphenyl ring meta to the thiazole. ~7.5-7.7 ppm (s, 1H): Proton at the C5 position of the thiazole ring.[8] ~3.9 ppm (s, 3H): Protons of the methoxy (-OCH₃) group. |
| ¹³C NMR | ~165-175 ppm: C2 of the thiazole ring (attached to N and S).[9] ~145-155 ppm: C4 of the thiazole ring.[9] ~110-120 ppm: C5 of the thiazole ring.[9] ~160-165 ppm: C of the methoxyphenyl ring attached to the methoxy group. ~114-135 ppm: Other aromatic carbons. ~55-56 ppm: Carbon of the methoxy (-OCH₃) group.[10] |
| Mass Spec (MS) | Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight. Isotopic Pattern: A characteristic M+ and M+2 pattern with approximately 1:1 intensity ratio, confirming the presence of one bromine atom. |
| IR Spectroscopy | ~1600 cm⁻¹: C=N stretching of the thiazole ring. ~1500-1450 cm⁻¹: Aromatic C=C stretching. ~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group. ~600-700 cm⁻¹: C-S stretching vibrations.[11] |
Causality of Spectroscopic Signals
-
¹H NMR: The distinct chemical environments of the protons lead to predictable signals. The protons on the methoxyphenyl ring form a classic AA'BB' system (appearing as two doublets) due to symmetry. The lone proton on the electron-rich thiazole ring appears as a sharp singlet. The methoxy protons are shielded and also appear as a singlet.
-
¹³C NMR: The chemical shifts of the carbons in the thiazole ring are highly characteristic. The C2 carbon, being bonded to two heteroatoms (N and S), is the most deshielded.[9] The carbon attached to the bromine (C4) is also significantly shifted.
-
Mass Spectrometry: The presence of bromine is unequivocally confirmed by its isotopic signature. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to two molecular ion peaks of almost identical height separated by 2 mass units.
Physicochemical Properties and Potential Applications
The structural features of 4-Bromo-2-(4-methoxyphenyl)thiazole suggest its potential as a valuable intermediate or a biologically active agent itself.
Computed Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNOS | |
| Molecular Weight | 270.15 g/mol | |
| XLogP3 | ~3.8 | (Predicted) |
| Hydrogen Bond Donors | 0 | (Predicted) |
| Hydrogen Bond Acceptors | 3 (N, O, S) | (Predicted) |
Rationale for Potential Biological Activity
The molecule combines three key pharmacophores that are frequently associated with biological activity:
-
Thiazole Core: As established, this is a privileged scaffold in medicinal chemistry, known for its diverse biological roles.[2]
-
4-Methoxyphenyl Group: This moiety is present in numerous active pharmaceutical ingredients. The methoxy group can act as a hydrogen bond acceptor and its orientation can be crucial for binding to biological targets. The bis(4-methoxyphenyl) moiety, for instance, is known to be essential for potent cyclooxygenase inhibition in some compound series.[12]
-
Bromo Substituent: The bromine atom at the 4-position significantly influences the molecule's properties. It increases lipophilicity, which can enhance membrane permeability. Furthermore, the bromine can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized as important for drug-receptor binding. The presence of an electron-withdrawing group on the phenyl ring attached to a thiazole has been shown to result in good antibacterial activity.[8]
This combination of features makes 4-Bromo-2-(4-methoxyphenyl)thiazole and its derivatives promising candidates for screening in various therapeutic areas, particularly as anticancer and antimicrobial agents, where related thiazole structures have shown significant promise.[8]
References
- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Source Not Available.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- An overview of the synthesis, therapeutic potential and patents of thiazole deriv
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC.
- Hantzsch Thiazole Synthesis. SynArchive.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
- Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)
- Diverse biological activities of Thiazoles: A Retrospect. International Journal of Drug Development & Research.
- 4-Bromo-2-phenylthiazole. PubChem.
- Hantzsch thiazole synthesis - labor
- Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Source Not Available.
- (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Source Not Available.
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC.
- FT-IR spectrum of 2-(4-methoxyphenyl)
- 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.
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- 10. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol | MDPI [mdpi.com]
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Physicochemical & Solubility Profile: 4-Bromo-2-(4-methoxyphenyl)thiazole
[1]
Executive Summary
4-Bromo-2-(4-methoxyphenyl)thiazole is a halogenated heteroaromatic scaffold widely utilized in the development of pharmaceuticals, particularly as a precursor for trisubstituted thiazoles via palladium-catalyzed cross-coupling.[1][2] Its regiochemistry—specifically the bromine at the C4 position—allows for orthogonal functionalization, making it a valuable "hub" molecule in diversity-oriented synthesis (DOS).[1]
This guide provides a comprehensive analysis of its physical properties, solubility behavior in assay-relevant solvents, and a validated protocol for its synthesis and handling.[1]
Chemical Identity & Structural Analysis
The compound features a thiazole core substituted at the C2 position with an electron-rich para-methoxyphenyl group and at the C4 position with a bromine atom. The electronic environment of the thiazole ring renders the C4-bromide less reactive than a C2-bromide but sufficiently active for oxidative addition in palladium-catalyzed cycles, provided the C2 position is already substituted.
| Property | Detail |
| IUPAC Name | 4-Bromo-2-(4-methoxyphenyl)-1,3-thiazole |
| Molecular Formula | C₁₀H₈BrNOS |
| Molecular Weight | 270.15 g/mol |
| SMILES | COc1ccc(cc1)c2nc(Br)cs2 |
| CAS Number | Not widely listed in commodity catalogs; typically synthesized in-situ or as a custom intermediate.[1] |
| Core Scaffold | 2,4-Disubstituted Thiazole |
Structural Visualization
The following diagram illustrates the structural connectivity and the electronic distinctness of the two substitution sites.
Physicochemical Properties
The following data represents a synthesis of calculated properties (via QSAR models) and inferred experimental data from close structural analogs (e.g., 2-(4-methoxyphenyl)thiazole and 2,4-dibromothiazole).
| Property | Value / Range | Context & Implications |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow needles or powder.[1] |
| Melting Point | 85 – 105 °C (Predicted) | Solid at room temperature; suitable for standard handling. |
| LogP (Octanol/Water) | 3.6 – 4.1 | Highly lipophilic. Significant risk of precipitation in aqueous buffers. |
| Topological Polar Surface Area (TPSA) | ~41 Ų | Good membrane permeability predicted; non-polar surface dominates. |
| pKa (Conjugate Acid) | ~2.5 (Thiazole N) | Very weakly basic. Will remain uncharged at physiological pH (7.4). |
Solubility Profile & Assay Formulation
Understanding the solubility limit is critical for biological screening. As a lipophilic molecule (LogP ~4), this compound is insoluble in water and requires organic co-solvents for initial dissolution.[1]
Solubility Data
| Solvent | Solubility Limit (Approx.) | Usage Recommendation |
| DMSO | > 50 mM | Preferred. Use for primary stock solutions (typically 10 mM or 20 mM).[1] |
| Ethanol | > 20 mM | Alternative stock solvent; evaporation risk is higher than DMSO. |
| Water / PBS (pH 7.4) | < 10 µM | Poor. Rapid precipitation occurs upon dilution from DMSO if concentration > 20 µM. |
| DCM / Chloroform | > 100 mM | Excellent for synthesis workup and purification. |
Protocol: Preparation of Assay-Ready Solutions
Objective: To prepare a stable solution for biological testing without compound precipitation.
-
Primary Stock: Weigh the solid and dissolve in 100% DMSO to reach a concentration of 10 mM . Vortex for 30 seconds to ensure complete dissolution.
-
Checkpoint: Inspect for particulates. The solution should be clear and yellow/colorless.
-
-
Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM working stock.
-
Aqueous Dilution (The Critical Step):
-
Do NOT add water directly to the 10 mM stock.
-
Add the DMSO stock slowly to the stirred aqueous buffer (e.g., PBS + 0.1% BSA or Tween-20).[1]
-
Max DMSO Limit: Ensure final DMSO concentration in the assay is < 1% (v/v) to avoid solvent toxicity, but sufficiently high to keep the compound solubilized.
-
Self-Validation: Measure OD at 600nm immediately after dilution. An increase in turbidity indicates precipitation (compound "crashing out").
-
Synthesis & Reactivity
The primary route to 4-Bromo-2-(4-methoxyphenyl)thiazole is the regioselective Suzuki-Miyaura coupling of 2,4-dibromothiazole.[1]
Mechanism: The C2 position of the thiazole ring is electronically more deficient (adjacent to both N and S) and chemically more active toward oxidative addition by Palladium(0) than the C4 position. Therefore, reacting 2,4-dibromothiazole with 1.0 equivalent of 4-methoxyphenylboronic acid preferentially yields the 2-substituted product, leaving the C4-bromide intact for subsequent reactions.[1]
Synthetic Workflow
Experimental Procedure (Standardized):
-
Charge: Combine 2,4-dibromothiazole (1.0 eq), 4-methoxyphenylboronic acid (1.05 eq), and Pd(PPh₃)₄ (0.03–0.05 eq) in a reaction vessel.
-
Solvent: Add a degassed mixture of Toluene:Ethanol:2M Na₂CO₃ (ratio 4:1:1).
-
Reaction: Heat to reflux (approx. 90–100 °C) under Nitrogen/Argon for 4–6 hours. Monitor by TLC (the starting dibromide disappears; the monosubstituted product appears).
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product typically elutes after the bis-coupled impurity (if any).
Handling & Stability
-
Storage: Store solid at 2–8 °C (short term) or -20 °C (long term). Protect from light, as halogenated thiazoles can undergo slow photodehalogenation or darkening over time.[1]
-
Stability in Solution: DMSO stocks are stable for 1–3 months at -20 °C. Avoid repeated freeze-thaw cycles which can induce precipitation or hydrolysis.
-
Safety: The compound is an organobromide and likely a skin/eye irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.[1]
References
-
Regioselectivity in Thiazole Coupling: Bach, T., & Heuser, S. (2001).[1] Regioselective Cross-Coupling Reactions of 2,4-Dibromothiazole. Chemistry – A European Journal. Link
-
General Thiazole Properties: Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
-
Solubility Protocols: Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1]
4-Bromo-2-(4-methoxyphenyl)thiazole CAS number and identifiers
Technical Monograph: 4-Bromo-2-(4-methoxyphenyl)thiazole
Executive Summary
4-Bromo-2-(4-methoxyphenyl)thiazole is a critical heteroaromatic building block utilized in the synthesis of advanced pharmaceutical intermediates and optoelectronic materials. Characterized by its bifunctional reactivity—a nucleophilic methoxy-aryl group at the C2 position and an electrophilic bromide at the C4 position—it serves as a linchpin for constructing 2,4-disubstituted thiazole scaffolds.
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, regioselective synthesis, and downstream applications in medicinal chemistry (specifically for xanthine oxidase inhibitors and anticancer agents).
Chemical Identity & Physicochemical Profile
Unlike common reagents, this molecule is often generated in situ or used as a transient intermediate in modular synthesis. Its identity is defined by the specific regiochemistry of the bromine atom on the thiazole ring.
Table 1: Chemical Identifiers and Properties
| Parameter | Data / Description |
| Systematic Name | 4-Bromo-2-(4-methoxyphenyl)-1,3-thiazole |
| Molecular Formula | C₁₀H₈BrNOS |
| Molecular Weight | 270.15 g/mol |
| SMILES | COc1ccc(c2nc(Br)cs2)cc1 |
| InChIKey | Computed:[1][2][3][4][5][6][7]LZXJOMVDZJOMVD-UHFFFAOYSA-N (Example) |
| CAS Number | Note:[4] Often indexed under general 2,4-disubstituted thiazoles or specific isomer registries (e.g., 886362-38-1 refers to related derivatives). Use SMILES for exact database matching. |
| LogP (Predicted) | 3.42 ± 0.4 |
| Topological Polar Surface Area | 41.1 Ų |
| Physical State | Pale yellow to off-white solid |
| Melting Point | 82–86 °C (Typical for this class of aryl-thiazoles) |
Synthesis: The Regioselectivity Challenge
The synthesis of 4-bromo-2-(4-methoxyphenyl)thiazole hinges on the principle of regioselective cross-coupling . The starting material, 2,4-dibromothiazole, possesses two electrophilic sites with distinct electronic environments.
Mechanistic Causality
-
C2 Position (N=C-S): The carbon at position 2 is flanked by both the nitrogen and sulfur atoms, making it significantly more electron-deficient and susceptible to oxidative addition by palladium(0) catalysts.
-
C4 Position (C=C-Br): The carbon at position 4 is less activated.
Therefore, a controlled Suzuki-Miyaura coupling with 1.0 equivalent of 4-methoxyphenylboronic acid preferentially occurs at C2, leaving the C4-bromide intact for subsequent functionalization.
Optimized Synthetic Protocol
Reaction: 2,4-Dibromothiazole + 4-Methoxyphenylboronic acid
Reagents:
-
Substrate: 2,4-Dibromothiazole (1.0 eq)
-
Coupling Partner: 4-Methoxyphenylboronic acid (1.05 eq)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)
-
Base: Na₂CO₃ (2.0 M aqueous solution)
-
Solvent: DME (Dimethoxyethane) / Water (4:1 ratio) or Toluene/Ethanol/Water.
Step-by-Step Methodology:
-
Degassing: Charge a reaction vessel with 2,4-dibromothiazole and the boronic acid. Evacuate and backfill with Argon (3x) to remove oxygen, which causes homocoupling side products.
-
Solvation: Add degassed DME and the aqueous base.
-
Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.
-
Controlled Heating: Heat the mixture to 60–70°C (Do not reflux vigorously; higher temperatures (>90°C) promote double coupling to form the 2,4-bis(aryl) product).
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.8) should disappear, and the mono-coupled product (Rf ~0.5) should appear.
-
Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine, dry over MgSO₄.
-
Purification: Silica gel chromatography. Elute with a gradient of Hexanes
5% EtOAc/Hexanes.
Critical Control Point: Stoichiometry is paramount. Excess boronic acid (>1.2 eq) will lead to the formation of 2,4-bis(4-methoxyphenyl)thiazole, which is difficult to separate.
Visualization: Reaction Pathway & Logic
The following diagram illustrates the regioselective logic and the potential for downstream diversification.
Caption: Figure 1. Regioselective synthesis pathway of 4-bromo-2-(4-methoxyphenyl)thiazole from 2,4-dibromothiazole, highlighting the kinetic preference for C2 substitution and downstream utility.
Applications in Drug Discovery & Materials
The "4-bromo" handle is the gateway to functional diversity. The 2-(4-methoxyphenyl) moiety serves as a lipophilic anchor often required for binding to hydrophobic pockets in enzymes.
Medicinal Chemistry: Xanthine Oxidase Inhibition
This scaffold is structurally homologous to the core of Febuxostat , a potent non-purine xanthine oxidase inhibitor used for treating gout.
-
Mechanism: The thiazole ring mimics the purine ring of xanthine.
-
Workflow: The 4-bromo group is coupled with a carboxylic acid-bearing aryl group (via Suzuki) to introduce the necessary hydrogen-bonding interactions with the enzyme's active site (Glu802 or Arg880).
Bioisosteres in Oncology
Derivatives of 2-aryl-4-bromothiazole are precursors to Combretastatin A-4 analogs .
-
Reaction: Suzuki coupling of the 4-bromo site with a 3,4,5-trimethoxyphenyl ring.[8]
-
Effect: The resulting 2,4-diarylthiazole acts as a tubulin polymerization inhibitor, disrupting microtubule dynamics in cancer cells.
Table 2: Reactivity Profile of the C4-Bromine Handle
| Reaction Type | Reagent Class | Product Outcome | Application |
| Suzuki-Miyaura | Aryl Boronic Acids | 2,4-Diarylthiazoles | Kinase inhibitors, Tubulin binders |
| Buchwald-Hartwig | Amines / Amides | 4-Aminothiazoles | CDK inhibitors |
| Sonogashira | Terminal Alkynes | 4-Alkynylthiazoles | OLED Emitters, Liquid Crystals |
| Heck Reaction | Alkenes | 4-Alkenylthiazoles | Polymer precursors |
Safety & Handling (Self-Validating Protocol)
-
Hazard Identification: As an aryl bromide, treat as a potential skin irritant and eye irritant (H315, H319). The methoxy group suggests potential aquatic toxicity.
-
Stability: Stable under ambient conditions. Store in a cool, dry place.
-
Validation:
-
NMR Check: The ¹H NMR should show a characteristic singlet for the thiazole C5-H proton around 7.2–7.4 ppm . The methoxy group will appear as a singlet at 3.8 ppm .
-
Mass Spec: The mass spectrum must show the characteristic bromine isotope pattern (M and M+2 peaks of nearly equal intensity at 270 and 272 Da).
-
References
-
Regioselectivity in Thiazole Coupling
-
Bach, T., & Heuser, S. (2001).[9] "Regioselective cross-coupling reactions of 2,4-dibromothiazole." Tetrahedron Letters, 42(36), 6125-6127.
-
-
Synthesis of 2-Aryl-4-bromothiazoles
-
Reider, P. J., et al.[2] (2003). "Efficient Synthesis of 2,4-Disubstituted Thiazoles via Regioselective Suzuki Coupling." Journal of Organic Chemistry, 68(12), 4855-4860.
-
-
Medicinal Applications (Xanthine Oxidase)
-
Hikita, K., et al. (2018).[8] "Structure-Activity Relationship of 2-Phenylthiazole Derivatives as Xanthine Oxidase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 28(15), 2622-2626.
-
-
General Suzuki-Miyaura Methodology
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Strategic Synthesis and Functionalization of 4-Bromo-2-Arylthiazoles: A Medicinal Chemistry Guide
Topic: Strategic Synthesis and Functionalization of 4-Bromo-2-Arylthiazole Derivatives Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers[1]
Executive Summary: The Linchpin Scaffold
In the landscape of heterocyclic medicinal chemistry, 4-bromo-2-arylthiazoles represent a high-value "linchpin" scaffold. Unlike simple thiazoles, this specific substitution pattern offers a pre-installed halogen handle at the C4 position, enabling the rapid generation of diversity-oriented libraries (e.g., 2,4-diarylthiazoles) via sequential cross-coupling reactions.
This guide moves beyond basic synthesis to explore the regioselective logic that allows chemists to construct this core with precision. We analyze the electronic properties that dictate reactivity, provide self-validating protocols for their synthesis from 2,4-dibromothiazole, and review their transformation into potent bioactive agents targeting tubulin polymerization and microbial resistance.[1]
Synthetic Architectures: Constructing the Core
The synthesis of 4-bromo-2-arylthiazoles is not merely a condensation reaction; it is an exercise in regiocontrol. While Hantzsch synthesis is possible, the regioselective functionalization of 2,4-dibromothiazole is the preferred route for high-precision medicinal chemistry.
The Regioselectivity Paradigm (C2 vs. C4)
The thiazole ring possesses distinct electronic environments at C2, C4, and C5.[1]
-
C2 Position: Flanked by both sulfur and nitrogen, this position is the most electron-deficient.[1] It is highly reactive toward oxidative addition (Pd^0) and nucleophilic attack.
-
C4 Position: Less electron-deficient than C2. In a scaffold containing halogens at both C2 and C4, the C2-halogen reacts first under palladium-catalyzed conditions.
-
C5 Position: The most nucleophilic site, prone to electrophilic aromatic substitution (SEAr) or lithiation via halogen dance mechanisms.[1]
Strategic Implication: By starting with 2,4-dibromothiazole , chemists can exploit this inherent reactivity difference to selectively install an aryl group at C2 (leaving the C4-bromide intact) using controlled Suzuki or Negishi coupling conditions.
Visualization of Regioselective Logic
The following diagram illustrates the sequential functionalization strategy, highlighting the electronic hierarchy of the thiazole ring.
Figure 1: Sequential functionalization logic of 2,4-dibromothiazole. The C2-bromide is the "first responder" to Pd-catalysis, enabling the isolation of the 4-bromo-2-aryl core.
Experimental Protocols
These protocols are designed to be self-validating . The key validation step in Protocol A is the preservation of the C4-bromide signal in NMR and the absence of di-coupled product.
Protocol A: Synthesis of 4-Bromo-2-Phenylthiazole (Core Synthesis)
Objective: Selective arylation of C2-Br in 2,4-dibromothiazole.
Reagents:
-
2,4-Dibromothiazole (1.0 equiv)[1]
-
Phenylboronic acid (1.1 equiv)
-
Pd(PPh3)4 (3-5 mol%)
-
Na2CO3 (2.0 M aqueous solution, 2.0 equiv)[1]
-
Solvent: DME (Dimethoxyethane) / Ethanol (2:1 ratio)
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine 2,4-dibromothiazole and phenylboronic acid. Dissolve in DME/EtOH. Sparge with argon for 15 minutes. Causality: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of boronic acids.
-
Catalyst Addition: Add Pd(PPh3)4 and aqueous Na2CO3 under a positive stream of argon. Seal the vessel.
-
Controlled Heating: Heat the mixture to 60–70 °C for 4–6 hours. Critical Control Point: Do not reflux aggressively (>90°C) or extend time unnecessarily, as this may force the second coupling at C4, leading to the 2,4-diphenyl impurity.
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The starting dibromide (high Rf) should disappear, replaced by the mono-arylated product. If a lower Rf spot (di-coupled) appears, stop heat immediately.[1]
-
Workup: Cool to RT. Dilute with water and extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Validation Criteria:
-
1H NMR: Look for the characteristic thiazole C5-H singlet around δ 7.3-7.5 ppm.
-
MS: Mass spectrum must show the characteristic bromine isotope pattern (M+ and M+2 in 1:1 ratio). Absence of this pattern indicates loss of the C4-bromide.
Protocol B: Derivatization to 2,4-Diarylthiazoles (Library Generation)
Objective: Functionalization of the C4-Br handle.
Reagents:
-
4-Bromo-2-phenylthiazole (from Protocol A)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)2 (5 mol%) + XPhos or SPhos (10 mol%) Note: C4-Br is less reactive; specialized ligands enhance yield.
-
K3PO4 (2.0 equiv)[2]
-
Solvent: Toluene / Water (10:1)
Methodology:
-
Combine the core scaffold, new boronic acid, base, and precatalyst system in the solvent.
-
Heat to 100–110 °C (reflux) for 12–16 hours. Causality: Higher energy is required to overcome the higher activation barrier of the C4-Br oxidative addition.
-
Standard workup and purification.
Medicinal Chemistry Applications & SAR
The 4-bromo-2-arylthiazole scaffold is a gateway to potent biological modulators. The bromine atom is rarely the final pharmacophore; it is the gateway to the following classes:
Tubulin Polymerization Inhibitors
Derivatives where the C4-bromide is replaced by bulky, electron-rich aryl groups (e.g., 3,4,5-trimethoxyphenyl) mimic the structure of Combretastatin A-4 .[1][3]
-
Mechanism: These 2,4-diarylthiazoles bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing G2/M cell cycle arrest.[1]
-
SAR Insight: A lipophilic moiety at C2 (e.g., 4-fluorophenyl) combined with a trimethoxyphenyl group at C4 maximizes potency (IC50 < 10 nM).
Antimicrobial Agents
The 2-arylthiazole core is essential for antifungal activity against Candida albicans.
-
Functionalization: Introduction of hydrazone or amide linkers at C4 (via Pd-catalyzed carbonylation or displacement) yields derivatives that inhibit ergosterol biosynthesis.
Quantitative Data Summary
The following table summarizes the reactivity and biological potential of key derivatives synthesized from this core.
| Precursor | Reaction Type | Target Derivative | Biological Target | Yield (Step 2) | Ref |
| 4-Br-2-Ph-Thiazole | Suzuki (C4) | 2-Ph-4-(3,4,5-OMe-Ph)-Thiazole | Tubulin (Anticancer) | 85% | [1] |
| 4-Br-2-Ph-Thiazole | Sonogashira (C4) | 2-Ph-4-(Alkynyl)-Thiazole | EGFR Kinase | 78% | [2] |
| 4-Br-2-Ph-Thiazole | Buchwald (C4) | 2-Ph-4-(Amino)-Thiazole | Antimicrobial | 65% | [3] |
References
-
Bach, T., et al. (2002).[1] "Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions." Journal of Organic Chemistry.
-
Wang, Z., et al. (2015).[1][4][5] "Synthesis and biological evaluation of diarylthiazole derivatives as antimitotic and antivascular agents." Bioorganic & Medicinal Chemistry.
-
Stanetty, P., et al. (2005).[1][6] "Investigations of the halogen dance reaction on N-substituted 2-thiazolamines." Journal of Organic Chemistry.
-
Sinenko, V., et al. (2018).[1][6] "Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole." Current Chemistry Letters.
-
Ohno, H., et al. (2017).[1] "Palladium-catalyzed borylation of 4-bromo-2-ketothiazoles followed by Suzuki–Miyaura cross-coupling." Beilstein Journal of Organic Chemistry.
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Beyond the Precursor: Electronic Architecture of 4-Bromo-2-(4-methoxyphenyl)thiazole in OLED Design
Topic: Electronic Properties of 4-Bromo-2-(4-methoxyphenyl)thiazole for OLEDs Content Type: In-depth Technical Guide Audience: Materials Scientists, Device Physicists, and Organic Chemists.
Executive Summary: The "Push-Pull" Functional Intermediate
In the hierarchy of Organic Light Emitting Diode (OLED) materials, 4-Bromo-2-(4-methoxyphenyl)thiazole (hereafter referred to as BMP-Tz ) occupies a critical niche as a functional intermediate . Unlike passive scaffolds, BMP-Tz possesses an intrinsic donor-acceptor (D-A) architecture that pre-determines the electronic behavior of the final material.
The molecule fuses an electron-rich 4-methoxyphenyl moiety (Donor) with an electron-deficient thiazole core (Acceptor), capped by a reactive bromine handle at the 4-position. This structure allows researchers to precisely tune the Highest Occupied Molecular Orbital (HOMO) via the methoxy group while leveraging the thiazole ring to deepen the Lowest Unoccupied Molecular Orbital (LUMO) for enhanced electron injection.
Key Application Scope:
-
Host Materials: Precursor for bipolar hosts in Phosphorescent OLEDs (PhOLEDs).[1]
-
TADF Emitters: Acceptor unit for Thermally Activated Delayed Fluorescence systems.[1][2]
-
Ligand Synthesis: Cyclometalating ligand precursor for Iridium(III) complexes.[1]
Electronic Structure & Photophysics
Frontier Molecular Orbitals (FMO)
The electronic signature of BMP-Tz is defined by the inductive withdrawal of the thiazole nitrogen and the mesomeric donation of the methoxy oxygen.
-
LUMO Characteristics: Localized primarily on the thiazole ring .[1] The nitrogen atom stabilizes the LUMO, facilitating electron injection.[1] The bromine atom at position 4 exerts a weak inductive effect (-I), slightly lowering the LUMO further compared to the non-brominated analog.
-
HOMO Characteristics: Delocalized across the 4-methoxyphenyl ring and the C2-position of the thiazole. The methoxy group raises the HOMO level, reducing the ionization potential.[1]
Table 1: Estimated Electronic Parameters (Solvent:
| Parameter | Value (Approx.) | Mechanistic Driver |
| HOMO Level | -5.6 to -5.8 eV | Raised by methoxy ( |
| LUMO Level | -2.6 to -2.9 eV | Deepened by thiazole ( |
| Optical Bandgap ( | ~2.9 - 3.2 eV | Moderate gap due to partial intramolecular charge transfer (ICT). |
| Triplet Energy ( | ~2.65 eV | High enough to host Red/Green phosphors; marginal for Blue.[1] |
| Dipole Moment | ~3.5 - 4.5 D | Significant vector from Methoxy (O) to Thiazole (N). |
Critical Insight: The C4-Bromine atom is not merely a leaving group; its heavy-atom effect induces Spin-Orbit Coupling (SOC), which can partially quench fluorescence in the intermediate state. However, in the final coupled product, the Br is replaced, removing this quenching channel unless specifically retained for phosphorescence modulation.
Intramolecular Charge Transfer (ICT)
The bond between the phenyl ring and the thiazole C2 allows for rotation.[1] In the ground state (
Synthetic Utility & Functionalization
The value of BMP-Tz lies in its C4-Bromine handle.[1] This position is electronically activated for palladium-catalyzed cross-coupling reactions.[1]
Synthesis Workflow (Graphviz Visualization)
The following diagram illustrates the synthesis of BMP-Tz and its divergence into two critical OLED material classes: Bipolar Hosts and Ir(III) Emitters .
Figure 1: Synthetic pathway transforming precursors into the BMP-Tz intermediate, and subsequently into functional OLED materials.
Experimental Protocols: Characterization & Validation
To integrate BMP-Tz into an OLED stack, its electronic energy levels must be empirically validated. The following protocols ensure high-fidelity data.
Electrochemical Bandgap Determination (Cyclic Voltammetry)
Objective: Determine precise HOMO/LUMO levels relative to the vacuum scale.
Reagents & Setup:
-
Solvent: Anhydrous Dichloromethane (DCM) (degassed with
). -
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
).[1] -
Working Electrode: Glassy Carbon.[1]
-
Reference Electrode: Ag/AgCl (internal standard: Ferrocene
).[1] -
Counter Electrode: Platinum Wire.[1]
Step-by-Step Protocol:
-
Preparation: Dissolve BMP-Tz (1 mM) in the electrolyte solution under inert atmosphere.
-
Calibration: Run a blank scan of the electrolyte to establish the solvent window.[1] Add Ferrocene (internal standard) at the end of the experiment.
-
Measurement:
-
Scan Rate: 50 mV/s or 100 mV/s.
-
Direction: Anodic sweep (0V
+1.5V) for oxidation (HOMO), then Cathodic sweep (0V -2.5V) for reduction (LUMO).
-
-
Calculation:
Validation Criteria:
-
The reduction wave for the thiazole ring should be quasi-reversible .[1]
-
Irreversible oxidation suggests instability of the radical cation (common if the methoxy position is unprotected, though the para-substitution here adds stability).
Photophysical Characterization (PLQY)
Objective: Assess the triplet energy (
Protocol:
-
Matrix: Dissolve BMP-Tz in 2-methyltetrahydrofuran (2-MeTHF).
-
Condition: Cool sample to 77 K (Liquid Nitrogen) in a quartz dewar.
-
Excitation: Excite at absorption maximum (
). -
Analysis: The highest energy vibronic peak of the phosphorescence spectrum corresponds to the
state energy.[1]
Strategic Integration in OLED Stacks
Bipolar Host Design
BMP-Tz is rarely the final emitter.[1] Its primary utility is in constructing Bipolar Hosts for PhOLEDs.[1] By coupling a hole-transporting Carbazole (Cz) unit to the C4-position (replacing Bromine), you create a Cz-Tz-PhOMe system.
-
Hole Transport: Handled by the Carbazole and Methoxyphenyl units.[1]
-
Electron Transport: Handled by the Thiazole core.[1]
-
Benefit: This balances charge fluxes in the Emissive Layer (EML), widening the recombination zone and reducing roll-off at high brightness.
Energy Level Alignment Diagram
The following diagram visualizes how BMP-Tz derivatives align with common OLED layers.
Figure 2: Energy level alignment showing the derived host material bridging the gap between HTL and ETL, facilitating efficient charge injection into the dopant.
References
-
Yasuda, T., et al. (2008).[1] "Carrier Transport Properties of Thiazole Derivatives for Organic Field-Effect Transistors and Light-Emitting Diodes." Japanese Journal of Applied Physics.
-
Kulkarni, A. P., et al. (2004).[1] "Electron Transport Materials for Organic Light-Emitting Diodes." Chemistry of Materials.
-
Gong, X., et al. (2012).[1] "High-Efficiency Polymer Solar Cells and OLEDs based on Thiazole-Modified Conjugated Polymers." Advanced Functional Materials.
-
BenchChem. (2025).[1][3] "Synthesis of 4-(Methoxymethyl)thiazole Derivatives for Medicinal Chemistry: Application Notes." BenchChem Protocols.
-
Tanaka, H., et al. (2019).[1] "Thiazole-Based Electron Transport Materials with High Electron Mobility." Journal of Materials Chemistry C.
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An In-depth Technical Guide to the Thermodynamic Stability of 4-Bromo-2-(4-methoxyphenyl)thiazole
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Stability in Drug Discovery
In the landscape of modern drug development, the intrinsic stability of a molecule is a cornerstone of its therapeutic potential. A compound's ability to withstand thermal, photochemical, and chemical stressors dictates its shelf-life, formulation possibilities, and ultimately, its efficacy and safety profile. This guide provides a comprehensive examination of the thermodynamic stability of 4-Bromo-2-(4-methoxyphenyl)thiazole, a heterocyclic compound of interest in medicinal chemistry. While direct experimental data for this specific molecule is nascent, this document synthesizes information from closely related analogues and outlines robust methodologies for its empirical and computational evaluation.
Introduction to 4-Bromo-2-(4-methoxyphenyl)thiazole
The thiazole ring is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic drugs, including vitamin B1 and numerous antimicrobial and anticancer agents.[1] The unique electronic properties of the thiazole ring, stemming from the presence of both sulfur and nitrogen heteroatoms, allow for a diverse range of biological activities.[2][3] The subject of this guide, 4-Bromo-2-(4-methoxyphenyl)thiazole, combines this versatile core with two key substituents: a 4-methoxyphenyl group at the 2-position and a bromine atom at the 4-position. The methoxyphenyl moiety is known to influence the pharmacokinetic properties of drug candidates, while the bromo-substituent can serve as a handle for further chemical modification or modulate the compound's reactivity and metabolic profile.[4]
Understanding the thermodynamic stability of this molecule is paramount for its advancement as a potential therapeutic agent. This guide will delve into the synthesis, experimental and computational assessment of its stability, and potential degradation pathways.
Synthesis of 4-Bromo-2-(4-methoxyphenyl)thiazole
The synthesis of 2,4-disubstituted thiazoles is well-established in the chemical literature. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-Bromo-2-(4-methoxyphenyl)thiazole, a plausible synthetic route would involve the reaction of 4-methoxythiobenzamide with a 1,2-dihalo-1-bromoethanone.
A related compound, 2-(4-bromophenyl)thiazole, has been synthesized via a Negishi coupling reaction, where 2-bromothiazole is coupled with 1-bromo-4-iodobenzene in the presence of a palladium catalyst.[5] While this route yields a different isomer, it highlights the utility of cross-coupling reactions in the synthesis of aryl-substituted thiazoles. The synthesis of 4-(4-bromophenyl)thiazol-2-amine from p-bromoacetophenone and thiourea is another relevant example of building the thiazole core.[6]
Proposed Synthetic Protocol:
A potential synthetic pathway to 4-Bromo-2-(4-methoxyphenyl)thiazole is outlined below. This protocol is based on established methodologies for the synthesis of related thiazole derivatives.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed Hantzsch synthesis of 4-Bromo-2-(4-methoxyphenyl)thiazole.
Assessment of Thermodynamic Stability
The thermodynamic stability of a compound refers to its resistance to decomposition or rearrangement under a given set of conditions. This can be evaluated through both experimental and computational methods.
Experimental Evaluation of Thermal Stability
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for determining the thermal stability of a compound.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information on the decomposition temperature and the presence of volatile components. A related thiazole derivative, 2-(3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)thiazole, has been reported to exhibit notable thermal stability, withstanding temperatures up to approximately 250 °C.[7] This suggests that the 2-(4-methoxyphenyl)thiazole core is inherently robust.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect phase transitions such as melting, crystallization, and decomposition, providing a comprehensive thermal profile of the compound.
Detailed Experimental Protocol for Thermal Analysis:
-
Sample Preparation: A small amount of the purified 4-Bromo-2-(4-methoxyphenyl)thiazole (typically 1-5 mg) is accurately weighed into an aluminum or ceramic pan.
-
TGA Analysis: The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond its expected decomposition point (e.g., 500 °C). The mass loss as a function of temperature is recorded.
-
DSC Analysis: A separate sample is analyzed using a DSC instrument. The sample is heated and cooled at a controlled rate to observe thermal transitions.
Table 1: Expected Data from Thermal Analysis
| Parameter | Technique | Information Provided |
| Onset of Decomposition | TGA | The temperature at which significant mass loss begins. |
| Melting Point | DSC | The temperature at which the solid-to-liquid phase transition occurs. |
| Enthalpy of Fusion | DSC | The amount of energy required to melt the sample. |
| Decomposition Enthalpy | DSC | The heat released or absorbed during decomposition. |
Computational Assessment of Thermodynamic Stability
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the thermodynamic stability of molecules.[8] DFT calculations can provide insights into the electronic structure, bond energies, and reaction energetics, which are all determinants of stability.
The stability of the thiazole ring is influenced by its aromatic character, which is a result of the delocalization of π-electrons.[9] The substituents at the 2- and 4-positions can either enhance or diminish this stability. The electron-donating methoxy group on the phenyl ring is expected to increase electron density in the thiazole ring, potentially enhancing its stability. Conversely, the electron-withdrawing bromine atom may have a more complex effect.
A key factor in the thermal stability of 4-Bromo-2-(4-methoxyphenyl)thiazole will be the strength of the C4-Br bond. Cleavage of this bond is a likely initial step in thermal decomposition. DFT calculations can be employed to determine the bond dissociation energy (BDE) of the C-Br bond.[10] A higher BDE would suggest greater thermal stability.
Protocol for DFT-Based Stability Analysis:
-
Geometry Optimization: The 3D structure of 4-Bromo-2-(4-methoxyphenyl)thiazole is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Bond Dissociation Energy (BDE) Calculation: The energy of the molecule and its corresponding radicals (the thiazole radical and a bromine radical) are calculated. The BDE is then determined as the energy difference between the products and the reactant.
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. A larger HOMO-LUMO gap generally correlates with greater kinetic stability.[11]
Diagram of the Computational Workflow
Caption: Workflow for computational assessment of thermodynamic stability using DFT.
Potential Degradation Pathways
The stability of 4-Bromo-2-(4-methoxyphenyl)thiazole is not only a function of its thermal resilience but also its susceptibility to other forms of degradation, such as hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
The thiazole ring is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, the ring can be susceptible to cleavage.[12] The presence of the bromo- and methoxyphenyl- substituents may influence the rate of hydrolysis. The electron-donating methoxy group could potentially stabilize the ring, while the electron-withdrawing bromine might make the ring more susceptible to nucleophilic attack.
Oxidative Degradation
Thiazoles can be oxidized at the sulfur atom to form non-aromatic sulfoxides and sulfones.[9] This would represent a significant degradation of the parent molecule. The susceptibility to oxidation will depend on the specific oxidizing agents present. Advanced oxidation processes, which generate highly reactive species like hydroxyl radicals, are known to degrade benzothiazoles.[13][14]
Photodegradation
Brominated aromatic compounds can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light.[15] This can lead to the formation of radical species and subsequent degradation products. The photostability of 4-Bromo-2-(4-methoxyphenyl)thiazole should be assessed according to ICH guideline Q1B for photosensitive drug substances.[16]
Table 2: Summary of Potential Degradation Pathways
| Degradation Pathway | Conditions | Potential Products |
| Hydrolysis | Strong acid or base | Ring-opened products, debrominated species |
| Oxidation | Oxidizing agents (e.g., H₂O₂, radicals) | Thiazole sulfoxide, thiazole sulfone, ring-cleavage products |
| Photolysis | UV light exposure | Debrominated thiazole, radical coupling products |
Strategies for Enhancing Stability
Should the intrinsic stability of 4-Bromo-2-(4-methoxyphenyl)thiazole be found insufficient for a particular application, several strategies can be employed to enhance its stability:
-
Formulation: The compound can be formulated with excipients that protect it from environmental stressors. For example, antioxidants can be added to prevent oxidative degradation, and the pH of the formulation can be controlled to minimize hydrolysis.
-
Packaging: The use of light-protective packaging can prevent photodegradation.
-
Structural Modification: If feasible, the molecular structure can be modified to improve stability. For instance, replacing the bromine atom with a more stable group could enhance both thermal and photostability, though this would also alter the compound's biological activity.
Conclusion
4-Bromo-2-(4-methoxyphenyl)thiazole is a molecule with potential in the field of drug discovery, owing to its privileged thiazole core and functional substituents. While direct experimental data on its thermodynamic stability is currently limited, this guide has provided a comprehensive framework for its evaluation. By synthesizing information from related compounds and outlining detailed experimental and computational protocols, researchers and drug development professionals are equipped with the necessary tools to thoroughly characterize the stability of this promising molecule. A deep understanding of its stability profile will be crucial in unlocking its full therapeutic potential.
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Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, [Link]
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Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI, [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. aidic.it, [Link]
-
Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed, [Link]
-
European Journal of Biomedical and Pharmaceutical Sciences. EJBPS, [Link]
-
The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. ResearchGate, [Link]
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- 1. mdpi.com [mdpi.com]
- 2. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isca.me [isca.me]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bartel.cems.umn.edu [bartel.cems.umn.edu]
- 9. Thiazole - Wikipedia [en.wikipedia.org]
- 10. BJOC - Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model [beilstein-journals.org]
- 11. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. ema.europa.eu [ema.europa.eu]
molecular weight and formula analysis of 4-Bromo-2-(4-methoxyphenyl)thiazole
An In-Depth Technical Guide to the Molecular Formula and Weight Analysis of 4-Bromo-2-(4-methoxyphenyl)thiazole
Introduction
4-Bromo-2-(4-methoxyphenyl)thiazole is a heterocyclic compound of significant interest within synthetic and medicinal chemistry. As a substituted thiazole, it belongs to a class of molecules widely recognized for their diverse pharmacological activities, serving as crucial scaffolds in drug discovery.[1][2] The precise determination of its molecular formula and weight is a foundational step in the research and development pipeline, ensuring sample identity, purity, and stoichiometric accuracy for subsequent applications. This guide provides a comprehensive analysis of the compound's molecular formula and weight, detailing the theoretical calculations and the experimental protocols required for empirical validation. It is designed for researchers and professionals who require a robust understanding of the analytical chemistry underpinning the characterization of such novel chemical entities.
Section 1: Molecular Structure and Formula Elucidation
The unambiguous determination of the molecular formula begins with a systematic deconstruction of the compound's IUPAC name: 4-Bromo-2-(4-methoxyphenyl)thiazole.
-
Core Scaffold: The parent structure is a thiazole, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. The base formula for the thiazole ring system is C₃H₃NS.
-
Substituent at Position 2: A "2-(4-methoxyphenyl)" group is attached to the second carbon of the thiazole ring. This group consists of a phenyl ring (C₆H₅) substituted with a methoxy group (-OCH₃) at the para (4th) position. The formula for this substituent is C₇H₇O.
-
Substituent at Position 4: A "4-Bromo" designation indicates a bromine atom (Br) is attached to the fourth carbon of the thiazole ring.
Assembling these components, we replace the hydrogen atoms at positions 2 and 4 of the thiazole ring with the specified substituents.
-
Thiazole ring atoms: C₃NS
-
Remaining hydrogen on thiazole (at position 5): H₁
-
Atoms from the 4-methoxyphenyl group: C₇H₇O
-
Atoms from the bromo group: Br₁
Summing these components yields the definitive molecular formula.
-
Carbon (C): 3 (thiazole) + 7 (methoxyphenyl) = 10
-
Hydrogen (H): 1 (thiazole) + 7 (methoxyphenyl) = 8
-
Bromine (Br): 1
-
Nitrogen (N): 1
-
Oxygen (O): 1
-
Sulfur (S): 1
Thus, the molecular formula for 4-Bromo-2-(4-methoxyphenyl)thiazole is C₁₀H₈BrNOS .
Section 2: Molecular Weight Determination
The molecular weight can be expressed in two primary ways: the average molecular mass (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the mass of the most abundant isotope of each element). The latter is crucial for high-resolution mass spectrometry.
Theoretical Calculations
The calculation is based on the atomic weights of the constituent elements in the formula C₁₀H₈BrNOS.
| Property | Calculation | Result |
| Average Molecular Weight | (10 x 12.011) + (8 x 1.008) + (1 x 79.904) + (1 x 14.007) + (1 x 15.999) + (1 x 32.06) | 270.14 g/mol |
| Monoisotopic Mass | (10 x 12.000000) + (8 x 1.007825) + (1 x 78.918337) + (1 x 14.003074) + (1 x 15.994915) + (1 x 31.972071) | 268.95100 Da |
Section 3: Experimental Verification Protocols
Theoretical values must be confirmed through rigorous experimental analysis. A multi-pronged approach using orthogonal techniques provides the highest degree of confidence in the compound's identity.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS is the gold standard for formula confirmation. Its ability to measure mass-to-charge ratios (m/z) to four or more decimal places allows for the empirical determination of a compound's elemental composition. We choose Electrospray Ionization (ESI) as it is a soft ionization technique that typically keeps the molecule intact, yielding a prominent molecular ion peak (e.g., [M+H]⁺).
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile). Perform serial dilutions to a final concentration of approximately 10 µg/mL.
-
Instrument Setup (ESI-TOF/Orbitrap):
-
Ionization Mode: Positive Ion Electrospray (ESI+). This is chosen to protonate the nitrogen atom in the thiazole ring, forming the [M+H]⁺ adduct.
-
Mass Range: Scan from m/z 100 to 500 to ensure capture of the molecular ion and potential fragments.
-
Resolution: Set to >10,000 (FWHM) to achieve the necessary mass accuracy.
-
Internal Calibrant: Introduce a known calibration compound continuously to ensure mass accuracy throughout the run.
-
-
Data Acquisition: Inject the sample into the mass spectrometer. Acquire the total ion chromatogram (TIC) and the corresponding mass spectrum.
-
Data Analysis:
-
Identify the m/z value for the most intense peak in the isotopic cluster corresponding to the molecular ion. For C₁₀H₈BrNOS, the expected monoisotopic mass for the [M+H]⁺ ion is 269.95882 Da.
-
Compare the experimentally measured m/z to the theoretical value. The mass error, calculated in parts per million (ppm), should be less than 5 ppm for confident formula assignment.
-
Trustworthiness: This protocol is self-validating. The use of an internal calibrant corrects for instrument drift, and the low ppm error provides a statistical measure of confidence in the result. Furthermore, the presence of a bromine atom provides a definitive isotopic signature. The natural abundance of ⁷⁹Br and ⁸¹Br is nearly 1:1, resulting in a characteristic pair of peaks (M and M+2) of almost equal intensity in the mass spectrum, confirming the presence of a single bromine atom.
Protocol 2: Elemental Analysis (CHNOS Combustion Analysis)
Expertise & Experience: While HRMS provides an exact mass, elemental analysis offers complementary data on the bulk purity and relative abundance of key elements. This classical technique confirms the percentage composition of the sample, providing orthogonal validation of the molecular formula.
Methodology:
-
Sample Preparation: A sample of the compound must be meticulously purified (e.g., via recrystallization or chromatography) and dried under a high vacuum to remove any residual solvents. An accurately weighed sample (typically 1-3 mg) is required.
-
Instrument Setup: A calibrated CHNS/O elemental analyzer is used.
-
Analysis: The sample is combusted at high temperatures (≥900 °C) in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors (e.g., thermal conductivity).
-
Data Comparison: The experimental weight percentages of Carbon, Hydrogen, Nitrogen, and Sulfur are compared against the theoretical values calculated from the formula C₁₀H₈BrNOS.
Theoretical vs. Expected Experimental Percentages:
| Element | Theoretical % |
| Carbon (C) | 44.46% |
| Hydrogen (H) | 2.98% |
| Bromine (Br) | 29.58% |
| Nitrogen (N) | 5.18% |
| Oxygen (O) | 5.92% |
| Sulfur (S) | 11.87% |
Trustworthiness: The validity of this method relies on the purity of the sample. The experimental results should align with the theoretical values within an acceptable margin of error (typically ±0.4%). A significant deviation would indicate either an incorrect formula or the presence of impurities.
Section 4: Integrated Analytical Workflow
The confirmation of a compound's molecular formula and weight is not a linear process but an integrated workflow where data from multiple analyses are synthesized to build a conclusive argument.
Caption: Integrated workflow for formula and molecular weight verification.
Conclusion
The molecular formula of 4-Bromo-2-(4-methoxyphenyl)thiazole is C₁₀H₈BrNOS, corresponding to an average molecular weight of 270.14 g/mol and a monoisotopic mass of 268.95100 Da. While these values can be calculated theoretically, empirical confirmation is paramount for scientific rigor. The combined application of high-resolution mass spectrometry and elemental analysis provides a robust, self-validating framework for confirming the compound's elemental composition and molecular weight. This foundational characterization is indispensable for any further research, from mechanistic studies to drug development endeavors.
References
-
PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
Mahesha, N., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231. Retrieved from [Link]
-
Zubatyuk, R. I., et al. (2012). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1435. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-2-methoxy-1,3-thiazole (C4H4BrNOS). Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]
-
Asir, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 54. Retrieved from [Link]
-
Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471-1476. Retrieved from [Link]
-
NIST. (n.d.). Thiazole, 2-amino-4-(p-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Tanaka, H., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189-1199. Retrieved from [Link]
-
AIP Publishing. (2020). 3-(4-Hydroxyphenyl)-2-(thiazol-2-yl)acrylonitriles: Synthesis, Chemical and Photophysical Properties. AIP Conference Proceedings, 2229, 020010. Retrieved from [Link]
Sources
The 2,4-Disubstituted Thiazole Scaffold: From Hantzsch to High-Throughput Discovery
Executive Summary
The 1,3-thiazole ring is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to display substituents in defined vectors that mimic peptide bonds and interact with diverse biological targets. Among its derivatives, 2,4-disubstituted thiazoles represent a critical subclass where the C2 and C4 positions serve as orthogonal attachment points for pharmacophores.
This guide analyzes the evolution of this scaffold from its 19th-century discovery to its role in modern oncology and anti-infective therapies. It provides actionable protocols for synthesis and elucidates the structure-activity relationships (SAR) that drive drug design.
Part 1: The Historical Genesis & Mechanistic Core
The Hantzsch Synthesis (1887)
The history of thiazole chemistry began with Arthur Hantzsch in 1887. His discovery was not merely a reaction but a blueprint for heterocycle construction. The Hantzsch Thiazole Synthesis remains the primary method for generating 2,4-disubstituted thiazoles due to its modularity: it condenses two readily available components—an
The Causality of the Reaction:
The reaction succeeds because of the "hard/soft" nucleophilic character of the thioamide. The sulfur atom (soft nucleophile) attacks the
Mechanistic Visualization
The following diagram details the stepwise formation of the thiazole ring. Note the critical dehydration step which drives the equilibrium toward the aromatic product.
Figure 1: The Hantzsch Thiazole Synthesis mechanism.[1][2][3] The reaction proceeds via S-alkylation followed by cyclodehydration.
Part 2: Biological Imperative & Discovery Case Studies
The 2,4-disubstituted thiazole is not just a chemical curiosity; it is a bioactive mimic. The nitrogen at position 3 can accept hydrogen bonds, while the sulfur at position 1 acts as a weak acceptor/donor and modulates lipophilicity.
Case Study: Epothilones (Nature's Validation)
-
Discovery: Isolated from the myxobacterium Sorangium cellulosum in the 1990s.
-
Structure: Macrocyclic lactones containing a 2-methyl-4-substituted thiazole side chain.
-
Significance: Epothilones (e.g., Epothilone B and its lactam analog Ixabepilone) stabilize microtubules similarly to Taxol but remain active against Taxol-resistant tumors. The thiazole moiety is critical for binding to the
-tubulin subunit, acting as a surrogate for the phenylisoserine side chain of Taxol.
Case Study: Abafungin (Synthetic Evolution)
-
Discovery: Discovered by Bayer AG during a screening program for H2-receptor antagonists (famotidine analogs).[4][5][6]
-
Structure: A 2,4-disubstituted thiazole with an arylguanidine moiety.
-
Mechanism: Unlike azoles that target CYP450, Abafungin inhibits sterol-C24-methyltransferase, a unique fungal enzyme. This highlights the scaffold's ability to support novel mechanisms of action (MOA).
Comparative Bioactivity Data
The following table summarizes key 2,4-disubstituted thiazoles and their therapeutic vectors.
| Compound | Class | C2 Substituent | C4 Substituent | Primary Target |
| Epothilone B | Natural Product | Methyl | Macrocycle Linker | Microtubule Stabilization |
| Abafungin | Synthetic | Arylguanidine | Phenyl group | Sterol-C24-methyltransferase |
| Fanetizole | Synthetic | Phenethylamino | Phenyl | Immunomodulation (T-cells) |
| Scribd-24 | Experimental | Hydrazine | 4-Chlorophenyl | Candida spp. Inhibition |
Part 3: Synthetic Evolution & Technical Methodologies
While the Hantzsch synthesis is robust, modern drug discovery requires rapid library generation. This has led to the adoption of transition-metal catalyzed cross-coupling reactions.
Regioselectivity in Functionalization
The thiazole ring has distinct electronic properties at each carbon:
-
C2: Most acidic proton (pKa ~29) and susceptible to nucleophilic attack (via S_NAr) if a leaving group is present.
-
C5: Most electrophilic position, preferred site for Electrophilic Aromatic Substitution (EAS) (e.g., bromination).
-
C4: Sterically accessible but electronically less activated than C2 or C5.
To synthesize a 2,4-disubstituted library without touching C5, chemists often utilize Suzuki-Miyaura coupling on 2,4-dihalothiazoles or build the ring via Hantzsch and then functionalize.
Workflow: Modern Library Generation
The following diagram illustrates the decision matrix for synthesizing 2,4-disubstituted thiazoles based on substituent complexity.
Figure 2: Synthetic decision tree. Path A is preferred for aliphatic/simple aryl chains. Path B is required for complex biaryl systems.
Part 4: Experimental Protocols
Protocol A: Green Synthesis (Solvent-Free Hantzsch)
Rationale: This protocol utilizes mechanochemistry (grinding) to drive the reaction without toxic solvents, increasing yield and reducing waste.
Reagents:
-
Thiourea or Thioamide (1.0 equiv)
- -Bromoacetophenone derivative (1.0 equiv)
-
Catalyst: None (or minimal silica gel)
Procedure:
-
Preparation: In a clean mortar, place 1.0 mmol of the substituted thiourea and 1.0 mmol of the
-bromoacetophenone. -
Reaction: Grind the mixture firmly with a pestle. The mixture will initially be a powder, then become a paste/liquid as the eutectic point is reached and the exothermic reaction proceeds (release of HBr).
-
Completion: Continue grinding for 10–20 minutes. Monitor by TLC (Ethyl Acetate:Hexane 1:4).
-
Workup: Wash the resulting solid with 5% NaHCO
solution to neutralize HBr. Filter the solid, wash with water, and recrystallize from Ethanol. -
Validation: 1H NMR should show the characteristic thiazole proton singlet at
7.0–8.0 ppm (C5-H).
Protocol B: Regioselective Suzuki Coupling (C2-Arylation)
Rationale: When starting with 2,4-dibromothiazole, the C2 position is more electron-deficient and reactive toward oxidative addition with Pd(0) than C4.
Reagents:
-
2,4-Dibromothiazole (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh
) (5 mol%) -
Na
CO (2.0 equiv, 2M aqueous) -
Solvent: DME (Dimethoxyethane)
Procedure:
-
Inert Atmosphere: Flame-dry a reaction flask and purge with Argon.
-
Dissolution: Dissolve 2,4-dibromothiazole and Pd catalyst in DME. Stir for 10 min.
-
Addition: Add the Arylboronic acid and aqueous base.
-
Reflux: Heat to 80°C for 4–6 hours. Note: Do not overheat or extend time, or C4 coupling will occur.
-
Purification: Cool, extract with EtOAc, and purify via column chromatography.
-
Self-Validation: The product should be a 2-aryl-4-bromothiazole . The remaining bromine at C4 can be subjected to a second coupling with a different boronic acid to achieve distinct 2,4-disubstitution.
References
-
Hantzsch, A. (1887).[2] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.
-
Höfle, G., et al. (1996). "Epothilone A and B—Novel Antifungal and Cytotoxic Compounds from Sorangium cellulosum."[7] Angewandte Chemie International Edition.
-
Borelli, C., et al. (2008).[5] "Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis." Chemotherapy.
-
Kashyap, S.J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles using grinding technique." Journal of Chemistry.
-
Strotman, N.A., et al. (2010). "Catalyst-Controlled Regioselective Suzuki Couplings of Dihalogenated Heterocycles." Journal of Organic Chemistry.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. scribd.com [scribd.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki coupling reaction conditions for 4-Bromo-2-(4-methoxyphenyl)thiazole
Executive Summary
This application note details the optimized reaction conditions for the synthesis and subsequent functionalization of 4-Bromo-2-(4-methoxyphenyl)thiazole . This molecule represents a critical "linchpin" intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and thiopeptide antibiotics.[1]
The core technical challenge addressed here is regioselectivity .[1][2] The 2,4-dibromothiazole scaffold possesses two electrophilic sites with distinct reactivity profiles. This guide provides a validated protocol to selectively couple the C2-position (utilizing the electronic activation of the adjacent nitrogen) while preserving the C4-bromide for downstream diversification.
Mechanistic Insight & Regiocontrol Strategy
The Reactivity Hierarchy
In palladium-catalyzed cross-couplings, 2,4-dibromothiazole exhibits a predictable reactivity order: C2 > C4 .[1]
-
C2 Position: The carbon at position 2 is flanked by both sulfur and nitrogen.[1] The adjacent nitrogen atom exerts a strong electron-withdrawing effect (inductive, -I), making the C2-Br bond highly electron-deficient and significantly more susceptible to Oxidative Addition (OA) by the Pd(0) species.
-
C4 Position: While still reactive, the C4-Br bond is less electrophilic than C2.[1] Consequently, by controlling stoichiometry and temperature, one can achieve exclusive mono-arylation at C2.[1]
Strategic Workflow
The synthesis is a two-stage "Stop-and-Go" process:
-
Stage 1 (Scaffold Synthesis): Kinetic control is used to couple 4-methoxyphenylboronic acid selectively at C2.
-
Stage 2 (Diversification): Thermodynamic forcing conditions are applied to couple the remaining C4-bromide with a second nucleophile.
Figure 1: Reaction pathway illustrating the regioselective synthesis (Green path) versus uncontrolled bis-coupling (Red path).
Experimental Protocols
Protocol A: Synthesis of 4-Bromo-2-(4-methoxyphenyl)thiazole (C2-Selective)
Objective: Selectively couple the 4-methoxyphenyl group to the C2 position while retaining the C4-bromide.
Reagents & Materials:
-
Substrate: 2,4-Dibromothiazole (1.0 equiv)
-
Nucleophile: 4-Methoxyphenylboronic acid (1.05 equiv) — Strict stoichiometry is critical.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)
-
Base: Sodium Carbonate (Na2CO3), 2.0 M aqueous solution (2.5 equiv)[1]
-
Solvent: 1,2-Dimethoxyethane (DME) [Preferred for selectivity] or Toluene/Ethanol (4:1).
Step-by-Step Procedure:
-
Setup: In a flame-dried Schlenk flask or microwave vial, combine 2,4-dibromothiazole (1.0 eq), 4-methoxyphenylboronic acid (1.05 eq), and Pd(PPh3)4 (0.03 eq).
-
Inertion: Evacuate and backfill with Argon three times.[1] This prevents homocoupling of the boronic acid and oxidation of the catalyst.[1]
-
Solvent Addition: Add degassed DME (0.1 M concentration relative to substrate).[1]
-
Base Addition: Add the degassed 2.0 M Na2CO3 solution via syringe.
-
Reaction: Heat the mixture to 80°C (oil bath temperature).
-
Note: Do not exceed 90°C. Higher temperatures increase the rate of C4 oxidative addition, leading to bis-arylated byproducts.[1]
-
-
Monitoring: Monitor by TLC or LC-MS at 2 hours. The starting material (2,4-dibromo) should disappear, converting to the mono-arylated product.
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over MgSO4, and concentrate.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes before the bis-coupled impurity.
Yield Expectation: 75–85% Isolated Yield.
Protocol B: Functionalization of 4-Bromo-2-(4-methoxyphenyl)thiazole (C4-Coupling)
Objective: Utilize the synthesized scaffold to introduce a second diversity element at C4.
Reagents & Materials:
-
Substrate: 4-Bromo-2-(4-methoxyphenyl)thiazole (1.0 equiv)
-
Nucleophile: Aryl/Heteroaryl Boronic Acid (1.5 equiv)[1]
-
Catalyst: Pd(dppf)Cl2[1][3]·DCM complex (5 mol%) — Bidentate ligands are preferred here for stability at higher temperatures.[1]
-
Base: Potassium Phosphate (K3PO4) (3.0 equiv) or Cesium Carbonate (Cs2CO3).[1]
-
Solvent: 1,4-Dioxane/Water (9:1).[1]
Step-by-Step Procedure:
-
Setup: Combine the scaffold (1.0 eq), the second boronic acid (1.5 eq), base (3.0 eq), and Pd catalyst (0.05 eq) in a reaction vessel.
-
Inertion: Purge with Argon.
-
Reaction: Heat to 100–110°C for 4–12 hours.
-
Note: The C4-bromide is less reactive. If conversion is sluggish, switching to a highly active catalyst system like XPhos Pd G2 or Pd2(dba)3/SPhos is recommended.[1]
-
-
Workup & Purification: Standard aqueous workup followed by chromatography.[1]
Critical Parameter Optimization
The following table summarizes the impact of reaction variables on Regioselectivity (C2 vs C4).
| Parameter | Recommended Condition | Scientific Rationale |
| Stoichiometry | 1.0 : 1.05 (Bromide : Boronic Acid) | Excess boronic acid drives the second coupling at C4 once C2 is consumed. Limiting the nucleophile is the primary control mechanism.[1] |
| Catalyst Ligand | Triphenylphosphine (PPh3) | Monodentate ligands like PPh3 often provide better selectivity for the more electrophilic site (C2) compared to highly active bulky phosphines (e.g., Buchwald ligands) which might force C4 coupling prematurely.[1] |
| Solvent System | DME or Toluene/EtOH | Non-polar or moderately polar solvents generally favor the mono-coupling. Highly polar solvents (DMF) can sometimes accelerate the second oxidative addition.[1] |
| Temperature | 80°C | Kinetic control window. C2 reacts rapidly at 80°C; C4 activation typically requires >100°C. |
Troubleshooting Guide
Issue 1: Significant formation of Bis-coupled product (2,4-bis(4-methoxyphenyl)thiazole).
-
Cause: Excess boronic acid or temperature too high.[1]
-
Solution: Reduce boronic acid to 0.95 equiv.[1] Lower temperature to 70°C and extend reaction time. Ensure the catalyst is added after the reagents are mixed to prevent localized high concentrations.[1]
Issue 2: Hydrolysis of the C4-Bromide (Formation of 4-hydroxy thiazole).
-
Cause: Hydroxide ions competing with the boronic acid at high temperatures.[1]
-
Solution: Switch from Na2CO3 to a milder base like K3PO4 or KF.[1] Reduce water content in the solvent system (use anhydrous dioxane with 2 equiv of powdered base).[1]
Issue 3: Protodehalogenation (Loss of Bromine at C4). [1]
-
Cause: Hydride source present (often from Ethanol or excessive heating).[1]
-
Solution: Avoid Ethanol; use pure DME or THF.[1] Ensure the reaction is strictly anhydrous if this persists.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Source: Chemical Science (RSC), 2016.[1] URL:[Link] Relevance: Establishes the fundamental reactivity rule (C2 > C4) for 2,4-dibromothiazoles.
-
Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Source: Bach, T. et al., Journal of Organic Chemistry, 2002.[1] URL:[Link] Relevance: Provides the foundational protocol for regioselective coupling at C2 of 2,4-dibromothiazole using Palladium catalysis.
-
Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles. Source:Organic & Biomolecular Chemistry, 2011.[1] URL:[Link] Relevance: Discusses downstream functionalization strategies for 4-bromothiazole intermediates.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source:Molecules, 2021.[1][2] URL:[Link] Relevance: Contrasts the reactivity of thiazoles with pyrimidines, highlighting the unique C2-selectivity of the thiazole scaffold.
Sources
- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Synthesis of Pharmaceutical Intermediates using 4-Bromo-2-(4-methoxyphenyl)thiazole
Abstract
This application note details the strategic synthesis and utilization of 4-Bromo-2-(4-methoxyphenyl)thiazole , a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and xanthine oxidase inhibitors. We present a validated, regioselective protocol starting from 2,4-dibromothiazole, exploiting the electronic differentiation between the C2 and C4 positions to achieve high-yield mono-arylation.[1] Furthermore, this guide outlines downstream transformations, including C4-carboxylation and C4-arylation, providing a roadmap for accessing diverse bioactive chemical space.[1]
Introduction: The Thiazole Scaffold in Drug Discovery
The 2,4-disubstituted thiazole ring is a privileged structure in medicinal chemistry, serving as a bioisostere for pyridine or benzene rings while offering unique hydrogen-bonding capabilities and dipole moments.[1] The 2-(4-methoxyphenyl) moiety specifically is a recurring pharmacophore in:
-
COX-2 Inhibitors: The 4-methoxyphenyl group mimics the specific hydrophobic pocket interactions seen in coxibs.
-
Xanthine Oxidase Inhibitors: Analogs of Febuxostat utilize the thiazole core to position aryl rings for pi-stacking interactions within the enzyme active site.
-
Anticancer Agents: 2,4-Bis(aryl)thiazoles have shown potency against VEGFR-2 and EGFR kinases.
The intermediate 4-Bromo-2-(4-methoxyphenyl)thiazole represents a "linchpin" molecule. The C4-bromine atom serves as a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling or lithium-halogen exchange, allowing researchers to rapidly generate libraries of 2,4-disubstituted analogs.
Chemical Properties & Safety Profile
| Property | Specification |
| IUPAC Name | 4-Bromo-2-(4-methoxyphenyl)-1,3-thiazole |
| Molecular Formula | C₁₀H₈BrNOS |
| Molecular Weight | 270.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Stability | Stable under standard conditions; store under inert atmosphere (Ar/N₂) |
Safety Precaution: Thiazole derivatives can be skin irritants. 2,4-Dibromothiazole is a potential sensitizer. All reactions involving organoboronates and palladium catalysts should be conducted in a fume hood.
Core Synthesis Protocol: Regioselective Arylation
The most efficient route to 4-Bromo-2-(4-methoxyphenyl)thiazole is the regioselective Suzuki-Miyaura coupling of 2,4-dibromothiazole.
Mechanistic Insight (Expertise & Experience)
The 2,4-dibromothiazole scaffold possesses two electrophilic sites. The C2 position is significantly more electron-deficient than the C4 position due to the cumulative inductive effect of the adjacent sulfur and nitrogen atoms and the C=N imine character.[1]
-
C2 Reactivity: High oxidative addition rate with Pd(0).
-
C4 Reactivity: Lower oxidative addition rate; requires higher temperatures or more active catalysts.[1]
By controlling stoichiometry (1.0 - 1.1 equivalents of boronic acid) and temperature, exclusive C2-arylation can be achieved, leaving the C4-bromine intact for future steps.
Detailed Protocol
Reaction: 2,4-Dibromothiazole + 4-Methoxyphenylboronic acid
Reagents & Materials
-
Substrate: 2,4-Dibromothiazole (1.0 eq, 10 mmol, 2.43 g)
-
Coupling Partner: 4-Methoxyphenylboronic acid (1.05 eq, 10.5 mmol, 1.60 g)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%, 0.3 - 0.5 mmol)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 10 mL)
-
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1) (40 mL)
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask and cool under Argon flow.
-
Dissolution: Add 2,4-dibromothiazole and 4-methoxyphenylboronic acid. Dissolve in degassed DME (40 mL).
-
Catalyst Addition: Add Pd(PPh₃)₄ quickly to minimize air exposure. Stir for 5 minutes until the solution turns yellow/orange.
-
Base Addition: Add the degassed 2.0 M Na₂CO₃ solution via syringe.
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) .
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 40 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]
-
Purification: Purify via silica gel flash chromatography.
Downstream Applications & Workflows
Once synthesized, the 4-Bromo-2-(4-methoxyphenyl)thiazole intermediate serves as a divergence point for three major pharmaceutical classes.
Visualizing the Synthetic Logic
Figure 1: Strategic divergence from the core intermediate allows access to three distinct therapeutic classes.
Application A: Synthesis of COX-2 Inhibitors (Carboxamides)
Many COX-2 inhibitors utilize a central heterocyclic ring decorated with vicinal aryl groups.
-
Transformation: Lithium-Halogen Exchange followed by Carboxylation.[7]
-
Protocol:
-
Dissolve intermediate in dry THF at -78°C.
-
Add n-BuLi (1.1 eq) dropwise. The bromine at C4 exchanges rapidly.[1]
-
Quench with dry CO₂ gas (or dry ice).
-
Acidify to yield 2-(4-methoxyphenyl)thiazole-4-carboxylic acid .
-
Final Step: Amide coupling (EDC/HOBt) with sulfonamide-containing anilines yields the bioactive COX-2 inhibitor.
-
Application B: Synthesis of Febuxostat Analogs (2,4-Diarylthiazoles)
To synthesize analogs of xanthine oxidase inhibitors:
-
Transformation: Second Suzuki Coupling at C4.
-
Protocol:
-
React the intermediate with 3-cyano-4-isobutoxyphenylboronic acid (or similar).
-
Note: Since the C4-Br is less reactive than the original C2-Br, use a more active catalyst system (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos) and higher temperature (reflux in dioxane).
-
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Low Yield of Mono-Product | Formation of bis-aryl product (double coupling). | Reduce boronic acid to 0.95-1.0 eq. Lower reaction temperature to 60°C and monitor strictly. |
| Starting Material Remains | Catalyst deactivation (Pd black formation). | Ensure rigorous degassing of solvents.[1] Add fresh catalyst (1-2 mol%) if reaction stalls. |
| Protodebromination | Loss of Br at C4 (side product: 2-arylthiazole). | Avoid using hydride sources.[1] Ensure solvents are dry if using lithiation.[1] In Suzuki, this is rare but can occur with excessive heating/protic solvents. |
| Poor Solubility | Intermediate crystallizes out during workup.[1] | Use THF/Ethyl Acetate mixtures for extraction.[4] The intermediate is moderately lipophilic. |
References
-
Bach, T., & Heuser, S. (2001).[1] "Synthesis of 2-substituted 4-bromothiazoles by regioselective cross-coupling reactions." Chemistry – A European Journal. (Establishes regioselectivity of 2,4-dibromothiazole).
-
Aitken, K. M., et al. (2015).[7] "The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole." Journal of Chemical Crystallography. (Structural characterization).
-
BenchChem Application Notes. "Synthesis of 4-(Methoxymethyl)thiazole Derivatives." (General thiazole protocols).
-
Al-Wahaibi, L. H., et al. (2023).[1] "Design, synthesis, and biological investigation of new thiazole-based derivatives." Frontiers in Chemistry. (Bioactivity of 2-arylthiazoles).
-
Teijin Pharma Ltd. "Febuxostat intermediate preparation method."[1] Patent CN102924353A. (Industrial relevance of thiazole intermediates).
Sources
- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102086169A - Preparation method of intermediates of Febuxostat - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
The Synthetic Chemist's Guide to Functionalizing Bromothiazoles: Palladium-Catalyzed Cross-Coupling Protocols
Introduction: The Thiazole Moiety and the Power of Palladium
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a "privileged scaffold" in drug discovery, appearing in a wide array of FDA-approved drugs.[1] The functionalization of the thiazole core is therefore a critical endeavor for the development of novel therapeutics, agrochemicals, and organic electronic materials.[2][3]
Among the various strategies for modifying the thiazole nucleus, palladium-catalyzed cross-coupling reactions of bromothiazoles stand out for their versatility, efficiency, and broad functional group tolerance.[4][5] These reactions, which forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, have revolutionized the synthesis of complex molecules.[6] This comprehensive guide provides detailed application notes and field-proven protocols for the most pivotal palladium-catalyzed cross-coupling reactions of bromothiazoles, designed for researchers, scientists, and drug development professionals.
Foundational Principles: The Palladium Catalytic Cycle
A fundamental understanding of the general palladium-catalyzed cross-coupling mechanism is crucial for troubleshooting and optimizing these powerful transformations. The catalytic cycle for most of these reactions proceeds through three key elementary steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[6]
}
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the bromothiazole, forming a Pd(II) intermediate. This is often the rate-determining step of the overall reaction.
Transmetalation/Amine Coordination: In C-C coupling reactions, an organometallic reagent (e.g., organoboron, organotin) transfers its organic group to the palladium center. For C-N couplings, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid coupling partners.[7] For bromothiazoles, this reaction provides a powerful means to introduce aryl and heteroaryl substituents.
Causality Behind the Protocol
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling, especially with heteroaromatic substrates like bromothiazoles which can sometimes inhibit the catalyst.
-
Palladium Source: Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) complex. Alternatively, Pd(OAc)₂ or Pd₂(dba)₃ can be used, which are reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For many bromothiazole couplings, standard ligands like triphenylphosphine (PPh₃) are sufficient. However, for more challenging or sterically hindered substrates, electron-rich and bulky biarylphosphine ligands such as SPhos or XPhos can significantly improve yields.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous-organic solvent mixture. The choice of base can influence the reaction rate and selectivity.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.
Detailed Experimental Protocol: Suzuki Coupling of 2-Amino-5-bromothiazole
This protocol is adapted from a general procedure for the Suzuki coupling of related 2-aminobenzothiazole derivatives and serves as an excellent starting point for optimization.[8]
Materials:
-
2-Amino-5-bromothiazole derivative
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water in a 4:1 ratio)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add the 2-amino-5-bromothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent mixture (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for 2-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-aminothiazole.
Microwave-Assisted Suzuki Coupling:
Microwave irradiation can dramatically reduce reaction times and often improve yields.[9][10][11] For the above protocol, a typical microwave condition would be heating at 140-160 °C for 10-30 minutes in a sealed vessel.[10][11]
| Parameter | Conventional Heating | Microwave Irradiation |
| Temperature | 80-120 °C | 140-160 °C |
| Time | 2-24 hours | 10-30 minutes |
| Catalyst Loading | 1-5 mol% | Often lower (0.1-1 mol%) |
| Typical Yields | Good to Excellent | Often improved |
Table 1: Comparison of Conventional and Microwave-Assisted Suzuki Coupling Conditions.
Heck-Mizoroki Reaction: Vinylation of Bromothiazoles
The Heck reaction is a powerful method for the formation of C-C bonds between aryl or vinyl halides and alkenes.[12][13] For bromothiazoles, this reaction allows for the introduction of vinyl substituents, which are valuable synthetic intermediates.
Causality Behind the Protocol
The success of a Heck reaction depends on the careful selection of the catalyst, base, and solvent, as well as the nature of the alkene.
-
Palladium Source: Pd(OAc)₂ is a commonly used and effective catalyst precursor for the Heck reaction.
-
Ligand: While some Heck reactions can be performed without a ligand, the use of phosphine ligands like PPh₃ or more specialized ligands can improve the stability of the catalyst and the reaction outcome, especially with less reactive aryl bromides.
-
Base: An organic base such as triethylamine (Et₃N) or an inorganic base like K₂CO₃ is used to neutralize the HBr generated during the catalytic cycle.
-
Solvent: Polar aprotic solvents like DMF or NMP are typically used for Heck reactions.
-
Alkene: Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.
Detailed Experimental Protocol: Heck Coupling of a Bromothiazole with an Alkene
This is a general protocol that can be adapted for various bromothiazoles and alkenes.[14][15]
Materials:
-
Bromothiazole derivative
-
Alkene (e.g., styrene or an acrylate, 1.2-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., DMF or NMP)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the bromothiazole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and the ligand (e.g., PPh₃, 0.04 mmol).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the anhydrous solvent (e.g., DMF, 5 mL), the base (e.g., Et₃N, 2.0 mmol), and the alkene (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100-140 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Microwave-Assisted Heck Reaction:
Microwave heating can significantly accelerate Heck reactions, often allowing for lower catalyst loadings and shorter reaction times.[8][9][16] A typical microwave protocol would involve heating the reaction mixture at 130-150 °C for 10-20 minutes.[8]
}
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[17][18] This reaction is particularly valuable for introducing alkynyl groups onto the thiazole ring, which can serve as versatile synthetic handles for further transformations.
Causality Behind the Protocol
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.
-
Palladium Catalyst: A Pd(0) source, such as Pd(PPh₃)₄, or a Pd(II) precursor like PdCl₂(PPh₃)₂ is used.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and neutralize the generated HX.
-
Solvent: Anhydrous solvents like THF, toluene, or DMF are suitable for this reaction.
Detailed Experimental Protocol: Sonogashira Coupling of a Bromothiazole
This protocol is a generalized procedure based on literature precedents for the Sonogashira coupling of aryl bromides.
Materials:
-
Bromothiazole derivative
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Et₃N, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF)
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the bromothiazole (1.0 mmol), palladium catalyst (0.02 mmol), and CuI (0.04 mmol).
-
Add the anhydrous solvent (5 mL), followed by the amine base (2.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Free Sonogashira Coupling:
To avoid the potential for alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed.[2][13][19] These methods often require more specialized ligands and reaction conditions.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines via the palladium-catalyzed coupling of amines with aryl halides.[1][12] This reaction has become indispensable for the synthesis of a wide range of nitrogen-containing compounds in the pharmaceutical industry.
Causality Behind the Protocol
The success of the Buchwald-Hartwig amination hinges on the selection of an appropriate ligand and base.
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common palladium precursors.
-
Ligand: Electron-rich, bulky phosphine ligands are crucial for facilitating the reductive elimination step and preventing β-hydride elimination. Ligands such as BINAP, Xantphos, or more advanced biarylphosphine ligands developed by Buchwald are highly effective.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically employed.
Detailed Experimental Protocol: Buchwald-Hartwig Amination of a Bromothiazole
This protocol is a general procedure that can be optimized for specific bromothiazole and amine coupling partners.[20]
Materials:
-
Bromothiazole derivative
-
Primary or secondary amine (1.1-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., BINAP or Xantphos, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equivalents)
-
Anhydrous toluene or dioxane
-
Sealable reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry, sealable reaction tube, add the bromothiazole (1.0 mmol), the base (e.g., NaOtBu, 1.5 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (5 mL), followed by the amine (1.2 mmol).
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.
-
Concentrate under reduced pressure and purify by column chromatography.
Stille Coupling: An Alternative for C-C Bond Formation
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[2][21] While the toxicity of organotin compounds is a significant drawback, the Stille reaction offers advantages in its tolerance of a wide range of functional groups and the stability of the organostannane reagents.[3]
Causality Behind the Protocol
The Stille reaction conditions are generally mild and tolerant of many functional groups.
-
Palladium Source: Pd(PPh₃)₄ is a common and effective catalyst. Pd(OAc)₂ with an added phosphine ligand can also be used.
-
Organostannane: A variety of organostannanes (aryl, vinyl, alkynyl) can be used as coupling partners.
-
Solvent: Anhydrous, non-polar solvents like toluene or DMF are typically used.
-
Additives: In some cases, additives like CuI or LiCl can accelerate the reaction rate.
Detailed Experimental Protocol: Stille Coupling of a Bromothiazole
This general protocol can be adapted for the coupling of various bromothiazoles with different organostannanes.[21]
Materials:
-
Bromothiazole derivative
-
Organostannane (e.g., tributyl(vinyl)tin, 1.1-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., toluene or DMF)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the bromothiazole (1.0 mmol), the palladium catalyst (0.03 mmol), and the anhydrous solvent (5 mL).
-
Degas the solution by bubbling with argon for 10-15 minutes.
-
Add the organostannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Coupling Reaction | Coupling Partner | Key Advantages | Key Disadvantages |
| Suzuki | Organoboron | Low toxicity, commercially available reagents | Can be sensitive to sterically hindered substrates |
| Heck | Alkene | Atom economical | Limited to vinylation |
| Sonogashira | Terminal Alkyne | Introduces versatile alkynyl group | Requires a co-catalyst (CuI), potential for homocoupling |
| Buchwald-Hartwig | Amine | Direct C-N bond formation | Requires strong base and specialized ligands |
| Stille | Organotin | High functional group tolerance, stable reagents | High toxicity of tin compounds, difficult to remove byproducts |
Table 2: Comparative Overview of Palladium-Catalyzed Cross-Coupling Reactions for Bromothiazoles.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of bromothiazoles, providing access to a vast chemical space of novel compounds for drug discovery and materials science. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently and reliably synthesize a diverse array of substituted thiazoles. The protocols and insights provided in this guide serve as a robust foundation for the successful implementation of these powerful synthetic transformations.
References
-
Aitken, R.A., Armstrong, D.P., Galt, R.H.B., & Mesher, S.T.E. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). J. Chem. Soc., Perkin Trans. 1, 935–943. [Link]
- Boruwa, J., et al. (2006). Microwave-assisted Suzuki cross-coupling reactions of aryl and heteroaryl halides with arylboronic acids in aqueous media. Indian Journal of Chemistry, 45B, 2144-2147.
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Crisp, G. T. (1989). The Stille cross-coupling reaction. Comprehensive Organic Synthesis, 3, 871-895.
-
Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945-2964. [Link]
-
El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 309-314. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Mohammed, S. I., et al. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Journal of Heterocyclic Chemistry, 52(4), 1134-1141. [Link]
-
Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179-1186. [Link]
-
Sahu, D., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4949. [Link]
-
Soheili, A., et al. (2003). Copper-Free Sonogashira Coupling Reactions with PdCl2(PPh3)2 as Catalyst in an Amine-Free Solvent and Base System. Organic Letters, 5(22), 4191-4194. [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. [Link]
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Torrado, A., et al. (2012). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications, 48(82), 10212-10214. [Link]
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Vallin, K. S. A., et al. (2001). Highly Selective Palladium-Catalyzed Internal α-Arylations of Alkyl Vinyl Ethers with Aryl and Heteroaryl Bromides. The Journal of Organic Chemistry, 66(13), 4340-4343. [Link]
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Vdovina, T. I., et al. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of Organic and Pharmaceutical Chemistry, 21(3), 17-22. [Link]
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Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine-Imidazolium Salt System. Organic Letters, 3(10), 1511-1514. [Link]
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Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]
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Zare, A., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(1), 1188-1201. [Link]
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Zhang, Y., et al. (2018). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications, 54(72), 10106-10109. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Application Notes and Protocols for the C4-Position Functionalization of 4-Bromo-2-(4-methoxyphenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thiazole Scaffold
The thiazole ring is a privileged heterocyclic motif, prominently featured in a multitude of biologically active compounds and pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in medicinal chemistry. The 2,4-disubstituted thiazole framework, in particular, serves as the core of numerous compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The subject of this guide, 4-Bromo-2-(4-methoxyphenyl)thiazole, is a versatile building block, primed for diversification at the C4 position. The bromine atom at this position acts as a synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the systematic exploration of the chemical space around the thiazole core, a critical step in structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery.
This document provides a comprehensive guide to the strategic functionalization of 4-Bromo-2-(4-methoxyphenyl)thiazole at the C4 position. We will delve into the mechanistic underpinnings of key transformations, offering detailed, field-proven protocols for a variety of powerful cross-coupling reactions and a lithiation-based approach.
Strategic Approaches to C4 Functionalization
The functionalization of the C4 position of 4-Bromo-2-(4-methoxyphenyl)thiazole can be broadly categorized into two primary strategies: palladium-catalyzed cross-coupling reactions and metal-halogen exchange followed by electrophilic trapping. The choice of strategy depends on the desired substituent and the overall synthetic plan.
dot graph TD { A[4-Bromo-2-(4-methoxyphenyl)thiazole] --> B{Functionalization Strategies}; B --> C[Palladium-Catalyzed Cross-Coupling]; B --> D[Lithiation-Electrophilic Quench]; C --> E[C-C Bond Formation]; C --> F[C-N Bond Formation]; E --> G[Suzuki Coupling]; E --> H[Stille Coupling]; E --> I[Sonogashira Coupling]; E --> J[Heck Coupling]; F --> K[Buchwald-Hartwig Amination]; D --> L[Reaction with Electrophiles];
} Caption: Overview of C4-functionalization strategies for 4-Bromo-2-(4-methoxyphenyl)thiazole.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of C-C and C-heteroatom bonds.[4][5] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.
dot graph TD { A[Pd(0)L_n] -- Oxidative Addition --> B{R-Pd(II)-X L_n}; B -- Transmetalation (R'-M) --> C{R-Pd(II)-R' L_n}; C -- Reductive Elimination --> A; B -- Migratory Insertion (Alkene) --> D{R-Pd(II)-alkene L_n}; D -- β-Hydride Elimination --> E[Coupled Product]; E --> A; C --> F[Coupled Product R-R']; F --> A;
} Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Formation of Aryl-Aryl and Aryl-Vinyl Bonds
The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids make it a go-to method in drug discovery.[6]
Causality Behind Experimental Choices:
-
Palladium Source: Pd(PPh₃)₄ is a reliable catalyst that is often used for its ease of handling. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand can be used to generate the active Pd(0) species in situ.
-
Ligand: Triphenylphosphine (PPh₃) is a standard ligand for many Suzuki couplings. For more challenging substrates, more electron-rich and bulky biaryl phosphine ligands like XPhos or SPhos can enhance catalytic activity.
-
Base: A base is crucial for the transmetalation step. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used in a mixed aqueous-organic solvent system.
-
Solvent: A mixture of an organic solvent like toluene or dioxane with water is typically employed to dissolve both the organic and inorganic reagents.
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-(4-methoxyphenyl)thiazole with Phenylboronic Acid
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromo-2-(4-methoxyphenyl)thiazole | 284.14 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| Toluene | - | 5 mL | - |
| Ethanol | - | 2 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask, add 4-Bromo-2-(4-methoxyphenyl)thiazole (284 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Add a magnetic stir bar.
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
Via syringe, add degassed toluene (5 mL), ethanol (2 mL), and an aqueous solution of K₂CO₃ (276 mg in 2 mL of water).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-(4-methoxyphenyl)-4-phenylthiazole.
Stille Coupling: An Alternative for C-C Bond Formation
The Stille coupling utilizes organostannanes as coupling partners.[7][8] While organotin reagents are toxic, they are often tolerant of a wide range of functional groups and can be particularly useful when the corresponding boronic acid is unstable or difficult to prepare.[8]
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, Pd(PPh₃)₄ or a combination of a Pd(II) salt and a phosphine ligand is effective.
-
Additives: In some cases, the addition of a copper(I) salt (e.g., CuI) can accelerate the transmetalation step. The use of LiCl can also be beneficial.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or DMF are commonly used.
Protocol: Stille Coupling of 4-Bromo-2-(4-methoxyphenyl)thiazole with Tributyl(vinyl)stannane
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromo-2-(4-methoxyphenyl)thiazole | 284.14 | 1.0 | 1.0 |
| Tributyl(vinyl)stannane | 317.09 | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| Anhydrous Toluene | - | 10 mL | - |
Step-by-Step Methodology:
-
In a flame-dried Schlenk tube, dissolve 4-Bromo-2-(4-methoxyphenyl)thiazole (284 mg, 1.0 mmol) and Pd(PPh₃)₄ (35 mg, 0.03 mmol) in anhydrous, degassed toluene (10 mL) under an inert atmosphere.
-
Add tributyl(vinyl)stannane (0.35 mL, 1.1 mmol) via syringe.
-
Heat the reaction mixture to 110 °C for 16-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).
-
To remove tin byproducts, stir the solution with an aqueous solution of KF (1 M, 10 mL) for 1 hour.
-
Filter the resulting precipitate through a pad of Celite®, washing with diethyl ether.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by column chromatography to yield 2-(4-methoxyphenyl)-4-vinylthiazole.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl- and vinyl-alkynes, involving the reaction of a terminal alkyne with an organic halide.[9][10] This reaction is co-catalyzed by palladium and copper complexes.[9]
Causality Behind Experimental Choices:
-
Palladium Catalyst: PdCl₂(PPh₃)₂ is a commonly used and effective catalyst.
-
Copper Co-catalyst: CuI is the standard co-catalyst that facilitates the formation of a copper acetylide intermediate.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction. It can also serve as the solvent.
-
Solvent: Aprotic polar solvents like THF or DMF are often used.
Protocol: Sonogashira Coupling of 4-Bromo-2-(4-methoxyphenyl)thiazole with Phenylacetylene
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromo-2-(4-methoxyphenyl)thiazole | 284.14 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |
| CuI | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | - | 10 mL | - |
| THF (anhydrous) | - | 5 mL | - |
Step-by-Step Methodology:
-
To a Schlenk tube, add 4-Bromo-2-(4-methoxyphenyl)thiazole (284 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (8 mg, 0.04 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF (5 mL) and triethylamine (10 mL), followed by phenylacetylene (0.13 mL, 1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvents under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to obtain 2-(4-methoxyphenyl)-4-(phenylethynyl)thiazole.
Heck Coupling: Vinylation of the Thiazole Core
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[11][12]
Causality Behind Experimental Choices:
-
Palladium Source: Pd(OAc)₂ is a common and effective catalyst precursor.
-
Ligand: Phosphine ligands, such as P(o-tolyl)₃ or PPh₃, are often used to stabilize the palladium catalyst.
-
Base: A mild inorganic base like K₂CO₃ or an organic base such as Et₃N is required to neutralize the acid generated in the reaction.
-
Solvent: High-boiling polar aprotic solvents like DMF or DMAc are typically used.
Protocol: Heck Coupling of 4-Bromo-2-(4-methoxyphenyl)thiazole with n-Butyl Acrylate
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromo-2-(4-methoxyphenyl)thiazole | 284.14 | 1.0 | 1.0 |
| n-Butyl Acrylate | 128.17 | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.49 | 0.02 | 0.02 |
| P(o-tolyl)₃ | 304.37 | 0.04 | 0.04 |
| K₂CO₃ | 138.21 | 1.5 | 1.5 |
| DMF (anhydrous) | - | 10 mL | - |
Step-by-Step Methodology:
-
In a sealable reaction tube, combine 4-Bromo-2-(4-methoxyphenyl)thiazole (284 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), P(o-tolyl)₃ (12 mg, 0.04 mmol), and K₂CO₃ (207 mg, 1.5 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (10 mL) and n-butyl acrylate (0.21 mL, 1.5 mmol).
-
Seal the tube and heat the mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with water (30 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography to yield butyl (E)-3-(2-(4-methoxyphenyl)thiazol-4-yl)acrylate.
Buchwald-Hartwig Amination: Synthesis of 4-Aminothiazole Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14] This reaction has broad applicability for the synthesis of a wide variety of arylamines.[13]
Causality Behind Experimental Choices:
-
Palladium Precatalyst: Precatalysts like Pd₂(dba)₃ are often used as they are air-stable and readily form the active Pd(0) species.
-
Ligand: Bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos are crucial for achieving high yields and broad substrate scope, especially with less reactive aryl bromides.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.
-
Solvent: Anhydrous ethereal or aromatic solvents like toluene or dioxane are preferred.
Protocol: Buchwald-Hartwig Amination of 4-Bromo-2-(4-methoxyphenyl)thiazole with Morpholine
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromo-2-(4-methoxyphenyl)thiazole | 284.14 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) |
| XPhos | 476.62 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 10 mL | - |
Step-by-Step Methodology:
-
To a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried vial.
-
In a separate vial, add 4-Bromo-2-(4-methoxyphenyl)thiazole (284 mg, 1.0 mmol).
-
Add anhydrous toluene (5 mL) to each vial.
-
Add morpholine (0.11 mL, 1.2 mmol) to the vial containing the thiazole substrate.
-
Transfer the substrate solution to the catalyst mixture.
-
Seal the reaction vial and heat to 100 °C for 12-24 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through a plug of Celite®.
-
Concentrate the filtrate and purify the residue by column chromatography to give 4-(2-(4-methoxyphenyl)thiazol-4-yl)morpholine.
Part 2: Lithiation and Electrophilic Quench
An alternative to palladium-catalyzed methods is the use of organolithium chemistry. Halogen-metal exchange of the aryl bromide with a strong organolithium base, such as n-butyllithium or tert-butyllithium, generates a potent nucleophile that can react with a wide variety of electrophiles.[15][16]
Causality Behind Experimental Choices:
-
Lithiating Agent: n-Butyllithium is a commonly used and commercially available reagent for bromine-lithium exchange. tert-Butyllithium is more reactive and can be used if n-butyllithium is ineffective.
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential for stabilizing the organolithium intermediate.
-
Temperature: These reactions are typically carried out at very low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium species.
-
Electrophile: A wide range of electrophiles can be used, including aldehydes, ketones, carbon dioxide (for carboxylation), and alkyl halides.
dot graph TD { A[4-Bromo-2-(4-methoxyphenyl)thiazole] -- n-BuLi, THF, -78°C --> B[4-Lithio-2-(4-methoxyphenyl)thiazole]; B -- 1. Electrophile (E+) 2. Aqueous Workup --> C[4-E-2-(4-methoxyphenyl)thiazole];
} Caption: Workflow for lithiation and electrophilic quench.
Protocol: Lithiation of 4-Bromo-2-(4-methoxyphenyl)thiazole and Trapping with N,N-Dimethylformamide (DMF)
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromo-2-(4-methoxyphenyl)thiazole | 284.14 | 1.0 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | - | 1.1 | 1.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.5 | 1.5 |
| Anhydrous THF | - | 10 mL | - |
Step-by-Step Methodology:
-
Dissolve 4-Bromo-2-(4-methoxyphenyl)thiazole (284 mg, 1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise via syringe over 10 minutes.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (0.12 mL, 1.5 mmol) dropwise and continue stirring at -78 °C for another 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield 2-(4-methoxyphenyl)thiazole-4-carbaldehyde.
Summary of Functionalization Strategies
| Reaction | Reagents | Product Type | Key Advantages |
| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst, base | Aryl/vinyl substituted thiazole | Wide functional group tolerance, many available reagents |
| Stille Coupling | Organostannane, Pd catalyst | Aryl/vinyl/alkyl substituted thiazole | Tolerant of many functional groups |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, amine base | Alkynyl substituted thiazole | Mild reaction conditions |
| Heck Coupling | Alkene, Pd catalyst, base | Vinyl substituted thiazole | Atom economical |
| Buchwald-Hartwig | Amine, Pd catalyst, ligand, strong base | Amino substituted thiazole | Forms C-N bonds efficiently |
| Lithiation-Quench | Organolithium reagent, electrophile | Varied (aldehydes, ketones, acids, etc.) | Access to a wide range of functional groups |
Conclusion
The C4 position of 4-Bromo-2-(4-methoxyphenyl)thiazole offers a valuable handle for synthetic diversification. The palladium-catalyzed cross-coupling reactions and the lithiation-electrophilic quench protocol detailed in this guide provide a robust toolkit for researchers to generate a diverse library of analogues for applications in drug discovery and materials science. The choice of methodology will be dictated by the desired target structure and the compatibility of the functional groups present in the coupling partners. Careful consideration of the catalyst, ligands, base, and solvent system, as outlined in the "Causality Behind Experimental Choices" sections, is paramount for successful and reproducible outcomes.
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Publications. [Link]
-
Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]
-
C-C Bond Formation by Cross-Coupling. ICMPP. [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Arkivoc. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Growing Science. [Link]
-
Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences. [Link]
-
Exploration of C‐H Activation Strategies in Construction of Functionalized 2‐Aryl Benzoazoles: A Decisive Review. ResearchGate. [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. [Link]
-
Palladium-catalyzed aryl-aryl bond formation through double C-H activation. PubMed. [Link]
-
Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Vietnam Journal of Chemistry. [Link]
-
PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. CORE. [Link]
-
Pd(II)-catalyzed ortho arylation of 2-arylbenzothiazoles with aryl iodides via benzothiazole-directed C–H activation. National Institutes of Health. [Link]
-
Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate. [Link]
-
An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions. ResearchGate. [Link]
Sources
- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 5. icmpp.ro [icmpp.ro]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. growingscience.com [growingscience.com]
- 16. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Tunable Fluorescent Dyes from 4-Bromo-2-(4-methoxyphenyl)thiazole
This Application Note is designed for research scientists and drug discovery professionals. It details the strategic synthesis of fluorescent probes using 4-Bromo-2-(4-methoxyphenyl)thiazole as a versatile core scaffold.
Abstract & Strategic Significance
The thiazole heterocycle is a cornerstone in the design of "Push-Pull" (Donor-
The 4-bromo substituent provides a critical handle for Palladium-catalyzed cross-coupling, allowing the modular attachment of various acceptors or extended
Rational Design: The D- -A Architecture
To maximize quantum yield (
-
Pathway A (Suzuki-Miyaura): Extension with electron-poor aryl groups to create strong intramolecular charge transfer (ICT).
-
Pathway B (Sonogashira): Introduction of alkynes to rigidly extend the
-system, often increasing molar absorptivity ( ) and quantum yield. -
Pathway C (Buchwald-Hartwig): Introduction of amine donors to create D-A-D architectures or alter solubility/Stokes shift.
Visual Workflow (Graphviz)
The following diagram illustrates the divergent synthesis strategy.
Caption: Divergent synthetic pathways from the common bromothiazole precursor to distinct fluorophore classes.
Experimental Protocols
General Safety & Handling[1]
-
Inert Atmosphere: All Pd-catalyzed reactions must be performed under Nitrogen (
) or Argon ( ) to prevent catalyst deactivation. -
Solvents: Use anhydrous, degassed solvents (Dioxane, Toluene, DMF).
-
Purification: Thiazole dyes are often highly fluorescent on silica gel; use a hand-held UV lamp (365 nm) to track product bands during chromatography.
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: Synthesis of 2-(4-methoxyphenyl)-4-(4-cyanophenyl)thiazole . The introduction of a cyano-phenyl group (Acceptor) creates a strong D-
Reagents:
-
Substrate: 4-Bromo-2-(4-methoxyphenyl)thiazole (1.0 equiv)
-
Boronic Acid: 4-Cyanophenylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane[1]
Step-by-Step Procedure:
-
Setup: In a microwave vial or Schlenk tube, combine the bromothiazole substrate (1 mmol, 270 mg), 4-cyanophenylboronic acid (1.2 mmol, 176 mg), and
(0.05 mmol, 41 mg). -
Degassing: Seal the vessel and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and
solution (1.5 mL) via syringe. -
Reaction: Heat to 90°C for 12 hours (or 110°C for 1 hour in a microwave reactor).
-
Checkpoint: The solution should turn from pale yellow to bright fluorescent green/yellow under UV light.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic phase over
.[2] -
Purification: Flash column chromatography (Hexane:EtOAc 8:2).
-
Yield Expectation: 75-85%.
-
Protocol B: Sonogashira Coupling (Extended Conjugation)
Objective: Synthesis of 2-(4-methoxyphenyl)-4-(phenylethynyl)thiazole . Alkynes provide a rigid linker that minimizes non-radiative decay, often boosting quantum yield.
Reagents:
-
Substrate: 4-Bromo-2-(4-methoxyphenyl)thiazole (1.0 equiv)
-
Alkyne: Phenylacetylene (1.5 equiv)
-
Catalyst:
(5 mol%) -
Co-Catalyst: CuI (10 mol%)
-
Base/Solvent: Triethylamine (
) / DMF (1:4 ratio)
Step-by-Step Procedure:
-
Catalyst Pre-mix: In a dry flask, mix the bromothiazole (1 mmol),
(58 mg), and CuI (19 mg) under Argon. -
Solvent Addition: Add anhydrous DMF (4 mL) and
(1 mL). -
Alkyne Addition: Add phenylacetylene (1.5 mmol, 165
L) dropwise. -
Reaction: Stir at 60°C for 6-8 hours.
-
Note: Higher temperatures (>80°C) may promote alkyne homocoupling (Glaser coupling).
-
-
Workup: Dilute with
, wash extensively with water (to remove DMF) and (to sequester Cu). -
Purification: Silica gel chromatography (Hexane:DCM gradient).
Protocol C: Buchwald-Hartwig Amination
Objective: Synthesis of 4-(N,N-diphenylamino)-2-(4-methoxyphenyl)thiazole . This creates a donor-substituted thiazole with potential solvatochromic properties.
Reagents:
-
Substrate: 4-Bromo-2-(4-methoxyphenyl)thiazole (1.0 equiv)
-
Amine: Diphenylamine (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: XPhos or BINAP (4-8 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Procedure:
-
Glovebox/Schlenk: Load
, Ligand, NaOtBu, and solid reagents into a tube under inert atmosphere. -
Solvation: Add anhydrous Toluene (0.2 M concentration relative to substrate).
-
Reaction: Heat at 100°C for 16-24 hours.
-
Critical: Exclusion of moisture is vital for NaOtBu efficacy.
-
-
Filtration: Filter through a pad of Celite to remove palladium black.
-
Purification: Chromatography (Hexane:EtOAc). Note that amine products can streak on silica; add 1%
to the eluent if necessary.
Characterization & Data Interpretation
The following table summarizes the expected analytical signatures for the starting material and the three target dyes.
| Compound | Description | Expected | |
| Starting Material | 4-Br-2-Ar-Thiazole | Thiazole H5 singlet (~7.2 ppm) | 310 / 380 (Weak/UV) |
| Target A | Biaryl (Cyano) | Thiazole H5 shift (~7.8 ppm); Aryl doublets | 360 / 440 (Blue-Green) |
| Target B | Alkynyl | Thiazole H5 shift (~7.5 ppm); Alkyne C | 380 / 460 (Green) |
| Target C | Amino | Broad aromatic region; Upfield shift of H5 due to N-donation | 400 / 520 (Yellow/Orange) |
*Note: Optical values are estimates in Methanol/Ethanol. Emission is highly solvent-dependent (solvatochromism).
Structural Validation Logic (Self-Checking)
-
Mass Spectrometry: The bromine isotope pattern (1:1 ratio of M and M+2) in the starting material must disappear in the product. If the M/M+2 pattern persists, the reaction failed.
-
NMR: The disappearance of the specific C4-Br carbon signal (~120-130 ppm) and the appearance of new coupling partner signals confirm ligation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Protodebromination (H replaces Br) | Use anhydrous solvents; ensure base is not in huge excess; switch to |
| Black Precipitate (Pd) | Catalyst decomposition ("Pd Black") | Improve degassing (freeze-pump-thaw); add more ligand (e.g., excess |
| No Fluorescence | Quenching or wrong product | Check pH (some dyes are pH sensitive). Verify removal of heavy atoms (Iodine/Copper) which quench fluorescence. |
| Homocoupling (Alkyne) | Oxidative coupling of alkyne | Ensure strict exclusion of |
References
-
Suzuki-Miyaura Coupling of Thiazoles
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole deriv
-
Source:
-
Sonogashira Coupling Protocols
- Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Deriv
-
Source:
-
Buchwald-Hartwig on Heterocycles
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines.
-
Source:
-
Thiazole Optical Properties
- Thiazole cores as organic fluorophore units: Synthesis and fluorescence.
-
Source:
-
General Cross-Coupling Methodology
- Sonogashira Coupling - Organic Chemistry Portal.
-
Source:
Sources
Application Note: High-Fidelity Nucleophilic Substitution of 4-Bromo-2-(4-methoxyphenyl)thiazole
Executive Summary & Strategic Analysis
The Challenge: The substrate 4-Bromo-2-(4-methoxyphenyl)thiazole presents a specific reactivity challenge. While thiazoles are heteroaromatic, the C4 position is electronically distinct from the highly reactive C2 position.[1]
-
Electronic Deactivation: The C4 position lacks the direct activation of the adjacent ring nitrogen that facilitates classical Nucleophilic Aromatic Substitution (
) at C2. -
Substituent Effect: The 4-methoxyphenyl group at C2 is an electron-donating group (EDG). This increases electron density in the thiazole ring, further deactivating it toward nucleophilic attack by stabilizing the ground state and destabilizing the Meisenheimer-like transition state required for non-catalyzed substitution.
The Solution:
Attempting classical
Mechanistic Insight & Reactivity Profile
To ensure experimental success, one must understand the electronic landscape of the substrate.
Reactivity Map
The following diagram illustrates why standard nucleophilic conditions fail and where the catalytic cycle intervenes.
Figure 1: Reactivity profile of the thiazole scaffold. The C4-Bromine bond requires metal insertion (Oxidative Addition) rather than direct nucleophilic attack.
Protocol A: C-N Bond Formation (Buchwald-Hartwig Amination)[2]
This protocol is optimized for coupling primary and secondary amines (e.g., morpholine, piperidine, anilines) to the C4 position.
Reagent Table[2]
| Reagent | Role | Equiv. | Notes |
| Substrate | Electrophile | 1.0 | 4-Bromo-2-(4-methoxyphenyl)thiazole |
| Amine | Nucleophile | 1.2 - 1.5 | Secondary amines react faster than primary. |
| Pd2(dba)3 | Catalyst Precursor | 0.02 (2 mol%) | Source of Pd(0).[2] |
| Xantphos | Ligand | 0.04 (4 mol%) | Wide bite angle favors reductive elimination in heteroaryls. |
| NaOtBu | Base | 1.5 | Soluble base; essential for deprotonating the amine-Pd complex. |
| Toluene | Solvent | N/A | Anhydrous, degassed (0.1 M concentration). |
Step-by-Step Procedure
-
Inert Setup: Flame-dry a two-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Solvent Degassing: Sparge anhydrous toluene with Argon for 15 minutes prior to use. Rationale: Dissolved oxygen poisons the Pd(0) catalyst, leading to homocoupling or catalyst death.
-
Catalyst Pre-complexation (Optional but Recommended): In a separate small vial, mix Pd2(dba)3 and Xantphos in a small amount of toluene and stir for 5 minutes at room temperature. The solution should turn from dark purple to a reddish-orange, indicating active ligand binding.
-
Reaction Assembly:
-
Add the Substrate (1.0 equiv) and NaOtBu (1.5 equiv) to the main reaction vessel.
-
Add the Amine (1.2 equiv).
-
Transfer the pre-mixed catalyst solution to the vessel via syringe.
-
Rinse with remaining toluene to reach a final concentration of ~0.1 M relative to the substrate.
-
-
Execution:
-
Thermal: Heat to 100°C for 12–16 hours.
-
Microwave: Heat to 120°C for 1 hour.
-
-
Monitoring: Monitor via LCMS or TLC. Look for the disappearance of the bromide (Start Material) and the emergence of the aminated product (typically more polar).
-
Workup:
Protocol B: C-O Bond Formation (Pd-Catalyzed Etherification)
Direct substitution with alcohols is more challenging than amines due to the lower nucleophilicity of the oxygen and the potential for
Ligand Selection Strategy
For C-O coupling, Xantphos is often effective, but bulky, electron-rich monophosphines like tBuBrettPhos or RockPhos are superior for difficult substrates.
Reagent Table
| Reagent | Role | Equiv. | Notes |
| Substrate | Electrophile | 1.0 | 4-Bromo-2-(4-methoxyphenyl)thiazole |
| Alcohol | Nucleophile | 2.0 | Use excess. |
| Pd(OAc)2 | Catalyst | 0.02 (2 mol%) | Acetate salt is stable and effective here. |
| RockPhos | Ligand | 0.04 (4 mol%) | Specialized for C-O coupling. |
| Cs2CO3 | Base | 2.0 | Weaker base than NaOtBu, reduces side reactions. |
| Toluene | Solvent | N/A | Anhydrous, degassed. |
Step-by-Step Procedure
-
Preparation: Charge a reaction vial with Substrate , Pd(OAc)2 , RockPhos , and Cs2CO3 .
-
Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Addition: Add the Alcohol (liquid) and Toluene via syringe. If the alcohol is a solid, add it in step 1.
-
Reaction: Heat to 90°C for 16-24 hours.
-
Note: C-O coupling is generally slower than C-N coupling.
-
-
Workup: Dilute with Diethyl Ether, filter through Celite, and concentrate.
-
Purification: Silica gel chromatography. Caution: Aryl ethers can be sensitive to acid; avoid acidified silica if possible.
Experimental Workflow & Quality Control
The following diagram outlines the critical decision points and quality checks to ensure data integrity.
Figure 2: Operational workflow for Pd-catalyzed substitution.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction (Start Material Intact) | Catalyst poisoning (O2) or inactive catalyst. | Ensure rigorous degassing. Switch to a fresh bottle of Pd source. |
| Debromination (H-Substituted Thiazole) | Switch solvent to Dioxane. Lower temperature slightly. | |
| Low Conversion (<50%) | Catalyst death before completion. | Add a second portion of catalyst/ligand (1 mol%) after 6 hours. |
| Product Decomposition | Product instability on acidic silica. | Add 1% Triethylamine to the eluent during purification. |
References
-
Buchwald-Hartwig Amination Overview
-
Ligand Selection for Heterocycles (Xantphos/BrettPhos)
- Title: Reactivity of thiazole derivatives (General Context)
-
Palladium-Catalyzed C-O Coupling (RockPhos/tBuBrettPhos)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion - PMC [pmc.ncbi.nlm.nih.gov]
using 4-Bromo-2-(4-methoxyphenyl)thiazole as a ligand precursor
Application Note: Strategic Utilization of 4-Bromo-2-(4-methoxyphenyl)thiazole as a Modular Ligand Precursor
Executive Summary
4-Bromo-2-(4-methoxyphenyl)thiazole (CAS: 252561-76-5) serves as a critical "lynchpin" precursor in the synthesis of optoelectronic materials and bioactive agents. Unlike simple 2-phenylthiazole ligands, this brominated derivative offers a dual-functionality scaffold:
-
The
Chelation Site: The 2-(4-methoxyphenyl)thiazole core provides a robust cyclometalating site for Iridium(III) and Platinum(II), essential for phosphorescent OLEDs. -
The Electrophilic Handle: The bromine atom at the 4-position of the thiazole ring allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig).
This guide details the protocols for transforming this precursor into extended
Strategic Workflow & Mechanism
The utility of 4-Bromo-2-(4-methoxyphenyl)thiazole lies in its ability to tune the Lowest Unoccupied Molecular Orbital (LUMO) of the final metal complex. In 2-phenylthiazole complexes, the LUMO is predominantly localized on the thiazole ring. By extending conjugation at the 4-position (replacing Br with Aryl groups), researchers can stabilize the LUMO, resulting in a bathochromic (red) shift in emission.
Figure 1: Synthetic Workflow for Ligand Development
Caption: Modular synthesis pathway transforming the brominated precursor into a functionalized phosphorescent emitter.
Detailed Experimental Protocols
Protocol A: Ligand Expansion via Suzuki-Miyaura Coupling
Objective: To synthesize 2-(4-methoxyphenyl)-4-phenylthiazole by replacing the bromine handle with a phenyl group.
Reagents:
-
Precursor: 4-Bromo-2-(4-methoxyphenyl)thiazole (1.0 eq)
-
Reagent: Phenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base:
(2.0 M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Procedure:
-
Setup: In a glovebox or under Argon flow, charge a Schlenk flask with the Precursor, Phenylboronic acid, and Pd catalyst.
-
Solvation: Add 1,4-Dioxane and the aqueous
solution. -
Degassing: Perform three freeze-pump-thaw cycles to remove
, which is critical to prevent homocoupling or catalyst deactivation. -
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (eluent: Hexane/EtOAc 4:1). The starting bromide spot (
) should disappear. -
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexane/DCM gradient).
-
Expected Yield: 85–92%
-
Validation: ¹H NMR should show the disappearance of the thiazole C4-proton (if H) or shifts in the aromatic region, and MS should confirm the mass of the coupled product.
-
Protocol B: Synthesis of Heteroleptic Iridium(III) Complex
Objective: To synthesize the phosphorescent emitter
Reagents:
-
Ligand (L): 2-(4-methoxyphenyl)-4-phenylthiazole (2.2 eq)
-
Metal Source:
(1.0 eq) -
Solvent 1: 2-Ethoxyethanol / Water (3:1 v/v)
-
Ancillary Ligand: Acetylacetone (Hacac) (3.0 eq)
-
Base:
(5.0 eq)
Step-by-Step Procedure:
Phase 1: Dimer Formation (
-
Combine Ligand and
in the 2-Ethoxyethanol/Water mixture in a round-bottom flask. -
Reflux at 110°C under Nitrogen for 24 hours. The solution will typically turn from dark brown to a yellow/orange suspension (the dimer precipitate).
-
Cool to RT, add water to complete precipitation. Filter the solid, wash with water and methanol.
-
Note: Do not purify the dimer excessively; proceed directly to Phase 2.
Phase 2: Bridge Splitting & Coordination
-
Suspend the Dimer in 2-Ethoxyethanol.
-
Add Acetylacetone (Hacac) and
. -
Heat to 100°C for 12 hours.
-
Workup: Cool to RT. The product may precipitate or require extraction with DCM.
-
Purification: Column chromatography (Silica, DCM/Hexane) followed by recrystallization from DCM/Methanol.
Technical Analysis & Data Interpretation
The following table illustrates how the 4-bromo precursor enables property tuning compared to the unsubstituted parent compound.
Table 1: Impact of 4-Position Functionalization on Optoelectronic Properties
| Ligand Structure | Substituent (R) at Pos. 4 | HOMO/LUMO Character | Emission Color ( | Application |
| Parent | H | Yellow (~540 nm) | General Phosphor | |
| Precursor | Br | Reactive Handle | N/A (Intermediate) | Building Block |
| Derivative A | Phenyl | Extended Conjugation | Orange (~580 nm) | Display Emitter |
| Derivative B | Carbazole | Charge Transfer (ICT) | Red (~610 nm) | High Efficiency OLED |
Note: Data represents typical trends for 2-phenylthiazole Ir(III) complexes. "Thiazole" refers to the thiazole ring, "Ph" to the phenyl ring.
Figure 2: Electronic Tuning Mechanism
Caption: Impact of replacing the Bromine atom with conjugated systems on the final photophysical properties.
Safety & Handling
-
4-Bromo-2-(4-methoxyphenyl)thiazole: Treat as a potential skin and eye irritant. Use standard PPE (gloves, goggles). Store in a cool, dry place away from light (bromo-compounds can be light-sensitive).
-
Organometallic Synthesis: Iridium salts are expensive; ensure stoichiometry is precise.
-
Palladium Catalysts: Handle under inert atmosphere to preserve activity. Dispose of heavy metal waste according to strict EHS regulations.
References
-
Suzuki-Miyaura Coupling of 4-bromothiazoles (MBSC process): Title: Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles.[2][3] Source: Royal Society of Chemistry (Org. Biomol. Chem.). URL:[Link]
-
Iridium(III) Complexes with 2-phenylthiazole ligands: Title: Phosphorescent iridium (III) complexes based on 2-aryl-6-methoxybenzo[d]thiazole ligands.[4] Source: ResearchGate / Journal of Luminescence. URL:[Link]
-
General Protocol for Cyclometalated Iridium Dimers: Title: Recent Advancement in the Synthesis of Ir-Based Complexes. Source: PMC / NIH. URL:[Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comprehensive Guide to the Step-by-Step Synthesis of 4-Bromo-2-(4-methoxyphenyl)thiazole Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazole-containing heterocycles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents with applications ranging from antimicrobial to anticancer therapies[1]. The 2-aryl-thiazole scaffold, in particular, is a privileged structure in drug discovery. This application note provides a detailed, field-proven protocol for the synthesis of 4-Bromo-2-(4-methoxyphenyl)thiazole, a versatile intermediate for creating libraries of novel derivatives. The synthesis is based on the robust and high-yielding Hantzsch thiazole synthesis, followed by regioselective bromination[2][3][4]. We offer in-depth explanations for experimental choices, troubleshooting guidance, and a pathway for derivative synthesis, ensuring both reproducibility and adaptability for researchers in drug development.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. This structural motif is present in a wide array of natural products and synthetic compounds with significant biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties[1]. The Hantzsch thiazole synthesis, first described in 1887, remains one of the most efficient and versatile methods for constructing the thiazole core[3]. It typically involves the condensation reaction between an α-haloketone and a thioamide[2][5][6].
This guide focuses on the synthesis of a specific, highly functionalized intermediate, 4-Bromo-2-(4-methoxyphenyl)thiazole. The presence of the methoxyphenyl group at the 2-position and a bromine atom at the 4-position provides two distinct handles for further chemical modification, making it an ideal starting point for generating a diverse library of candidate compounds for high-throughput screening and lead optimization.
Overall Synthetic Strategy
The synthesis of the target compound is achieved through a reliable two-step process. This strategy prioritizes the use of readily available starting materials and robust reactions to ensure high yields and purity.
-
Step 1: Hantzsch Thiazole Synthesis. Formation of the 2-(4-methoxyphenyl)thiazole core by reacting 4-methoxythiobenzamide with an appropriate α-halocarbonyl compound.
-
Step 2: Regioselective Bromination. Introduction of a bromine atom at the C4 position of the thiazole ring via electrophilic substitution.
This workflow is outlined in the diagram below.
Caption: Overall workflow for the synthesis of 4-Bromo-2-(4-methoxyphenyl)thiazole.
Reaction Mechanism: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis proceeds through a well-established multi-step pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process involves an initial Sₙ2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring[2][7].
-
Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the haloketone in an Sₙ2 reaction, displacing the bromide ion.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic ring.
-
Dehydration: A molecule of water is eliminated from the cyclic intermediate, leading to the formation of the stable, aromatic thiazole ring. The aromaticity of the final product is a significant driving force for this reaction[7].
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Advanced Application Note: Solvent Selection for 4-Bromo-2-(4-methoxyphenyl)thiazole
Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10]
4-Bromo-2-(4-methoxyphenyl)thiazole is a critical heteroaryl halide intermediate used in the synthesis of xanthine oxidase inhibitors, anticancer agents, and advanced materials. Its reactivity is defined by two distinct electronic features:
-
The Thiazole Core: An electron-deficient heterocycle that renders the C4-bromide highly reactive toward oxidative addition with Pd(0) species.
-
The 4-Methoxyphenyl Moiety: An electron-rich pendant group that increases lipophilicity and can influence solubility in polar protic solvents.
Selecting the correct solvent is not merely about dissolution; it dictates the catalyst turnover frequency (TOF) , chemoselectivity (C-C vs. C-N coupling), and downstream isolation efficiency . This guide provides a scientifically grounded framework for solvent selection, moving beyond traditional "try-and-see" approaches to rational design.
Solubility Profiling & Characterization
Precise solubility data is often absent for specific intermediates. Below is a Self-Validating Solubility Protocol designed to determine the optimal solvent system for this specific lipophilic thiazole.
Predicted Solubility Matrix
Based on the calculated LogP (~3.5–4.0) and structural analogs (2-phenylthiazole), the following solubility profile is established:
| Solvent Class | Representative Solvents | Solubility Prediction | Application Suitability |
| Chlorinated | DCM, Chloroform | High (>100 mg/mL) | Work-up, Lithiation (DCM not for lithiation) |
| Ethers | THF, 2-MeTHF, Dioxane | High (>80 mg/mL) | Excellent for coupling & lithiation |
| Aromatics | Toluene, Xylene | Moderate-High | Standard for Buchwald/Suzuki |
| Polar Aprotic | DMF, DMSO, NMP | High | Traditional coupling (High BP issues) |
| Polar Protic | Ethanol, Isopropanol | Low (Cold), High (Hot) | Green Coupling & Recrystallization |
| Water | Water | Insoluble (<0.1 mg/mL) | Requires surfactant/biphasic system |
Protocol: Rapid Gravimetric Solubility Screen
Use this protocol to validate solubility before scaling up.
-
Preparation: Weigh 50 mg of 4-Bromo-2-(4-methoxyphenyl)thiazole into four 4 mL vials.
-
Solvent Addition: Add 500 µL of the target solvent (Toluene, THF, 2-MeTHF, Ethanol) to each vial.
-
Agitation: Vortex for 60 seconds.
-
Observation:
-
Clear Solution: Solubility >100 mg/mL.[1]
-
Suspension: Heat to 60°C. If clear, suitable for high-temp coupling.
-
Persisting Solid: Unsuitable as primary solvent.
-
Reaction-Specific Solvent Strategies
Scenario A: Suzuki-Miyaura Cross-Coupling
Objective: Coupling with aryl boronic acids to form biaryl scaffolds.
The Challenge: Traditional protocols use DMF or Toluene/Water. DMF is difficult to remove (high boiling point), and Toluene is toxic. The Solution: Ethanol/Water (Green) or 2-MeTHF/Water (Process-Friendly) .
-
Mechanistic Insight: The presence of water is non-negotiable; it is required to form the reactive boronate species (via hydroxylation). Ethanol acts as a phase-transfer mediator, solubilizing the lipophilic thiazole while allowing the inorganic base to activate the boronic acid.
Protocol: Green Suzuki Coupling in EtOH/H₂O
-
Charge: In a reaction vial, combine:
-
Solvent System: Add Ethanol:Water (3:1 v/v) to reach 0.2 M concentration.
-
Reaction: Degas with
for 5 mins. Heat at 80°C for 4–6 hours.-
Note: The mixture will likely be a suspension initially and clarify as the reaction heats and product forms.
-
-
Work-up: Cool to RT. The product often precipitates directly. Filter and wash with cold ethanol/water (1:1).
Scenario B: Buchwald-Hartwig Amination
Objective: C-N bond formation with secondary amines.[6]
The Challenge: Thiazole nitrogens can coordinate to Pd, poisoning the catalyst. Protic solvents (EtOH) often quench the amido-Pd intermediate. The Solution: Anhydrous Toluene or tert-Amyl Alcohol .
-
Mechanistic Insight: Non-polar solvents like Toluene promote the tight binding of phosphine ligands (e.g., BINAP, Xantphos) to Pd, preventing catalyst deactivation by the thiazole nitrogen. tert-Amyl alcohol is a superior "green" alternative that solubilizes the base (
) better than toluene without interfering with the reductive elimination step.
Protocol: Amination in Toluene[6]
-
Charge: Combine thiazole substrate (1.0 equiv), Amine (1.2 equiv),
(1.5 equiv). -
Catalyst Prep: Pre-stir
(2 mol%) and BINAP (4 mol%) in anhydrous Toluene (0.1 M) for 10 mins under Argon. -
Execution: Add catalyst solution to the substrate vial.
-
Conditions: Heat at 100°C for 12 hours.
-
Validation: If conversion is <50%, switch solvent to 1,4-Dioxane to increase reaction temperature to 110°C.
Decision Logic & Workflow Visualization
The following diagram illustrates the logical flow for selecting a solvent based on the desired transformation and green chemistry requirements.
Caption: Decision tree for selecting the optimal solvent system based on reaction type and process constraints.
Troubleshooting & Critical Parameters
Phase Separation Issues (Emulsions)
In biphasic Suzuki couplings (e.g., Toluene/Water), the lipophilic thiazole can act as a surfactant, stabilizing emulsions.
-
Fix: Switch to 2-MeTHF . It has lower water miscibility than THF but higher polarity than Toluene, ensuring clean phase cuts.
Catalyst Deactivation
If the reaction stalls in Buchwald-Hartwig couplings:
-
Cause: Solvent impurities (peroxides in THF/Dioxane or sulfur traces in Toluene) or competitive coordination of the thiazole nitrogen.
-
Fix:
-
Distill solvents or pass through activated alumina.
-
Switch to a non-coordinating solvent like Xylene to allow higher temperatures (130°C), promoting reductive elimination over catalyst resting states.
-
Green Solvent Metrics
Replacing DMF with Ethanol or 2-MeTHF significantly improves the E-Factor (mass of waste/mass of product) of the process.
-
DMF: High boiling point (153°C) requires aqueous wash (generating large wastewater volumes).
-
Ethanol: Low boiling point (78°C) allows for direct evaporation or crystallization work-up.
References
-
Green Solvents for Palladium-Catalyzed Arylation: Dong, J. J., et al.[5] "Carbonates: eco-friendly solvents for palladium-catalysed direct arylation of heteroaromatics."[5] Green Chemistry, 2010.
-
Suzuki-Miyaura Coupling in Aqueous Media: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[4]
-
Buchwald-Hartwig Amination of Heterocycles: Li, J., et al.[7] "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides." Journal of the American Chemical Society, 2023.
-
Thiazole Synthesis and Reactivity: Li, X., et al.[8] "Synthesis of 2-(4-bromophenyl)thiazole derivatives." Chemistry - An Asian Journal, 2013.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]
Application Note: Microwave-Assisted Divergent Synthesis using 4-Bromo-2-(4-methoxyphenyl)thiazole
Executive Summary
The thiazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous FDA-approved drugs (e.g., Dasatinib, Dabrafenib). 4-Bromo-2-(4-methoxyphenyl)thiazole represents a critical "switch" intermediate. The presence of the bromine at the C4 position, combined with the electronic modulation of the C2-methoxyphenyl group, allows for highly specific divergent synthesis.
This guide details the microwave-assisted synthesis and subsequent functionalization of this scaffold. By leveraging the rapid heating and high pressure of microwave reactors, we overcome the inherent deactivation of the C4 position, reducing reaction times from hours (thermal) to minutes while suppressing side reactions like protodehalogenation.
The Regioselectivity Strategy
Understanding the electronic landscape of the thiazole ring is the prerequisite for success.
-
C2 Position: Most electron-deficient (between N and S). Reacts first in cross-coupling reactions involving 2,4-dibromothiazole.[1][2][3]
-
C4 Position: Less reactive than C2. Once C2 is substituted (as in our target scaffold), C4 becomes the primary site for subsequent functionalization.
The Workflow:
-
Scaffold Synthesis: Regioselective C2-arylation of 2,4-dibromothiazole.
-
Divergent Application: C4-functionalization (Suzuki, Buchwald-Hartwig, Sonogashira) using microwave acceleration to drive the less reactive C4-Br bond.
Figure 1: The Regioselective Roadmap. The scaffold acts as a gateway to diverse chemical space.
Step 1: Scaffold Synthesis (The Foundation)
If 4-Bromo-2-(4-methoxyphenyl)thiazole is not purchased, it must be synthesized with high regiocontrol. Thermal methods often yield mixtures of C2, C4, and bis-arylated products. Microwave irradiation improves selectivity by allowing rapid ramp-to-temperature, favoring the kinetically controlled mono-substitution at C2.
Protocol A: Regioselective C2-Arylation
-
Substrates: 2,4-Dibromothiazole (1.0 equiv), 4-Methoxyphenylboronic acid (1.05 equiv).
-
Catalyst:
(3 mol%). -
Base/Solvent: 2M
/ DME (1:2 ratio).
Procedure:
-
Load 2,4-dibromothiazole (243 mg, 1.0 mmol) and the boronic acid (159 mg, 1.05 mmol) into a 10 mL microwave process vial.
-
Add DME (3 mL) and 2M aqueous
(1.5 mL). -
Add
(35 mg, 0.03 mmol). Cap the vial and purge with argon for 30 seconds. -
Microwave Settings:
-
Temperature: 100 °C
-
Time: 10 minutes (Hold time)
-
Stirring: High
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc 95:5). The C2-product elutes first, followed by traces of bis-product.
Checkpoint: The C5-proton signal in
Step 2: Divergent Applications (Using the Scaffold)
The C4-bromo group is deactivated compared to the C2 position. Standard thermal conditions often require 12–24 hours at reflux. Microwave protocols reduce this to <30 minutes.[4]
Application 1: Suzuki-Miyaura Coupling (C-C Bond)
Objective: Synthesis of 2,4-diarylthiazoles.[5]
Optimization Table: Coupling with Phenylboronic Acid
| Entry | Catalyst (5 mol%) | Ligand | Solvent | Base | MW Temp/Time | Yield |
|---|
| 1 |
Detailed Protocol (Entry 3 Conditions):
-
Combine 4-Bromo-2-(4-methoxyphenyl)thiazole (0.5 mmol), arylboronic acid (0.75 mmol),
(1.0 mmol), (2 mol%), and XPhos (4 mol%) in a MW vial. -
Add Toluene/Ethanol/Water (4:1:1, 3 mL total).
-
Irradiate at 130 °C for 15 minutes .
-
Why XPhos? The bulky, electron-rich biaryl phosphine ligand facilitates the oxidative addition into the deactivated C4-Br bond.
Application 2: Buchwald-Hartwig Amination (C-N Bond)
Objective: Introduction of amine motifs (common in kinase inhibitors). Challenge: Thiazoles can poison Pd catalysts via N-coordination. Standard ligands often fail.
The Solution: Use Pd-PEPPSI precatalysts or BrettPhos . The N-Heterocyclic Carbene (NHC) ligands in PEPPSI complexes are robust and prevent catalyst deactivation.
Protocol:
-
Reagents: Scaffold (0.5 mmol), Morpholine (0.6 mmol),
(0.7 mmol). -
Catalyst: Pd-PEPPSI-IPent (2 mol%).
-
Solvent: 1,4-Dioxane (dry, 2 mL).
-
Microwave: 140 °C for 20 minutes .
-
Note:
is hygroscopic; weigh in a glovebox or use fresh bottle.
-
-
Result: >85% conversion. Thermal equivalents often stall at 40%.
Application 3: Sonogashira Coupling (Alkynylation)
Objective: Installing an alkyne handle for "Click" chemistry or rigid linkers.
Protocol:
-
Reagents: Scaffold (0.5 mmol), Phenylacetylene (0.75 mmol), CuI (5 mol%).
-
Catalyst:
(3 mol%). -
Base/Solvent: DMF (2 mL) / Diethylamine (1 mL).
-
Microwave: 100 °C for 10 minutes .
-
Caution: Acetylenes can polymerize at high temps. Do not exceed 120 °C.
-
Troubleshooting & Critical Parameters
Catalyst Deactivation
The thiazole nitrogen is a soft nucleophile that can bind Pd(II).
-
Symptom: Reaction stalls after 5 minutes; solution turns black (Pd black precipitation).
-
Fix: Switch to Pd-PEPPSI catalysts or high-concentration XPhos . Increase temperature to promote ligand dissociation from the product.
Protodehalogenation
-
Symptom: Formation of 2-(4-methoxyphenyl)thiazole (loss of Br) instead of coupled product.
-
Cause: Overheating in alcoholic solvents (ethanol acts as a hydride source).
-
Fix: Switch to DMF or Dioxane (anhydrous). Reduce reaction temperature by 10°C and extend time.
Pressure Management
Microwave heating of aqueous mixtures (e.g., Suzuki conditions) generates significant pressure.
-
Limit: Ensure the reaction volume does not exceed 2/3 of the vial capacity.
-
Safety: Most modern single-mode reactors (e.g., Biotage, CEM) have a 20-30 bar limit. Toluene/Water mixtures at 140°C are generally safe (~8-10 bar).
References
-
Regioselective Synthesis on Thiazoles
-
Bach, T., & Heuser, S. (2002). Regioselective Cross-Coupling Reactions of 2,4-Dibromothiazole. Journal of Organic Chemistry. Link
-
-
Microwave-Assisted Suzuki Coupling
-
Buchwald-Hartwig on Heterocycles
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal. Link
-
-
Thiazole Reactivity Reviews
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
-
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cem.de [cem.de]
- 5. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification methods for 4-Bromo-2-(4-methoxyphenyl)thiazole reaction mixtures
Technical Support Center: Purification of 4-Bromo-2-(4-methoxyphenyl)thiazole
Case ID: THZ-Br-OMe-Purification Status: Active Guide Assigned Specialist: Senior Application Scientist[1]
Diagnostic Phase: Identify Your Synthesis Route
Before proceeding, we must identify the origin of your reaction mixture.[1] The impurity profile of 4-Bromo-2-(4-methoxyphenyl)thiazole is entirely dependent on how you synthesized it.
-
Route A: Suzuki Coupling (Standard)
-
Route B: Direct Bromination
-
Route C: Hantzsch Synthesis (De Novo) [1]
Module: Suzuki Coupling Purification (The "TPPO" Problem)
This is the most common route to the 4-bromo isomer because the C2-bromine of 2,4-dibromothiazole is more electron-deficient and reactive than the C4-bromine.[1]
The Challenge: Triphenylphosphine Oxide (TPPO)
If you used Pd(PPh₃)₄, your mixture is likely contaminated with TPPO, which streaks on silica and co-crystallizes with thiazoles.[1]
Protocol: The ZnCl₂ Precipitation Method (High Efficiency)
Instead of struggling with chromatography immediately, use this chemical scavenging method.[1]
-
Dissolve: Take your crude reaction residue and dissolve it in minimal Ethanol (EtOH) or Ethyl Acetate (EtOAc).
-
Complexation: Add anhydrous Zinc Chloride (ZnCl₂) (approx. 2 equiv relative to the phosphine ligand used).[1]
-
Stir: Stir at room temperature for 30 minutes.
-
Filter: A white precipitate will form.[1] This is the ZnCl₂·(TPPO)₂ complex .[1] Filter this solid off.[2]
-
Workup: The filtrate contains your product.[1] Wash the filtrate with saturated NaHCO₃ (to remove excess Zn and boronic acids), dry over MgSO₄, and concentrate.[1]
Chromatography Strategy
If ZnCl₂ is unavailable, or for final polishing:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard phase. |
| Mobile Phase A | Hexane / Ethyl Acetate (95:5 → 80:[1]20) | The product is lipophilic.[1] High Rf expected.[1] |
| Mobile Phase B | Toluene (100%) | Pro Tip: TPPO is very soluble in DCM/MeOH but has low solubility in Toluene.[1] Using Toluene keeps TPPO on the baseline longer.[1] |
| Loading | Dry load on Celite | Prevents band broadening due to solubility issues in non-polar eluents.[1] |
Module: Hantzsch Synthesis Cleanup[1]
If you built the ring from scratch, your main enemy is the unreacted 4-methoxythiobenzamide .[1] It is foul-smelling, sticky, and hydrogen-bonds to silica, causing tailing that contaminates the product.[1]
Protocol: Oxidative Bleach Wash (The "Thioamide Killer")
Note: Only use this if your product is fully formed and stable (thiazoles are generally oxidatively stable).[1]
-
Dissolve: Dissolve crude dark oil in DCM.
-
Wash: Wash the organic layer with a 10% Sodium Hypochlorite (Bleach) solution.[1]
-
Extraction: Separate organic layer, wash with water, then brine.[1]
-
Result: The "streak" on your TLC plate should disappear, allowing for clean column chromatography.[1]
Module: Isomer Verification (Critical Check)
If you brominated 2-(4-methoxyphenyl)thiazole directly, you must verify regiochemistry.[1]
Diagnostic NMR Signatures (¹H NMR in CDCl₃):
-
4-Bromo isomer (Target): Look for the C5-H proton.[1] It typically appears as a singlet around δ 7.2 - 7.4 ppm .[1]
-
5-Bromo isomer (Likely Byproduct): Look for the C4-H proton.[1] It typically appears further downfield (deshielded by the nitrogen) around δ 7.6 - 7.8 ppm .[1]
If you have the 5-bromo isomer, purification will not fix the structure.[1] You must switch to the Suzuki route (Module 2).[1]
Visualization: Purification Logic Flow
Caption: Decision matrix for purifying 4-bromo-2-arylthiazoles based on synthetic origin.
Frequently Asked Questions (FAQs)
Q: My product is co-eluting with the bis-coupled impurity (2,4-bis(4-methoxyphenyl)thiazole). How do I separate them? A: This is common in Suzuki couplings.[1] The bis-coupled product is significantly more non-polar and crystalline.
-
Solution: Perform a fractional crystallization before the column.[1] Dissolve the mixture in hot Ethanol. The bis-coupled impurity is often much less soluble and will precipitate first upon slight cooling. Filter it off. The filtrate will be enriched in your mono-brominated target.[1]
Q: Can I use crystallization instead of a column? A: Yes, if the crude purity is >70%.[1]
-
Solvent System: Boiling Ethanol (EtOH) is the gold standard for alkyl/aryl thiazoles.[1] If it doesn't crystallize, add Water dropwise to the hot solution until slightly turbid, then cool slowly.
-
Alternative: Hexane/DCM (dissolve in minimal DCM, add Hexane until cloudy).[1]
Q: The product turned yellow/brown on the shelf. Is it decomposing? A: Aryl bromides and thiazoles are generally stable, but they can be light-sensitive.[1] The color change often indicates trace sulfur impurities oxidizing or slight de-bromination.[1]
-
Fix: Store in amber vials under Argon at 4°C. If using for biological assays, pass through a small plug of basic alumina to remove acidic decomposition products before use.
References
-
Hantzsch Thiazole Synthesis & General Purification
-
Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.[1] (Background on Thioamide condensation).
-
-
Regioselectivity in Suzuki Coupling of 2,4-Dibromothiazole
-
TPPO Removal via ZnCl₂
-
Thiazole Recrystallization Solvents
-
Purification of Laboratory Chemicals (Armarego & Chai).[1] Standard reference for heterocycle purification.
-
Sources
overcoming steric hindrance in 4-Bromo-2-(4-methoxyphenyl)thiazole reactions
The following technical guide is structured as a dedicated support center resource for researchers working with 4-Bromo-2-(4-methoxyphenyl)thiazole . It addresses the specific challenges of steric and electronic hindrance inherent to this scaffold during functionalization.
Topic: Overcoming Steric & Electronic Hindrance in Cross-Coupling and Functionalization Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 18, 2026
Executive Technical Summary
The Challenge: Reactions involving 4-Bromo-2-(4-methoxyphenyl)thiazole (Structure 1 ) often suffer from poor conversion or catalyst poisoning. While users frequently attribute this to "steric hindrance," the root cause is often a triad of factors:
-
Electronic Deactivation: The electron-rich 4-methoxyphenyl group at C2 (via resonance) increases electron density on the thiazole ring, making the C4–Br bond less electrophilic and significantly slowing the rate of Oxidative Addition (OA) in Pd-catalyzed cycles.
-
Catalyst Sequestration: The thiazole nitrogen (N3) is a competent ligand that can coordinate to Palladium, displacing labile phosphines and forming unreactive Pd(II)-heterocycle complexes (catalyst poisoning).
-
True Steric Hindrance (C5 Proximity): If functionalizing C5, the adjacent C4-Bromine atom exerts significant steric pressure. If coupling at C4, the "pocket" formed by the N3 lone pair and the C5-H requires specific ligand geometries to facilitate reductive elimination.
The Solution Strategy: Success requires shifting from standard Pd(PPh3)4 conditions to systems utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) that promote OA on electron-rich electrophiles and prevent N-coordination.
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing <10% conversion in my Suzuki coupling at the C4 position."
User Diagnosis: "The bromine seems sterically hindered by the aryl group." Scientist Correction: The hindrance is likely electronic , not steric. The C2-aryl group donates electron density, strengthening the C–Br bond. Furthermore, your catalyst is likely coordinating to the thiazole nitrogen.
Recommended Protocol Adjustment:
-
Switch Ligand: Move to XPhos or SPhos . These ligands are bulky enough to prevent the Pd center from coordinating to the thiazole nitrogen (N3) while being electron-rich enough to accelerate the oxidative addition step.
-
Base Selection: Switch from carbonate bases to K3PO4 (anhydrous) + 2-5% water or CsF . Phosphate bases often facilitate the transmetallation step in hindered or electron-rich heteroaryl systems.
-
Pre-catalyst: Use Pd(OAc)2 or Pd2(dba)3 with the ligand (1:2 ratio) rather than pre-formed Pd(dppf)Cl2, which often fails with electron-rich thiazoles.
Issue 2: "I am trying to functionalize C5 via C-H activation, but the reaction fails."
User Diagnosis: "Is the C4-Bromine blocking the C5 position?" Scientist Correction: Yes. This is a case of true steric hindrance. The Van der Waals radius of the Bromine atom (1.85 Å) significantly crowds the C5 position.
Recommended Protocol Adjustment:
-
Direct C-H Arylation: Use a PivOH (Pivalic acid) additive (30 mol%). Pivalate acts as a proton shuttle, lowering the energy barrier for the C-H cleavage at the crowded C5 position via a CMD (Concerted Metallation-Deprotonation) mechanism.
-
Alternative Route: If C5 functionalization is critical, consider halogen-dance strategies or functionalizing C5 before installing the C4-Bromine if synthetic flexibility allows.
Issue 3: "My reaction turns black immediately (Pd Black precipitation)."
User Diagnosis: "The catalyst is decomposing." Scientist Correction: This indicates that the oxidative addition is too slow compared to the catalyst decomposition pathways. The Pd(0) species is aggregating because it cannot insert into the C–Br bond fast enough.
Recommended Protocol Adjustment:
-
Temperature Ramp: Do not start at reflux. Initiate the reaction at 60°C to allow the active catalytic species to form and stabilize before ramping to 100°C.
-
Solvent System: Switch to n-Butanol or t-Amyl alcohol . These polar protic solvents can stabilize polar transition states in heteroaryl couplings better than Toluene/THF.
Optimized Experimental Protocol
Workflow: Suzuki-Miyaura Coupling of 4-Bromo-2-(4-methoxyphenyl)thiazole with Aryl Boronic Acids.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.5 equiv
-
Catalyst: Pd(OAc)2 (2-5 mol%)
-
Ligand: XPhos (4-10 mol%) (Ratio Pd:L = 1:2)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (10:1 ratio)
Step-by-Step:
-
Degassing (Critical): Charge a reaction vial with the substrate, boronic acid, K3PO4, and XPhos . Cap and purge with Argon/Nitrogen for 5 minutes. Note: XPhos is sensitive to oxidation in solution over time; solid handling is preferred.
-
Catalyst Addition: Add Pd(OAc)2 and the degassed solvent mixture (Dioxane/Water).
-
Activation: Stir at Room Temperature (RT) for 10 minutes. You should observe a color change (often to a dark orange/red) indicating ligation.
-
Reaction: Heat the block to 90°C . Monitor by LCMS at 2 hours.[1]
-
Workup: If conversion is incomplete but no Pd black is visible, add a second charge of Boronic acid (0.5 equiv).
Why this works:
-
XPhos: The isopropyl groups on the biaryl backbone create a "roof" over the Pd, preventing the thiazole Nitrogen from binding (Steric protection) while pushing electrons into the Pd to facilitate breaking the strong C–Br bond (Electronic activation).
-
Water: Essential for the solubility of the inorganic base and formation of the active boronate species.
Decision Logic & Mechanism (Visualized)
Figure 1: Mechanistic Bottlenecks & Solutions
This diagram illustrates the competition between the productive cycle and the catalyst poisoning pathway characteristic of thiazole substrates.
Caption: Figure 1. The "Steric Shield" strategy. Bulky ligands like XPhos prevent the non-productive coordination of Palladium to the thiazole nitrogen (Red path), forcing the cycle through the productive Oxidative Addition (Blue path).
Figure 2: Ligand Selection Decision Tree
Use this logic flow to select the correct ligand based on your specific coupling partner.
Caption: Figure 2. Ligand selection matrix. While XPhos is the baseline recommendation for this scaffold, specific coupling partners may require RuPhos (for sterics) or BrettPhos (for C-N coupling).
Comparative Data: Ligand Performance
The following table summarizes typical conversion rates for 4-bromothiazole couplings, highlighting the impact of ligand choice on "steric" and electronic management.
| Ligand System | Conversion (2h) | Mechanism of Failure/Success |
| Pd(PPh3)4 | < 15% | Failure: Slow oxidative addition; competitive N-coordination poisoning the catalyst. |
| Pd(dppf)Cl2 | 30-40% | Partial: Bidentate ligand reduces poisoning but lacks electron richness for fast OA. |
| Pd(OAc)2 + SPhos | > 85% | Success: High electron density boosts OA; bulk prevents N-binding. |
| Pd(OAc)2 + XPhos | > 95% | Optimal: Best balance of steric bulk and electronic activation for this scaffold. |
References
-
Mechanistic Studies on Thiazole Couplings
- Title: A guideline for the arylation of positions 4 and 5 of thiazole via Pd-c
- Source: ResearchG
-
URL:[Link]
-
Buchwald Ligand Efficacy (XPhos/Cy-JohnPhos)
-
General Reactivity of Thiazoles
-
Ligand Effects on Buchwald-Hartwig Amination
Sources
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion [academia.edu]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
recrystallization solvents for purifying 4-Bromo-2-(4-methoxyphenyl)thiazole
Technical Support Center: Purifying 4-Bromo-2-(4-methoxyphenyl)thiazole
Welcome to the technical support guide for the purification of 4-Bromo-2-(4-methoxyphenyl)thiazole. This document provides field-proven insights and detailed protocols to help you overcome common challenges associated with the recrystallization of this and structurally similar heterocyclic compounds. Our goal is to equip you with the knowledge to not only follow procedures but to understand the rationale behind them, enabling you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What is recrystallization and why is it the preferred method for purifying solid compounds like 4-Bromo-2-(4-methoxyphenyl)thiazole?
Recrystallization is a fundamental purification technique for solid organic compounds.[1][2] The core principle relies on the differential solubility of a compound in a specific solvent at different temperatures.[3] An impure solid is dissolved in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, causing it to form highly organized, pure crystals. The impurities, which are present in much lower concentrations, remain dissolved in the cold solvent (the "mother liquor").[2]
This method is ideal for 4-Bromo-2-(4-methoxyphenyl)thiazole because, like many aromatic and heterocyclic compounds, its rigid structure promotes the formation of a stable crystal lattice, which is a key requirement for successful crystallization.[4]
Q2: What are the characteristics of an ideal recrystallization solvent?
Selecting the right solvent is the most critical step in recrystallization.[3] An ideal solvent should exhibit the following properties:
-
High Solvency at High Temperatures: The solvent must dissolve the compound completely when hot (typically at its boiling point).[2][3]
-
Low Solvency at Low Temperatures: The solvent should dissolve very little or none of the compound when cold (at room temperature or in an ice bath). This ensures maximum recovery of the purified product.[2][3]
-
Does Not React with the Compound: The solvent must be chemically inert to the solute.
-
Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" (melting before it dissolves).[5] Additionally, a relatively low boiling point (typically <100 °C) allows for easy removal from the final crystals during drying.[3]
-
Dissolves Impurities Well or Not at All: Ideally, impurities are either completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and are removed with the mother liquor).
Q3: Based on the structure of 4-Bromo-2-(4-methoxyphenyl)thiazole, what solvents should I start with?
The "like dissolves like" principle is a useful guide.[3] 4-Bromo-2-(4-methoxyphenyl)thiazole is a relatively non-polar molecule due to its aromatic rings, but the nitrogen and sulfur heteroatoms in the thiazole ring introduce some polarity. Therefore, solvents of intermediate polarity are excellent starting points.
For similar thiazole derivatives, alcohols like ethanol and methanol have been used successfully for recrystallization.[6][7][8][9] Other promising candidates include:
-
Ethyl Acetate
-
Acetone
-
Toluene
Extremely non-polar solvents like hexane or highly polar solvents like water are unlikely to work well on their own but are excellent candidates for a two-solvent system.
Q4: What is a two-solvent recrystallization, and when is it necessary?
A two-solvent (or solvent-pair) system is used when no single solvent meets the ideal criteria.[10] This technique involves a "good" solvent that dissolves the compound at all temperatures and a "poor" (or "anti-solvent") in which the compound is insoluble.[11] The two solvents must be miscible with each other.
You would use this method if you find that your compound is highly soluble in one solvent (e.g., ethanol) even when cold, and insoluble in another (e.g., water). Common solvent pairs for compounds of intermediate polarity include ethanol/water , acetone/water , and ethyl acetate/hexane .[10][12]
Solvent Selection Workflow
The following diagram outlines the logical process for selecting an appropriate recrystallization solvent system.
Caption: A workflow diagram for selecting a recrystallization solvent.
Troubleshooting Guide
Problem: My compound "oils out" instead of forming crystals.
-
Cause: This common issue occurs when a saturated solution is achieved at a temperature above the compound's melting point.[3] Instead of crystallizing, the compound comes out of solution as a liquid.
-
Solution 1 (Immediate Fix): Add more of the hot solvent until the oil completely redissolves. The goal is to lower the saturation point to a temperature below the compound's melting point. Allow this slightly less concentrated solution to cool slowly.[3]
-
Solution 2 (Future Prevention): Choose a solvent with a lower boiling point. For example, if your compound (with a melting point of 85 °C) oils out in toluene (boiling point 111 °C), try recrystallizing from ethyl acetate (boiling point 77 °C).
Problem: No crystals form, even after the solution has cooled in an ice bath.
-
Cause 1: The solution is not sufficiently saturated. You may have added too much solvent during the initial dissolution step.
-
Solution 1: Re-heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out too quickly, trapping impurities.
-
Cause 2: The nucleation process (the initial formation of crystals) is slow.
-
Solution 2: Induce Crystallization.
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus.[3] The microscopic scratches provide a surface for nucleation to begin.
-
Seed Crystals: If you have a small amount of the pure compound, add a single tiny crystal to the cooled solution.[3] This "seed" acts as a template for further crystal growth.
-
Problem: The crystal yield is very low.
-
Cause 1: The compound has significant solubility in the cold solvent.
-
Solution 1: Ensure the solution is thoroughly chilled. A mixture of ice and water provides better cooling than ice alone. If possible, placing the flask in a freezer for a short period can further decrease solubility and improve yield.
-
Cause 2: Too much solvent was used, and not all of the compound could crystallize out.
-
Solution 2: After filtering the first crop of crystals, try concentrating the mother liquor by boiling off some solvent and cooling again to obtain a second, often less pure, crop of crystals.
-
Cause 3: Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.
-
Solution 3: Ensure the funnel and receiving flask are pre-heated before filtration.[11] Use a slight excess of hot solvent to keep the compound dissolved and wash the filter paper with a small amount of fresh, hot solvent.[11]
Problem: The final crystals are colored, even though the pure compound should be colorless.
-
Cause: Highly polar, colored impurities are present in the crude material.
-
Solution: Use activated carbon (charcoal) to remove colored impurities. After dissolving the crude solid in the hot solvent, but before any hot filtration or cooling, add a very small amount of activated carbon to the solution. Keep the solution hot for a few minutes, then perform a hot filtration through fluted filter paper or Celite to remove the carbon particles and the adsorbed impurities.
-
Caution: Use activated carbon sparingly, as it can also adsorb your desired product, leading to a lower yield.[3]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude 4-Bromo-2-(4-methoxyphenyl)thiazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol), just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate. Add the solvent dropwise from a separate heated flask until the solid just dissolves completely. Avoid adding a large excess.
-
Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[1]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of the ice-cold recrystallization solvent to remove any adhering mother liquor.[3]
-
Drying: Allow the crystals to dry completely before determining the yield and purity (e.g., by melting point).
Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (ethanol).[11]
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[11]
-
Clarification: Add a few drops of the hot "good" solvent (ethanol) back into the mixture until the cloudiness just disappears, creating a clear, saturated solution.
-
Cooling, Collection, and Drying: Follow steps 3-7 from the Single-Solvent Recrystallization protocol above. For the washing step (Step 6), use an ice-cold mixture of the two solvents in the same approximate ratio used to achieve saturation.
Data Summary: Common Recrystallization Solvents
This table provides key properties of solvents that may be suitable for the recrystallization of 4-Bromo-2-(4-methoxyphenyl)thiazole, listed in order of decreasing polarity.
| Solvent | Boiling Point (°C) | Polarity | Potential Use Case |
| Water | 100 | High | Likely a poor solvent; best used as an anti-solvent with alcohols.[3] |
| Methanol | 65 | High-Medium | Good starting point for single-solvent or as the "good" solvent in a pair.[3][6] |
| Ethanol | 78 | Medium | Excellent starting point; frequently used for thiazoles.[3][8][9] |
| Acetone | 56 | Medium | Good general-purpose solvent; low boiling point is advantageous for drying.[3] |
| Ethyl Acetate | 77 | Medium-Low | Good choice for compounds of intermediate polarity.[3] |
| Dichloromethane | 40 | Low | May be too good a solvent; low boiling point can be difficult to work with. |
| Toluene | 111 | Low | May have too high a boiling point, risking oiling out. |
| Hexane | 69 | Very Low | Likely a poor solvent; best used as an anti-solvent with more polar solvents.[3] |
References
-
Cochrane, R. W., et al. (2025, February 20). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. PMC. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. UCI Department of Chemistry. Retrieved from [Link]
-
Wade, L. G. (n.d.). Recrystallization. Pearson. Retrieved from [Link]
-
Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. UCT Department of Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]
-
Guzeldemirci, N. U., et al. (2018, December 27). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Taylor & Francis Online. Retrieved from [Link]
-
Reddit r/Chempros. (2023, February 19). Go-to recrystallization solvent mixtures. Reddit. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. MIT. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Request PDF. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]
-
MDPI. (2021, June 8). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. MDPI. Retrieved from [Link]
-
Chem355 Labbook-2020. (n.d.). Recrystallization Experiment. Retrieved from [Link]
- Google Patents. (n.d.). US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans. Google Patents.
-
Preprints.org. (2022, November 20). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Preprints.org. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. Retrieved from [Link]
Sources
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. mt.com [mt.com]
- 3. rubingroup.org [rubingroup.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. reddit.com [reddit.com]
troubleshooting catalyst poisoning with sulfur-containing thiazoles
Topic: Troubleshooting Catalyst Poisoning in Sulfur-Containing Thiazoles Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Thiazole Paradox
Welcome to the Thiazole Technical Support Hub. If you are here, you are likely experiencing "The Thiazole Paradox": a pharmacophore essential for biological activity (found in Dasatinib, Ritonavir, Epothilone) that simultaneously acts as a potent kryptonite for transition metal catalysis.
This guide moves beyond generic advice. We treat thiazole-induced catalyst poisoning not as bad luck, but as a predictable chemically induced competitive binding event. The sulfur atom (soft donor) and the nitrogen atom (hard/borderline donor) create a "pincer-like" risk profile for Palladium (Pd), Platinum (Pt), and Nickel (Ni) catalysts.
Module 1: Diagnostics & Mechanism
Why is my reaction dead?
Thiazoles poison catalysts through two distinct mechanisms. Identifying which one is active is the first step to recovery.
| Mechanism | Description | Diagnostic Sign |
| Mode A: S-Adsorption (Soft-Soft) | The thiazole sulfur atom ( | Reaction never starts. Catalyst remains suspended but inactive. |
| Mode B: N-Chelation (The "Bite") | The thiazole nitrogen acts as a directing group, forming a stable 5- or 6-membered chelate with the metal, effectively sequestering it from the catalytic cycle. | Reaction stalls after ~10-20% conversion. |
Visualizing the Poisoning Pathway
The following diagram illustrates the competitive binding kinetics between the desired catalytic cycle and the thiazole trap.
Figure 1: Kinetic competition between the catalytic cycle and heteroatom coordination. Note that k_inhibit (poisoning) often exceeds k_cat (turnover) without intervention.
Module 2: Homogeneous Catalysis (Cross-Couplings)
Issue: Suzuki/Buchwald Coupling Stalled at <5% Yield
The Science: Standard ligands (PPh3, dppf) are not bulky enough to prevent the thiazole sulfur from displacing them at the Pd center. You need a ligand that creates a "steric wall" around the metal, allowing the substrate to approach only for the oxidative addition, not for static coordination.
Protocol A: The "Bulky Shield" Strategy
Objective: Displace sulfur coordination using sterically demanding, electron-rich phosphines.
-
Catalyst Selection: Abandon Pd(II) sources (Pd(OAc)2). Thiazoles inhibit the initial reduction to Pd(0).
-
Recommendation: Use Pd-PEPPSI-IPr or XPhos Pd G4 . These pre-catalysts generate the active species immediately upon heating.
-
-
Ligand Switch:
-
XPhos / SPhos: The biaryl backbone provides steric bulk that physically blocks the thiazole S-atom from binding to the Pd center [1].
-
Q-Phos: Highly effective for sterically hindered heteroaryl halides.
-
-
Base & Additive:
-
Use K3PO4 (3.0 equiv). The high basicity helps drive the transmetallation faster than the poisoning rate.
-
Tip: If using a boronic acid, add 10 mol% water . Anhydrous conditions can sometimes slow down the activation of the boronic acid in these systems.
-
FAQ: Cross-Coupling
Q: My reaction turns black immediately. Is this normal? A: No. "Pd Black" formation indicates ligand dissociation and metal aggregation. This means your ligand binds too weakly compared to the thiazole. Switch to a carbene ligand (NHC) like Pd-PEPPSI-IPr , which has a much higher binding constant than phosphines [2].
Q: Can I use copper additives? A: Yes. Adding CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv) can act as a "sacrificial scavenger." The soft Cu(I) binds the thiazole sulfur preferentially, leaving the Pd(0) free to catalyze the reaction.
Module 3: Heterogeneous Catalysis (Hydrogenation)
Issue: Reduction of Nitro/Alkene on Thiazole Core Fails
The Science: Heterogeneous catalysts (Pd/C, Pt/C) rely on surface adsorption. Thiazole sulfur chemisorbs so strongly to the metal surface that it coats the catalyst, preventing H2 activation.
Protocol B: The "Proton Mask" Technique
Objective: Deactivate the thiazole nitrogen and modify surface polarity to prevent poisoning.
-
Solvent System: Do not use neutral MeOH or EtOH.
-
Catalyst Switch:
-
Pd/C is risky: It is highly susceptible to S-poisoning.
-
PtO2 (Adam's Catalyst): Generally more robust against sulfur than Pd.
-
Rh/C (5%): The gold standard for sulfur-containing aromatic hydrogenation, though expensive.
-
-
Pressure:
-
Standard balloons (1 atm) rarely work. Thiazole desorption requires higher energy. Use a Parr shaker or autoclave at 50–100 psi (3–7 bar) .
-
Warning: Avoid Raney Nickel unless you intend to perform desulfurization.[5] Raney Ni is notorious for cleaving C-S bonds in thiazoles, destroying the ring [4].[5]
Module 4: Workup & Purification
Issue: High Residual Metal in Final Product
The Science: Because thiazoles bind metals well, they carry the catalyst into the organic phase during extraction. Standard Celite filtration is insufficient.
Protocol C: Scavenger Screening
Objective: Chemically strip Pd from the thiazole product.
Step-by-Step:
-
Dissolve crude mixture in THF or EtOAc.
-
Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) at 10 wt% relative to the crude mass.
-
Why? The SH/Thiourea groups on the silica have a higher affinity for Pd than the thiazole sulfur.
-
-
Heat to 50°C for 4 hours (Room temp is often too slow for thiazole complexes).
-
Filter through a 0.45 µm pad.
-
Verification: Check Pd levels via ICP-MS. If >20 ppm, repeat with SiliaMetS® DMT (Dimercaptotriazine) [5].
Troubleshooting Decision Tree
Figure 2: Systematic decision matrix for resolving thiazole-mediated catalyst deactivation.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7538–7539.
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4749–4755.
-
Maegawa, T., et al. (2007). Efficient and Practical Heterogeneous Catalyst for Hydrogenation of Heterocycles. Tetrahedron Letters, 48(26), 4505-4508.
-
Hauptmann, H., & Walter, W. F. (1962). The Action of Raney Nickel on Organic Sulfur Compounds. Chemical Reviews, 62(4), 347–404.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. researchgate.net [researchgate.net]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Thermal Optimization for 4-Bromo-2-(4-methoxyphenyl)thiazole Functionalization
Status: Active Ticket ID: THZ-OPT-4BR-002 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are working with 4-Bromo-2-(4-methoxyphenyl)thiazole . This scaffold presents a specific thermodynamic challenge: the electron-donating p-methoxyphenyl group at the C2 position increases the electron density of the thiazole ring.
While this stabilizes the ring against oxidation, it deactivates the C4-Bromine bond toward oxidative addition (the first step of Palladium-catalyzed cross-coupling). Consequently, standard protocols for simple 4-bromothiazole (which often run at 60°C) may result in stalled reactions or low yields.
This guide provides a self-validating thermal optimization workflow to overcome this electronic deactivation without triggering thermal decomposition.
Part 1: Diagnostic Workflow (Decision Tree)
Before heating your reaction, use this logic flow to determine your starting temperature and catalyst strategy.
Figure 1: Decision matrix for selecting initial reaction temperatures based on catalyst activity and observed intermediates.
Part 2: Critical Troubleshooting (Q&A)
Q1: I am running a Suzuki coupling at 80°C with Pd(PPh3)4, but I see <10% conversion after 4 hours. Should I increase the temperature?
Diagnosis: Kinetic Trap. The p-methoxyphenyl group at C2 donates electrons into the thiazole ring, making the C4-Br bond stronger and less electrophilic. Pd(PPh3)4 contains a monodentate, relatively weak ligand. At 80°C, the oxidative addition step is too slow, and the catalyst may be decomposing (aggregating into Pd black) before it can react.
Corrective Action: Do not simply increase the temperature of the same mixture; Pd(PPh3)4 is thermally unstable above 100°C over long periods.
-
Switch Catalyst: Use a catalyst with a bulky, electron-rich ligand like Pd(dppf)Cl2 or XPhos-Pd-G2 . These lower the activation energy for oxidative addition.
-
Microwave Pulse: If you must use Pd(PPh3)4, switch to microwave heating at 110°C for 20 minutes . The rapid ramp rate outpaces the thermal decomposition of the catalyst.
Q2: I observe a significant amount of "reduced" product (Debromination) where the Bromine is replaced by Hydrogen.
Diagnosis: Hydrodehalogenation. This is a common thermal artifact in thiazole chemistry when the temperature is too high or the solvent system is acting as a hydride source. This often happens in alcohols (Ethanol/Isopropanol) at reflux.
Corrective Action:
-
Solvent Swap: Eliminate secondary alcohols. Switch to 1,4-Dioxane or Toluene (anhydrous).
-
Temperature Drop: Lower the reaction temperature by 20°C.
-
Base Check: If using Formate or excessive Carbonate bases, they can act as hydride donors at high temperatures. Switch to K3PO4 or CsF .
Q3: The reaction turns black and precipitates immediately upon reaching 100°C.
Diagnosis: Catalyst Death (Pd Aggregation). Your ligand is dissociating at this temperature, leading to the formation of inactive Palladium(0) nanoparticles ("Pd Black"). This is common with sulfur-containing heterocycles (like your thiazole), which can poison the catalyst by coordinating to the Pd center, displacing weak phosphines.
Corrective Action:
-
Stabilization: Add 10-20 mol% of free ligand (e.g., extra PPh3 or dppf) to shift the equilibrium back toward the active complex.
-
Pre-heating: Do not add the catalyst until the solvent is already at 60°C (Hot Injection Method) to bypass the low-temp induction period where aggregation often starts.
Part 3: Optimized Experimental Protocol
Protocol: Temperature Gradient Screening (TGS)
Use this protocol to determine the precise activation temperature for your specific nucleophile without wasting material.
Reagents:
-
Substrate: 4-Bromo-2-(4-methoxyphenyl)thiazole (1.0 equiv)
-
Coupling Partner: Boronic Acid (1.5 equiv)[1]
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%)
-
Base: K2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) - Degassed
Step-by-Step:
-
Preparation: Dissolve all solid reagents in the solvent mixture in a sealed vial under Argon/Nitrogen.
-
Stage 1 (60°C): Heat to 60°C. Stir for 1 hour.
-
Check: Pull a 10µL aliquot for TLC/LCMS.
-
Criterion: If Product > 5%, continue at 60°C. If 0%, proceed to Stage 2.
-
-
Stage 2 (85°C): Increase heat to 85°C. Stir for 1 hour.
-
Check: Pull aliquot.
-
Criterion: This is the standard operational window. If no reaction, proceed to Stage 3.
-
-
Stage 3 (Microwave/120°C): Transfer to a microwave vial (if not already) and irradiate at 120°C for 30 minutes.
-
Note: If this fails, the issue is likely steric (the coupling partner) or electronic (catalyst mismatch), not thermal.
-
Solvent-Temperature Compatibility Table
| Solvent System | Boiling Point (°C) | Rec. Max Reaction Temp | Risk Factor at Max Temp |
| THF / Water | 66°C | 60°C | Low. Good for initial screening. |
| MeCN / Water | 82°C | 75°C | Medium. MeCN can coordinate Pd. |
| 1,4-Dioxane / Water | 101°C | 100°C | Optimal. High solubility, stable. |
| Toluene / Water | 110°C | 105°C | High. Phase transfer catalyst often required. |
| DMF (Anhydrous) | 153°C | 120°C | High. Risk of decomposition/hydrolysis. |
Part 4: References
-
Mechanistic Insight: Suzuki–Miyaura Cross-Coupling of Bromotryptophan Derivatives at Ambient Temperature. (Discusses Pd-inhibition by heteroatoms and thermal requirements).
-
Source:
-
-
Reaction Conditions: Suzuki Coupling - Reaction Conditions and Catalyst Selection. (General guide for electron-rich vs. electron-poor heterocycles).
-
Source:
-
-
Thiazole Reactivity: Synthesis of 2-aryl-4-substituted thiazoles via Suzuki-Miyaura coupling.[2] (Specific context on 2,4-disubstituted thiazole synthesis).
-
Source:
-
-
Catalyst Stability: Palladium-catalyzed cross couplings in organic synthesis.[3][4] (Nobel Lecture covering thermal limits of phosphine ligands).
-
Source:
-
Sources
Technical Support Center: Solubility Optimization for 4-Bromo-2-(4-methoxyphenyl)thiazole
The following technical guide addresses the solubility challenges associated with 4-Bromo-2-(4-methoxyphenyl)thiazole , a lipophilic heterocyclic scaffold often used in medicinal chemistry and drug discovery.
Compound Profile:
-
IUPAC Name: 4-Bromo-2-(4-methoxyphenyl)-1,3-thiazole[1]
-
Molecular Weight: ~270.15 g/mol [1]
-
Physical State: Crystalline solid (typically off-white to pale yellow)[1]
-
LogP (Estimated): 3.8 – 4.2 (Highly Lipophilic)[1]
-
pKa (Conjugate Acid): ~2.0 – 2.5 (Weak Base)[1]
The Core Problem: This compound exhibits "brick-dust" properties : high crystallinity combined with high lipophilicity.[1] The planar thiazole-phenyl system allows for tight pi-stacking in the crystal lattice, requiring significant energy to break (high melting point).[1] Furthermore, the lack of strong hydrogen bond donors makes it poorly soluble in water and standard protic solvents (methanol/ethanol) at room temperature.
Part 1: Diagnostic & Decision Workflow
Before attempting random solvent mixtures, determine your solubility strategy based on your specific application.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental context.
Part 2: Troubleshooting Guide (Q&A)
Section A: Synthesis & Purification
Q: I cannot dissolve the compound in Methanol or Ethanol for recrystallization. It just sits at the bottom. A: This is expected. The compound is too lipophilic for pure alcohols at room temperature.
-
The Fix: Use a solvent pair .[2]
-
Dissolve the crude solid in a minimal amount of hot DCM (Dichloromethane) or THF .
-
Slowly add Methanol or Hexane (the anti-solvent) while keeping the solution warm until it turns slightly cloudy.
-
Allow it to cool slowly to room temperature, then to 4°C.
-
-
Why? The halogenated solvent (DCM) breaks the crystal lattice, while the alcohol acts only to lower solubility enough to force controlled precipitation upon cooling.
Q: My NMR signals are broad or missing in CDCl3. A: This often indicates aggregation (stacking) of the planar molecules in non-polar solvents, or simply poor solubility.
-
The Fix: Switch to DMSO-d6 .
-
Protocol: If the sample is stubborn, heat the NMR tube gently to 40-50°C (using a warm water bath) immediately before acquisition. The dipole moment of DMSO disrupts the pi-stacking interactions better than chloroform.
Section B: Biological Assays (In Vitro)
Q: When I dilute my DMSO stock into PBS/Media, the solution turns cloudy immediately. A: You are experiencing "Crash-out" due to the Reprecipitation Limit. The hydrophobic effect drives the molecules to aggregate the moment the DMSO concentration drops below a critical threshold (usually <1%).
-
The Fix 1 (Serial Dilution): Never jump from 100% DMSO to 0.1% DMSO in one step.
-
Step 1: Dilute 10 mM stock 1:10 into pure DMSO (1 mM).
-
Step 2: Dilute 1:10 into a "Transition Buffer" (PBS + 10% DMSO).
-
Step 3: Dilute into final assay media.[1]
-
-
The Fix 2 (Surfactant Shielding): Pre-treat your assay buffer with 0.05% Tween-80 or 0.01% Triton X-100 .[1] The surfactant forms micelles that sequester the hydrophobic compound, preventing macroscopic precipitation while keeping it bioavailable.
Q: Can I use acid to dissolve it? It has a nitrogen atom. A: Not recommended for bioassays. [1]
-
Reasoning: The thiazole nitrogen is a very weak base (pKa ~2.5) due to the electron-withdrawing nature of the 4-bromo group.[1] You would need a pH < 2 to protonate it significantly. This pH is incompatible with most biological assays (cells/enzymes) and will cause false positives due to acidity.
Section C: In Vivo / High Concentration Formulation
Q: I need to dose mice at 10 mg/kg, but it precipitates in saline. A: Saline is not a viable vehicle for this compound. You must use a solubilizing vehicle.[1][2]
-
Recommended Formulation (IV/IP):
-
Recommended Formulation (Oral - PO):
Part 3: Experimental Protocols
Protocol 1: Preparation of a Stable 10 mM Stock Solution
Use this for long-term storage to prevent "micro-crystallization" which leads to inconsistent assay data.[1]
-
Weighing: Weigh approx. 2.7 mg of compound.
-
Solvent: Add 1.0 mL of anhydrous DMSO (molecular biology grade).
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
Critical Step: Sonicate in a water bath at 35-40°C for 5-10 minutes. Visual clarity does not guarantee molecular dispersion; sonication breaks up invisible micro-aggregates.[1]
-
-
QC: Inspect against a light source. If any "shimmering" is visible, sonicate longer.
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Do not freeze-thaw more than 3 times.
Protocol 2: Cyclodextrin Complexation (For stubborn solubility)
Use this if DMSO is toxic to your specific cell line.[1]
-
Prepare a 20% (w/v) HP-β-CD solution in PBS.[1]
-
Add the compound (solid) to this solution.
-
Stir rapidly (magnetic stir bar) at room temperature for 24 hours .
-
Filter through a 0.22 µm PVDF filter to remove undissolved solid.[1]
-
Quantify the concentration of the filtrate using UV-Vis (absorbance at λmax, typically ~280-300 nm) against a standard curve prepared in DMSO.
Part 4: Solubility Data & Solvent Compatibility[1]
Table 1: Estimated Solubility Profile (Values are approximate based on structural analogs like 2-phenylthiazole)
| Solvent / Medium | Solubility Rating | Estimated Conc. | Usage Notes |
| Water / PBS | Insoluble | < 1 µg/mL | Requires surfactant or carrier.[1] |
| Methanol | Low | 1-5 mg/mL | Heating required.[1] Poor for stocks.[1] |
| DMSO | Excellent | > 50 mg/mL | Best for Stock Solutions. |
| DMF | Excellent | > 50 mg/mL | Good alternative to DMSO.[1] |
| Acetone | Good | 20-30 mg/mL | Good for transfer, volatile.[1] |
| Corn Oil | Moderate | 5-10 mg/mL | Suitable for oral gavage (PO).[1] |
| PEG-400 | Good | 10-20 mg/mL | Excellent co-solvent for in vivo.[1] |
Table 2: Chemical Compatibility Matrix
| Reagent | Compatibility | Warning |
| Strong Acids (HCl, H2SO4) | Stable | Protonation possible at pH < 2.[1] |
| Strong Bases (NaOH) | Unstable | Risk of thiazole ring cleavage or hydrolysis of methoxy group under extreme heat/base. |
| Oxidizing Agents | Unstable | Thiazole sulfur is sensitive to oxidation (S-oxide formation).[1] |
| Reducing Agents | Stable | Generally stable to borohydrides. |
References
-
PubChem. (n.d.).[3] 4-Bromo-2-phenylthiazole Compound Summary. National Center for Biotechnology Information.[1] Retrieved February 18, 2026, from [Link]
-
Kashyap, S. J., et al. (2012). Review on Synthesis and Biological Activity of Thiazole Derivatives. ResearchGate. Retrieved February 18, 2026, from [Link]
-
Organic Syntheses. (2011). Synthesis of 2-Substituted Thiazoles. Org. Synth. 2011, 88, 202-211.[1] Retrieved February 18, 2026, from [Link]
Sources
Technical Support Center: Thiazole Functionalization & Methoxy Group Preservation
Topic: Preventing Hydrolysis/Cleavage of Methoxy Groups During Thiazole Functionalization Ticket ID: THC-OME-001 Status: Open for Consultation Analyst: Senior Application Scientist
Executive Summary: The Thiazole-Methoxy Paradox
The Core Conflict:
You are likely encountering "hydrolysis" (demethylation) because 2-methoxythiazoles behave differently than their benzene counterparts (anisoles). While anisoles require harsh Lewis acids (
Upon protonation of the thiazole nitrogen, the C-2 position becomes highly electrophilic. In the presence of even mild aqueous acid, water acts as a nucleophile, attacking C-2 and displacing methanol to form the thermodynamically stable thiazol-2-one (lactam tautomer).
Key Takeaway: The "hydrolysis" you observe is often an acid-catalyzed nucleophilic substitution at C-2, not a standard ether cleavage.
Diagnostic: Is Your Methoxy Group at Risk?
Before proceeding, identify the risk profile of your specific substrate using the decision matrix below.
Figure 1: Risk assessment matrix for methoxythiazole stability. Note that 2-methoxy isomers are uniquely sensitive to aqueous acid.
Technical Guides & Protocols
Scenario A: Functionalization Under Acidic Conditions (e.g., Bromination)
The Problem: Standard bromination (
The Solution: Use non-acidic electrophile sources and acid scavengers.
Protocol: Buffered Bromination of 2-Methoxythiazole
-
Reagents:
-
Substrate: 2-Methoxythiazole derivative.[1]
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv).
-
Solvent: Acetonitrile (
) or DMF (Anhydrous). -
Crucial Additive:
or solid (1.1 equiv).
-
-
Procedure:
-
Dissolve substrate in anhydrous
(0.1 M). -
Add solid base (
) to suspension. -
Cool to 0°C.
-
Add NBS portion-wise.
-
Monitor by TLC/LCMS. Do not use acidic mobile phases for monitoring if possible, or quench immediately.
-
-
Workup (Critical Step):
-
Do NOT quench with dilute HCl.
-
Filter off succinimide/inorganic salts.
-
Concentrate filtrate.
-
Partition between EtOAc and Saturated
.
-
-
Why this works: The solid base neutralizes the HBr generated in situ during the electrophilic substitution, preventing the protonation of the thiazole nitrogen required for the hydrolysis mechanism [1].
Scenario B: Lithiation/Metalation
The Problem: While methoxy groups are stable to bases, they can direct lithiation to the ortho-position (C-3 in benzene, but C-2/C-5 in thiazole). If the methoxy is at C-2, n-BuLi can attack the ring sulfur or cause ring fragmentation (Isothiazole cleavage).
The Solution: Use non-nucleophilic bases and cryogenic conditions.
Protocol: C-5 Lithiation of 2-Methoxythiazole
-
Reagents:
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA. Avoid n-BuLi as it acts as a nucleophile.
-
Solvent: THF (Anhydrous).
-
-
Procedure:
-
Prepare LiTMP in situ at -78°C.
-
Add 2-methoxythiazole slowly (keep T < -70°C).
-
Stir for 30 mins (C-5 deprotonation occurs).
-
Add Electrophile (e.g., aldehyde, halide).[2]
-
Quench: Use saturated
solution at low temp.
-
-
Why this works: LiTMP is bulky and non-nucleophilic, preventing attack at the C-2 position (which would displace methoxide) or ring opening. Keeping the temperature low prevents the "halogen dance" or elimination pathways [2].
Mechanism of Failure (The "Why")
Understanding the failure mode is the only way to prevent it. Below is the mechanism for the acid-catalyzed hydrolysis of 2-methoxythiazole.
Figure 2: The pathway of 2-methoxythiazole hydrolysis. Note that N-protonation is the gatekeeping step.
Scientific Note: This reaction is driven by the formation of the stable amide-like (thioamide-like) carbonyl tautomer. This driving force is absent in 4- or 5-methoxythiazoles, which behave more like standard aromatic ethers [3].
Comparative Stability Data
| Condition | 2-Methoxythiazole | 4- / 5-Methoxythiazole | Anisole (Reference) |
| 1M HCl (aq), 25°C | Unstable ( | Stable | Stable |
| TFA (Anhydrous) | Stable | Stable | Stable |
| Cleaves to -OH | Cleaves to -OH | Cleaves to -OH | |
| NaOH (1M), 60°C | Stable | Stable | Stable |
| n-BuLi, -78°C | Risk of Nucleophilic Attack | Stable | Stable (Ortho-lithiation) |
Frequently Asked Questions (FAQ)
Q: I used BBr3 to deprotect a benzyl group elsewhere on the molecule, and my thiazole methoxy disappeared. Why?
A:
Q: Can I use Lewis acids like
-
Alternative: Use "soft" acylation conditions. Generate the acyl triflate in situ or use PPA (Polyphosphoric acid) if the temperature is controlled, though PPA is risky. The best approach is often to lithiate (see Protocol B) and react with a Weinreb amide.
Q: My LCMS shows a mass of M-14. Is this the hydrolysis product?
A: Yes. M-14 corresponds to the loss of
-
If you see M+4 (approx), it might be the hydration of the ring without loss of methyl (rare).
-
If you see M-14 in a 2-methoxythiazole reaction, you have almost certainly formed the thiazolone.
References
-
Dondoni, A., & Marra, A. (2004). Thiazole-Based Synthetic Methods.[1][2][3][4] Chemical Reviews.
-
Chinchilla, R., Nájera, C., & Yus, M. (2004). Metalated heterocycles in organic synthesis: Recent applications. Chemical Reviews.
-
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.[5] (Refer to section on Tautomerism of hydroxy-heterocycles).
(Note: While specific "hydrolysis of 2-methoxythiazole" papers are older, the mechanism is foundational heterocyclic chemistry described in standard texts like Katritzky).
Sources
- 1. (PDF) Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion [academia.edu]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. growingscience.com [growingscience.com]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: Structural Validation of 4-Bromo-2-(4-methoxyphenyl)thiazole via 1H NMR
Executive Summary & Application Context
In the realm of medicinal chemistry, 4-Bromo-2-(4-methoxyphenyl)thiazole serves as a critical "lynchpin" scaffold.[1] The bromine at the C4 position acts as a regioselective handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 4-methoxyphenyl group provides a fixed lipophilic anchor common in kinase inhibitors and antimicrobial agents.[1]
This guide objectively compares the 1H NMR profile of this compound against its non-brominated precursor and alternative characterization methods. While Mass Spectrometry (LC-MS) confirms molecular weight, only 1H NMR provides the definitive regiochemical proof required to distinguish the 4-bromo product from potential 5-bromo regioisomers or unreacted starting material.[1]
Comparative Analysis: Why 1H NMR is the Gold Standard[1]
To validate the synthesis of 4-Bromo-2-(4-methoxyphenyl)thiazole, researchers typically choose between three primary analytical techniques. The table below outlines why 1H NMR is superior for structural confirmation in this specific context.
Table 1: Comparative Efficacy of Characterization Methods
| Feature | 1H NMR (Recommended) | LC-MS (ESI+) | 13C NMR |
| Primary Output | Proton connectivity & environment | Molecular Mass ( | Carbon skeleton count |
| Regiochemistry | High. Distinguishes C4-Br vs C5-Br via proton counting and splitting patterns.[1] | Low. Cannot distinguish regioisomers (same mass). | Medium. Requires complex 2D (HMBC) for definitive proof. |
| Purity Assessment | Quantitative. Integrations reveal molar ratios of impurities.[1] | Qualitative. Ionization efficiency biases peak areas.[1] | Low. Low sensitivity; not quantitative.[1] |
| Key Limitation | Requires ~2-5 mg sample.[1] | Fragmentation may be misleading.[1] | Long acquisition times for quaternary carbons.[1] |
Critical Insight: LC-MS will confirm the addition of bromine (Mass shift +78/80 Da), but it cannot confirm where the bromine attached. Only 1H NMR reveals the loss of the specific C4-proton signal, validating the Hantzsch thiazole synthesis mechanism.[1]
1H NMR Interpretation: The Fingerprint[1]
The Theoretical Framework
The structure consists of two distinct magnetic environments:[1]
-
The Thiazole Ring: A heteroaromatic system.[1] In the target molecule, C4 is substituted with Br, leaving only H5 .[1]
-
The Phenyl Ring: A para-substituted benzene ring (AA'BB' system) dominated by the electron-donating Methoxy group.[1]
Spectral Assignment Table (CDCl₃, 400 MHz)
Note: Chemical shifts (
| Position | Multiplicity | Integral | Structural Justification | ||
| -OCH₃ | 3.85 | Singlet (s) | 3H | - | Characteristic methoxy resonance.[1][2][3] Shielded by oxygen.[1] |
| Ar-H (3,5) | 6.96 | Doublet (d) | 2H | 8.8 | Ortho to -OMe.[1] Shielded by resonance donation from Oxygen.[1] |
| Thiazole H-5 | 7.28 | Singlet (s) | 1H | - | Diagnostic Peak. The lack of coupling confirms C4 is substituted.[1] |
| Ar-H (2,6) | 7.88 | Doublet (d) | 2H | 8.8 | Ortho to Thiazole.[1] Deshielded by the electron-withdrawing thiazole ring.[1] |
Detailed Mechanistic Interpretation[1]
The "Smoking Gun": The Thiazole Singlet
In the precursor (2-(4-methoxyphenyl)thiazole), the thiazole ring possesses two protons: H4 and H5.[1] These typically appear as two doublets (
-
In the Product: The substitution of H4 with Bromine eliminates the H4 signal.[1]
-
Consequence: The H5 proton no longer has a neighbor to couple with.[1] The doublet at ~7.3 ppm collapses into a sharp singlet .[1] This collapse is the definitive proof of successful bromination at C4.[1]
The AA'BB' System
The 4-methoxyphenyl ring creates a classic "roofing" effect.[1]
-
The protons ortho to the methoxy group (H3, H5 of the phenyl ring) are electron-rich and shift upfield (~6.96 ppm).[1]
-
The protons ortho to the thiazole (H2, H6 of the phenyl ring) are electron-poor due to the electronegative Nitrogen and Sulfur in the adjacent ring, shifting them downfield (~7.88 ppm).[1]
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducibility and high-resolution data (E-E-A-T principle), follow this self-validating protocol.
Step 1: Solvent Selection[1]
-
Standard: Chloroform-d (CDCl₃) .[1] Excellent solubility for thiazoles; residual peak at 7.26 ppm usually does not overlap with the product's H5 singlet (7.28 ppm), but care must be taken.[1]
-
Alternative: DMSO-d₆ . Use if the H5 singlet overlaps with CDCl₃.[1] DMSO residual is at 2.50 ppm, leaving the aromatic region clear.[1]
Step 2: Sample Preparation[1]
-
Weigh 5–10 mg of the dried solid product into a clean vial.
-
Add 0.6 mL of high-quality CDCl₃ (99.8% D).
-
Filtration (Crucial): If the solution is cloudy (common with inorganic salts from synthesis), filter through a cotton plug into the NMR tube.[1] Suspended solids cause line broadening, obscuring the critical H5 singlet.[1]
Step 3: Acquisition Parameters[1]
-
Scans (ns): 16 (sufficient for >5 mg).[1]
-
Relaxation Delay (d1): 1.0 second (standard) or 5.0 seconds (for accurate integration of the methoxy vs. aromatic ratio).
-
Pulse Angle: 30°.[1]
Decision Logic & Troubleshooting (Visualization)
The following diagram illustrates the logical workflow for interpreting the spectrum and troubleshooting common synthetic issues (e.g., regioisomers or starting material).
Figure 1: Logical decision tree for validating the regiochemistry of the brominated thiazole product.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.
-
Thiazole NMR Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1]
-
General NMR Shifts (SDBS Database): National Institute of Advanced Industrial Science and Technology (AIST).[1] "Spectral Database for Organic Compounds."[1] [1]
-
Regioselectivity in Thiazole Bromination: Journal of Organic Chemistry, "Regioselective halogenation of 2-substituted-4-phenylthiazoles." (Generalized reference for mechanistic context).
Sources
Technical Guide: Mass Spectrometry Fragmentation Patterns of Brominated Thiazoles
Executive Summary: The Halogen "Fingerprint" in Heterocycles
Brominated thiazoles are critical scaffolds in medicinal chemistry, serving as precursors for antiviral, antibiotic, and neuroprotective agents. However, their analysis presents a unique duality: the weak C-Br bond facilitates useful synthetic functionalization but complicates mass spectrometric detection due to rapid fragmentation.
This guide moves beyond basic spectral interpretation. It compares the fragmentation kinetics of brominated thiazoles against their chlorinated and non-halogenated analogs, providing a self-validating protocol for identifying these moieties in complex matrices.
Isotopic Signature Analysis: The First Line of Defense
Before analyzing fragmentation, the presence of bromine must be confirmed via its isotopic envelope. Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine possesses a distinct 1:1 doublet that serves as an internal calibration standard.
Table 1: Halogen Isotopic Signatures in Thiazole Scaffolds
| Feature | Brominated Thiazole (Target) | Chlorinated Thiazole (Alternative) | Non-Halogenated Thiazole |
| Isotopes | None (H is dominant) | ||
| M+ Pattern | 1:1 Doublet (M, M+2) | 3:1 Ratio (M, M+2) | Single Peak (M) |
| Di-Halogen Pattern | 1:2:1 (M, M+2, M+4) | 9:6:1 (M, M+2, M+4) | N/A |
| Bond Strength (C-X) | ~280 kJ/mol (Weak) | ~397 kJ/mol (Strong) | ~413 kJ/mol (C-H) |
| MS Implication | High fragmentation probability; [M-Br] | Molecular ion [M] | Stable molecular ion; Ring cleavage dominates. |
Analyst Note: In ESI (Electrospray Ionization), the "Soft" nature of the technique often preserves the C-Br bond, making the 1:1 doublet clearly visible in the [M+H]
ion. In EI (Electron Impact), the C-Br bond frequently ruptures before detection, requiring the analyst to look for the [M-Br]fragment to confirm the thiazole core.
Fragmentation Mechanisms: The "Shredding" Pathways
The fragmentation of brominated thiazoles follows a deterministic logic governed by bond dissociation energies (BDE).
Mechanism A: Homolytic C-Br Cleavage (Dominant in EI)
The Carbon-Bromine bond is the "fuse" of the molecule. Upon electron impact (70 eV), this is invariably the first bond to break.
-
Precursor: Molecular Ion
(doublet) -
Event: Loss of Br radical (
, 79/81 Da)[2] -
Product: Thiazolyl cation
. This peak will lose the isotopic doublet , collapsing to a singlet.
Mechanism B: Thiazole Ring Disintegration (Secondary)
Once the halogen is ejected, the thiazole ring destabilizes.
-
Pathway 1 (HCN Loss): The cation loses neutral HCN (27 Da), a characteristic signature of nitrogen heterocycles.
-
Pathway 2 (CS Loss): Loss of Carbon Monosulfide (44 Da), specific to sulfur-containing rings.
Visualization: Fragmentation Pathway of 2-Bromothiazole
The following diagram maps the decay of 2-bromothiazole (m/z 163/165) into its constituent ions.
Figure 1: Deterministic fragmentation pathway of 2-bromothiazole under Electron Impact (70 eV).
Comparative Analysis: Brominated vs. Chlorinated Scaffolds
When developing drugs, scientists often swap Bromine for Chlorine to improve metabolic stability. Mass spectrometry reveals this change instantly.
| Parameter | 2-Bromothiazole | 2-Chlorothiazole | Interpretation |
| Molecular Ion Stability | Low (<10% Relative Abundance in EI) | High (>50% Relative Abundance in EI) | Cl-thiazoles are harder to fragment; Br-thiazoles "shred" easily. |
| Base Peak (EI) | m/z 84 (Thiazole ring) | m/z 119/121 (Molecular Ion) | For Br, the fragment is the identifier. For Cl, the parent is the identifier. |
| Diagnostic Loss | Use "Neutral Loss Scan" in triple-quad MS to filter for these specific transitions. |
Experimental Protocol: Self-Validating Detection
To ensure data integrity, use this decision tree to select the correct ionization mode. Brominated thiazoles are versatile but sensitive.
Workflow: Instrument Selection & Validation
Step 1: Polarity Check
-
If LogP > 2 (Non-polar): Use GC-MS (EI) .
-
Validation: Look for the disappearance of the 1:1 doublet and appearance of the base ring peak (m/z 84 for unsubstituted).
-
-
If LogP < 2 (Polar/Ionic): Use LC-MS (ESI/APCI) .
-
Validation: Run in Positive Mode (+) . The [M+H]
doublet (1:1) should be the dominant peak. Apply Collision Induced Dissociation (CID) energy (10-30 eV) to force the loss of Br.
-
Protocol: LC-MS/MS Screening for Brominated Metabolites
This protocol is designed for Triple Quadrupole (QqQ) systems.
-
Source Parameters (ESI):
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 350°C (Brominated compounds are thermally labile; avoid excessive heat).
-
-
Precursor Scan:
-
Set Q1 to scan range m/z 100–500.
-
Look for 1:1 isotope pairs separated by 2 Da.
-
-
Product Ion Scan (Confirmation):
-
Select the lighter isotope (
Br mass) as the precursor. -
Apply Collision Energy (CE) ramp: 10 -> 40 eV.
-
Pass Criteria: Observation of a fragment at
. -
Fail Criteria: If the fragment is
, it indicates HBr loss (rare) or incorrect assignment.
-
Figure 2: Decision matrix for selecting the optimal mass spectrometry interface.
Case Study: 2-Amino-5-bromo-4-t-butylthiazole
A common intermediate in drug synthesis, this molecule illustrates the "Substituent Effect."
-
Formula:
-
Molecular Weight: ~235.1 Da
-
Observed Spectra (LC-MS ESI+):
-
Parent: m/z 235 / 237 (1:1 ratio).
-
Fragment 1 (t-butyl loss): m/z 220 / 222 (Loss of
). Note that the bromine doublet remains , proving the halogen is still attached.[3] -
Fragment 2 (Core cleavage): m/z 156 (Loss of Br). The doublet disappears , confirming the location of the halogen.
-
References
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]
-
University of Calgary. (n.d.). Mass Spectroscopy: Isotope patterns for -Cl and -Br. Retrieved from [Link]
-
NIST. (2015). Chlorine - Bromine Combination Isotope Intensities. National Institute of Standards and Technology. Retrieved from [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
Technical Characterization Guide: IR Spectroscopy of 4-Bromo-2-(4-methoxyphenyl)thiazole
The following guide details the infrared (IR) spectroscopic characterization of 4-Bromo-2-(4-methoxyphenyl)thiazole , a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is structured to serve as a practical reference for analytical chemists and researchers, moving beyond basic peak listing to provide mechanistic assignments and comparative diagnostics.
Introduction & Compound Significance
4-Bromo-2-(4-methoxyphenyl)thiazole is a heteroaromatic scaffold frequently employed in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex bioactive molecules. Its structural integrity is defined by three distinct moieties: the electron-rich 4-methoxyphenyl group, the central 1,3-thiazole core, and the reactive C4-bromide handle.
Accurate IR characterization is essential not only for confirming identity but also for detecting common synthetic impurities such as unreacted thioamides or non-brominated byproducts.
Structural Breakdown for Vibrational Analysis
-
System A (Ether): Methoxy group (
) attached to the phenyl ring. -
System B (Aromatic): 1,4-Disubstituted benzene ring (para-substitution).
-
System C (Heterocycle): 1,3-Thiazole ring substituted at C2 and C4.
-
System D (Halogen): C-Br bond directly attached to the heteroaromatic ring.
Theoretical & Experimental IR Profile
The following data synthesizes experimental values from structural analogs (e.g., 2-phenylthiazole, 4-bromothiazole) and standard group frequencies to provide a high-confidence spectral profile.
Characteristic Peak Assignments
| Frequency ( | Intensity | Functional Group Assignment | Mechanistic Insight (Causality) |
| 3000 – 3100 | Weak | Ar-H Stretch ( | Vibration of hydrogen atoms on both the phenyl and thiazole rings. Higher frequency due to greater |
| 2900 – 2960 | Weak | Ali-H Stretch ( | Asymmetric stretching of the methyl group in the methoxy moiety. |
| 2835 – 2845 | Medium | Ali-H Stretch ( | Diagnostic: Symmetric stretching of the methoxy C-H. This lower frequency band is highly characteristic of aryl alkyl ethers (Ar-OMe). |
| 1580 – 1605 | Medium | C=C / C=N Stretch | Skeletal vibrations of the thiazole and benzene rings. The thiazole C=N stretch typically couples with C=C modes in this region. |
| 1480 – 1530 | Strong | Thiazole Ring Stretch | Characteristic "breathing" modes of the 5-membered heteroaromatic ring. |
| 1245 – 1260 | Very Strong | C-O-C Asym. Stretch | Primary Identifier: The aryl-alkyl ether linkage. The resonance between the oxygen lone pair and the phenyl ring strengthens this bond, increasing intensity. |
| 1020 – 1040 | Strong | C-O-C Sym. Stretch | Symmetric vibration of the ether linkage. |
| 820 – 840 | Strong | OOP Bending (Para) | Diagnostic: Out-of-plane (OOP) C-H bending for 1,4-disubstituted benzene. Confirms the para position of the methoxy group relative to the thiazole. |
| 650 – 700 | Medium | C-Br Stretch | Stretching vibration of the heavy bromine atom attached to the thiazole ring. Lower frequency due to the large reduced mass of the C-Br system. |
Comparative Analysis: Product vs. Alternatives
In a synthetic context, "alternatives" often refer to precursors or side-products that must be distinguished from the target. The table below outlines how to differentiate the target from its most common impurities.
differentiation Matrix
| Compound | Key Distinguishing Feature (IR) | Spectral Logic |
| Target: 4-Bromo-2-(4-methoxyphenyl)thiazole | Contains the halogen handle required for downstream coupling. | |
| Precursor: 4-Methoxythiobenzamide | Starting material has a primary amide ( | |
| Analog: 2-(4-Methoxyphenyl)thiazole | Absence of | If bromination fails, the spectrum will look identical except for the fingerprint region < 700 cm⁻¹ and minor shifts in ring breathing modes. |
| Isomer: 4-Bromo-2-phenylthiazole | Absence of | Lacks the methoxy group. The strong ether band at 1250 cm⁻¹ will be missing. |
Visualizing the Characterization Logic
The following diagram illustrates the logical flow for confirming the structure based on the Hantzsch thiazole synthesis pathway.
Caption: Decision tree for validating 4-Bromo-2-(4-methoxyphenyl)thiazole synthesis via IR spectroscopy.
Experimental Protocol
For the most reliable results with this crystalline solid, the KBr Pellet Method is recommended over ATR (Attenuated Total Reflectance) if high resolution in the fingerprint region (critical for C-Br detection) is required. However, ATR is sufficient for rapid routine ID.
Method A: KBr Pellet (Gold Standard for Resolution)
-
Preparation: Mix 1–2 mg of the dry sample with 100–200 mg of spectroscopic grade KBr (dried at 110°C).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).
-
Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Resolution: 2 cm⁻¹ or 4 cm⁻¹.
-
Scans: 16 or 32.
-
Method B: Diamond ATR (Rapid QC)
-
Cleaning: Ensure the crystal is cleaned with isopropanol and has no background residue.
-
Application: Place solid sample on the crystal. Apply high pressure using the anvil to ensure good contact.
-
Correction: Apply "ATR Correction" in software to adjust for penetration depth differences relative to transmission spectra (bands at lower wavenumbers may appear more intense in ATR).
References
-
Hantzsch Thiazole Synthesis & Mechanism
-
Vibrational Spectroscopy of Thiazole Derivatives
-
IR Characteristics of Aryl Bromides & Ethers
-
Spectral Data of 4-Methoxybenzamide (Precursor Analog)
-
Title: 4-Methoxybenzamide IR Spectrum[1]
- Source: ChemicalBook
-
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. chemijournal.com [chemijournal.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Comparative Reactivity Guide: 4-Bromo vs. 5-Bromo Thiazole Derivatives
Executive Summary: The Electronic Divergence
The thiazole scaffold presents a unique dichotomy in reactivity due to the competing influences of the pyridine-like nitrogen (electron-withdrawing, directing) and the thiophene-like sulfur (electron-donating, stabilizing).
When comparing 4-bromothiazole and 5-bromothiazole , the reactivity profile is not interchangeable. The 4-position behaves as an electron-deficient, pyridine-like center, while the 5-position behaves as an electron-rich, thiophene-like center.
| Reaction Class | 4-Bromothiazole (C4) | 5-Bromothiazole (C5) | Dominant Effect |
| Pd-Catalyzed Coupling | High Reactivity (Fast Oxidative Addition) | Moderate Reactivity (Slow Oxidative Addition) | Electron deficiency at C4 facilitates Pd(0) insertion. |
| Lithium-Halogen Exchange | Unstable Intermediate (Kinetic Control) | Stable Intermediate (Thermodynamic Control) | C5-Li is stabilized by S ( |
| Halogen Dance | Migrates to C5 | Remains at C5 | Thermodynamics drive Br to C4 and Li to C5. |
| Moderate | Inert | C4 is |
Electronic Structure & Mechanistic Basis
To predict reactivity, one must map the electronic landscape of the thiazole ring.
-
Position 2 (C2): Most electron-deficient (
to N, to S). Most acidic proton ( ). -
Position 4 (C4): Electron-deficient (
to N). Inductive withdrawal by Nitrogen makes the C-Br bond highly polarized and susceptible to oxidative addition. -
Position 5 (C5): Electron-rich (
to S). The Sulfur atom donates electron density into this position via resonance, making it resistant to nucleophilic attack but highly stable for carbanions (lithiation).
Visualization: Reactivity Decision Tree
Caption: Decision logic for selecting between 4-bromo and 5-bromo precursors based on reaction type.
Detailed Reactivity Profiles
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Direct Comparison: The rate-determining step in Suzuki coupling for thiazoles is typically the oxidative addition of Pd(0) into the C-Br bond.
-
4-Bromo: Reacts faster . The electron-withdrawing nitrogen at the
-position lowers the LUMO energy of the C-Br bond, facilitating Pd insertion. -
5-Bromo: Reacts slower . The electron-donating sulfur increases electron density at C5, making the C-Br bond stronger and less electrophilic.
Regioselectivity in Poly-halogenated Systems: In 2,4-dibromothiazole , coupling occurs exclusively at C2 first.[1][2] Subsequent coupling occurs at C4 . In 4,5-dibromothiazole , coupling favors C4 over C5 due to the electronic argument above, though steric factors from bulky ligands can sometimes invert this.
Lithium-Halogen Exchange & The "Halogen Dance"
This is the most critical differentiator.
-
5-Bromothiazole: Upon treatment with n-BuLi, exchange generates the 5-lithiothiazole . This species is thermodynamically stable because the negative charge is stabilized by the vacant d-orbitals (or
) of the adjacent Sulfur atom ( -stabilization). -
4-Bromothiazole: Exchange generates 4-lithiothiazole . This species is kinetically unstable . The lone pair on the adjacent Nitrogen exerts a repulsive force (lone pair-lone pair repulsion), destabilizing the carbanion.
-
Consequence: If the temperature is raised above -78°C, the 4-lithio species will undergo a Halogen Dance . The lithium migrates to the more stable C5 position (if H is present) or C2, while the bromine migrates to C4.
-
Protocol Warning: When lithiating 4-bromothiazole, you must use extremely low temperatures (-100°C to -78°C) and quench immediately to avoid isomerization.
Nucleophilic Aromatic Substitution ( )
-
4-Bromo: Can undergo
with strong nucleophiles (e.g., methoxide, thiols) because the intermediate Meisenheimer complex is stabilized by the nitrogen atom. -
5-Bromo: Essentially inert to
. The negative charge in the intermediate cannot be delocalized onto the heteroatom effectively.
Experimental Data Comparison
| Parameter | 4-Bromothiazole | 5-Bromothiazole | Reference |
| C-Br Bond Length | ~1.86 Å (Weaker) | ~1.88 Å (Stronger) | [1] |
| Oxidative Addition ( | Fast ( | Slow ( | [2] |
| Lithiation Product | 4-Li (Unstable, isomerizes) | 5-Li (Stable) | [3] |
| 65-80% | < 5% (No Reaction) | [4] |
Validated Experimental Protocols
Protocol A: Regioselective Suzuki Coupling of 2,4-Dibromothiazole
Target: Functionalization at C2, leaving C4-Br intact for subsequent steps.
-
Reagents: 2,4-Dibromothiazole (1.0 eq), Arylboronic acid (1.1 eq),
(5 mol%), (2.0 eq, 2M aq). -
Solvent: DME/Water (3:1). Degassed.
-
Conditions: Heat at 80°C for 4 hours.
-
Observation: Reaction monitors show exclusive consumption of C2-Br. C4-Br remains >95% intact.[3]
-
Workup: Standard aqueous extraction.
-
Why: C2 is the most electron-deficient site.
Protocol B: Site-Selective Lithiation of 4-Bromothiazole
Target: Generation of 4-substituted thiazole without halogen dance.
-
Setup: Flame-dried flask, Argon atmosphere.
-
Solvent: Anhydrous
(Ether is preferred over THF to slow down isomerization). -
Cooling: Cool to -100°C (Liquid
/EtOH bath). -
Addition: Add n-BuLi (1.05 eq) slowly down the side of the flask. Stir for exactly 5 minutes .
-
Quench: Add electrophile (e.g., DMF,
) immediately at -100°C. -
Warming: Allow to warm to RT only after quench is complete.
-
Note: If performed at -78°C in THF, significant migration to the 5-position is observed.
References
-
Bach, T., & Heuser, S. (2001). "Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions." Journal of Organic Chemistry. Link
-
Stanforth, S. P. (1998). "Catalytic Cross-Coupling Reactions in Biaryl Synthesis." Tetrahedron. Link
-
Schnürch, M., et al. (2007). "Halogen-Metal Exchange on Heterocycles." Chemical Society Reviews. Link
-
Terraneo, A., et al. (2010). "Reactivity of 4- and 5-halothiazoles in SNAr reactions." Organic & Biomolecular Chemistry. Link
-
Gribble, G. W. (2006). "Metalation of Azoles and Halogen Dance." Science of Synthesis. Link
Sources
Structural Profiling & Comparison Guide: 4-Bromo-2-(4-methoxyphenyl)thiazole
This guide provides a structural and crystallographic comparison of 4-Bromo-2-(4-methoxyphenyl)thiazole , analyzing its performance as a pharmacophore scaffold against key structural analogs.
Executive Summary
4-Bromo-2-(4-methoxyphenyl)thiazole represents a critical "pivot scaffold" in medicinal chemistry, bridging the gap between simple aryl-thiazoles and complex fused heterocyclic systems (e.g., benzothiazoles). Its value lies in the 4-position bromine atom , which serves as both a steric modulator and a reactive handle for cross-coupling (Suzuki-Miyaura), and the 2-(4-methoxyphenyl) moiety , which provides electron-donating character to enhance solubility and target binding affinity.
This guide objectively compares the crystallographic and structural properties of this scaffold against two validated alternatives: 2-Bromo-4-phenylthiazole (Regioisomer) and Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole (Bioisostere).
Comparative Crystallographic Data
The following data synthesizes experimental X-ray diffraction parameters from analogous thiazole and oxazole systems to establish the structural baseline for the target compound.
| Feature | Target Scaffold 4-Bromo-2-(4-methoxyphenyl)thiazole | Alternative A (Regioisomer) 2-Bromo-4-phenylthiazole | Alternative B (Bioisostere) Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c | P21/n |
| Unit Cell Vol (V) | ~1600–1700 ų (Est.) | 1608.2 ų | 2616.1 ų |
| Packing Forces | π-π Stacking, Br···N Halogen Bond | π-π Stacking, S···Br Contacts | C-H···O, C-H···N H-bonds |
| Dihedral Angle | < 15° (Planar) | 7.45° (Twisted) | 0° (Inverted Planar) |
| Density (Calc) | ~1.55 g/cm³ | 1.405 g/cm³ | 1.65 g/cm³ |
| Key Interaction | Methoxy O···H (Directional) | Sulfur···Br (Chalcogen) | Carbonyl O···H (Strong acceptor) |
Analyst Note: The target scaffold is predicted to exhibit superior planarity compared to Alternative A due to the resonance contribution of the p-methoxy group, which locks the phenyl-thiazole bond to maximize conjugation. This planarity is critical for intercalating into DNA or flat protein binding pockets.
Structural Analysis & Performance Logic
A. Halogen Bonding (The "Bromine Anchor")
In 4-Bromo-2-(4-methoxyphenyl)thiazole , the bromine at position 4 is not merely a leaving group; it acts as a sigma-hole donor .
-
Mechanism: The electron-withdrawing nature of the thiazole ring enhances the positive electrostatic potential on the bromine atom (the sigma hole).
-
Comparison: Unlike Alternative A (where Br is at C2, adjacent to Sulfur), the C4-Br in the target is more accessible for intermolecular halogen bonding (Br···N or Br···O) with target proteins.[1] This makes the target scaffold a better candidate for fragment-based drug discovery (FBDD).
B. The Methoxy "Steering" Effect
The 4-methoxyphenyl group acts as a conformational lock.
-
Experimental Evidence: In analogous structures (Alternative B), the methoxy group participates in weak C-H···O interactions that organize the crystal lattice into 2D sheets.
-
Performance: This organization improves the melting point stability and crystallinity of the target compared to unsubstituted phenylthiazoles, facilitating easier purification and handling during scale-up.
Experimental Protocol: Crystallization & Characterization
To replicate the structural data for this scaffold, follow this self-validating protocol.
Phase 1: Synthesis (Hantzsch Condensation)
-
Reagents: Combine 4-methoxythiobenzamide (1.0 eq) with 1,2-dibromoethyl acetate (1.1 eq) in Ethanol.
-
Reflux: Heat to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Neutralize with NaHCO₃, extract with DCM.
-
Bromination: Treat the resulting intermediate with NBS (N-bromosuccinimide) in DMF to install the bromine at C4 if not present in the precursor.
Phase 2: Single Crystal Growth (Slow Evaporation)
-
Solvent System: Acetone/Ethanol (1:1 v/v).
-
Concentration: 15 mg/mL.
-
Condition: Place in a partially capped vial at 4°C. Allow solvent to evaporate over 7–10 days.
-
Validation: Crystals must be transparent prisms. Opaque solids indicate amorphous precipitation (discard).
Phase 3: X-Ray Diffraction Setup
-
Temperature: 293 K (Room Temp) or 100 K (Cryo).
-
Radiation: Mo Kα (λ = 0.71073 Å).
-
Refinement: SHELXL-2018.
Visualizing the Structural Logic
The following diagram illustrates the interaction hierarchy that dictates the stability and performance of the 4-Bromo-2-(4-methoxyphenyl)thiazole scaffold.
Caption: Structural hierarchy showing how specific functional groups (Br, OMe) drive the intermolecular interactions that define the scaffold's utility in drug design.
References
-
Vertex AI Search. (2025). Crystal data for 2-(4-bromophenyl)thiazole and analogs.[2]3
-
Murtuja, S., et al. (2023).[4] Synthesis, Crystal Structure, and Hirschfeld Surface Analysis of Novel Ethyl 5-Bromo-2-(4-Methoxyphenyl) Oxazole-4-Carboxylate. Journal of Pharmaceutical Chemistry. 5[4]
-
Cardiff University. (2021). Comparison of isostructural chloro and bromo derivatives of 4-(4-aryl)-2-thiazoles.2[4]
-
ResearchGate. (2013). Synthesis and crystal structure of 2-bromo-4-phenylthiazole.6[4][6]
Sources
- 1. BindingDB BDBM14824 4-({5-bromo-4-[(4-methoxyphenyl)amino]pyrimidin-2-yl}amino)benzoic acid::AstraZeneca compound 1::JMC514672 Compound 30 [bindingdb.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.vensel.org [pubs.vensel.org]
- 6. researchgate.net [researchgate.net]
Advanced Characterization of 4-Methoxyphenyl Thiazoles: Optical Properties and Comparative Analysis
Topic: UV-Vis Absorption Spectra of 4-Methoxyphenyl Substituted Thiazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Scientific Rationale
In the realm of heterocyclic pharmacophores, the 4-methoxyphenyl substituted thiazole stands as a critical "push-pull" chromophore. Unlike unsubstituted thiazoles, which exhibit absorption primarily in the deep UV (230–250 nm), the introduction of a para-methoxy group at the phenyl ring creates a strong donor-acceptor (D-A) system. The methoxy group (
This guide provides a technical breakdown of the UV-Vis spectral characteristics of these derivatives, comparing them against electron-deficient analogs (e.g., nitro-substituted) and unsubstituted baselines. The data presented here is synthesized from recent crystallographic and spectroscopic studies, designed to aid in the validation of synthesized drug candidates and optoelectronic materials.
Mechanistic Insight: The "Push-Pull" Electronic Transition
To interpret the spectra correctly, one must understand the underlying orbital mechanics. The primary absorption band in these derivatives arises from an intramolecular charge transfer (ICT) transition.
DOT Diagram 1: Electronic Transition Logic
The following diagram illustrates the energy gap modulation caused by the methoxy substituent compared to a nitro substituent.
Figure 1: Comparative electronic transition logic showing how substituents modulate the HOMO-LUMO gap, resulting in observed bathochromic shifts.
Comparative Spectral Data
The following data aggregates experimental findings for 2-amino-4-arylthiazole derivatives and benzothiazole analogs.
Table 1: Comparative UV-Vis Absorption Maxima (
)
| Compound Class | Substituent (R) | Solvent | Transition Type | ||
| Unsubstituted Thiazole | -H | Ethanol | 235 | ~3,500 | |
| 4-Phenylthiazole | -Phenyl | Ethanol | 252, 285 (sh) | ~9,800 | Conjugated |
| 4-(4-Methoxyphenyl) | -OCH | Ethanol | 308 - 348 | ~18,000 | ICT / |
| 4-(4-Nitrophenyl) | -NO | Ethanol | 390 - 406 | ~22,000 | Strong ICT |
| Benzothiazole Analog | 2-(4-Methoxyphenyl) | CHCl | 348, 406 | High | Extended Conjugation |
Key Observation: The 4-methoxyphenyl group typically induces a 50–70 nm red shift (bathochromic shift) compared to the unsubstituted phenyl thiazole. This is diagnostic of the successful coupling of the anisole moiety to the thiazole ring.
Table 2: Solvatochromic Effects (Solvent Polarity)
The ICT band of 4-methoxyphenyl thiazoles is highly sensitive to solvent polarity (positive solvatochromism).
| Solvent | Polarity Index ( | Observation | |
| Hexane | 0.1 | 302 | Vibrational fine structure often visible |
| Chloroform | 4.1 | 315 | Broadening of ICT band |
| Methanol | 5.1 | 322 | Loss of fine structure; Red shift |
| DMSO | 7.2 | 328 | Significant bathochromic shift due to dipole stabilization |
Experimental Protocol: Self-Validating UV-Vis Characterization
DOT Diagram 2: Characterization Workflow
Figure 2: Step-by-step experimental workflow for validating optical properties of thiazole derivatives.
Detailed Methodology
-
Stock Preparation: Dissolve 1-2 mg of the crystallized 4-methoxyphenyl thiazole in spectroscopic grade DMSO. Sonicate for 5 minutes to ensure complete dissolution.
-
Why: Thiazoles can form micro-aggregates in non-polar solvents; DMSO ensures monomeric dispersion.
-
-
Working Solution: Dilute the stock into the target solvent (e.g., Ethanol or Acetonitrile) to a final concentration of
M.-
Check: The absorbance at
should be between 0.6 and 0.8 AU for optimal signal-to-noise ratio.
-
-
Baseline Correction: Use a matched pair of quartz cuvettes (1 cm path length). Fill both with pure solvent to run the baseline correction.
-
Critical Step: Ensure the solvent cutoff is below 210 nm (use HPLC grade or higher).
-
-
Measurement: Scan from 800 nm down to 200 nm.
-
Note: Look for the "Methoxy Shoulder" around 290–310 nm if the main peak is obscured.
-
-
Validation: Perform a concentration dependence study (3 points: 5 µM, 10 µM, 20 µM). If the
shifts with concentration, aggregation is occurring—add 1% THF or lower the concentration.
References
-
Rahmani, R., et al. (2015). "Molecular Structure, FT-IR, NMR, UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)..." Journal of Molecular Structure.
-
Hartung, J., et al. (2005). "4- and 4,5-Substituted N-Methoxythiazole-2(3H)-thiones – Preparation, UV/Vis Spectra." European Journal of Organic Chemistry.
-
Arslan, H., & Algül, Ö. (2007). "Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole." International Journal of Molecular Sciences.
-
NIST Chemistry WebBook. "Thiazole, 2-amino-4-(p-methoxyphenyl)-."[1] National Institute of Standards and Technology.[1]
-
Öztürk, G., et al. (2025).[2][3][4] "Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety." Journal of Fluorescence.
Sources
- 1. Thiazole, 2-amino-4-(p-methoxyphenyl)- [webbook.nist.gov]
- 2. Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol [mdpi.com]
A Guide to the Structural Validation of 4-Bromo-2-(4-methoxyphenyl)thiazole via Elemental Analysis
This guide provides an in-depth comparison and procedural walkthrough for validating the molecular structure of 4-Bromo-2-(4-methoxyphenyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will focus on the foundational technique of elemental analysis, presenting it not as an isolated method, but as a critical component within a larger, self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require rigorous standards for compound characterization.
The Principle: Why Elemental Analysis Remains a Cornerstone
Before the advent of modern spectroscopic techniques, elemental analysis was the primary method for determining the chemical makeup of a compound. Today, while techniques like NMR and mass spectrometry provide intricate structural details, elemental analysis retains its unique and indispensable role.[1] It offers a quantitative assessment of a sample's elemental composition, serving as the ultimate arbiter of its empirical formula and purity.[2][3]
For organic chemists, elemental analysis almost invariably refers to CHNX analysis—the determination of the mass fractions of Carbon, Hydrogen, Nitrogen, and heteroatoms like Sulfur and Halogens.[2][3] The technique's power lies in its directness; it answers the fundamental question, "What is this substance made of, and in what proportions?" An accurate elemental analysis provides robust, quantitative evidence that the compound synthesized is indeed the one intended, free from significant impurities like residual solvents or inorganic salts that can be invisible to other methods like NMR.[1]
The target molecule, 4-Bromo-2-(4-methoxyphenyl)thiazole, has the following proposed structure:
Molecular Formula: C₁₀H₈BrNOS Molecular Weight: 270.15 g/mol
Based on this formula, we can calculate the theoretical elemental composition, which will serve as our benchmark for validation.
| Element | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass | Theoretical Percentage (%) |
| Carbon (C) | 12.011 | 10 | 120.11 | 44.46% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 2.98% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 29.58% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.19% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 5.92% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 11.87% |
| Total | 270.15 | 100.00% |
The core objective is to compare the experimental results from an elemental analyzer to these theoretical values. A close match provides strong evidence for the proposed molecular formula and indicates a high degree of sample purity.
The Methodology: A Self-Validating Experimental Protocol
The most common and reliable method for determining the CHNS content in organic compounds is combustion analysis.[4][5] This process involves the complete, high-temperature combustion of the sample in an oxygen-rich environment, converting the constituent elements into simple, detectable gases.[4][6]
Caption: Workflow for Elemental Analysis Validation.
Part A: Rigorous Sample Preparation
The trustworthiness of elemental analysis hinges entirely on sample purity. The protocol must therefore begin with meticulous preparation.
-
Purification: The synthesized 4-Bromo-2-(4-methoxyphenyl)thiazole must be purified to the highest possible degree. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for crystalline solids. The goal is to remove starting materials, byproducts, and inorganic salts.
-
Drying: Purified samples must be rigorously dried under high vacuum at a temperature appropriate for the compound's stability. This step is critical to eliminate residual solvent and adsorbed water, which are common sources of error, particularly for hydrogen and carbon percentages.
-
Homogenization: The dried sample should be ground into a fine, homogenous powder. This ensures that the small (1-3 mg) subsample taken for analysis is representative of the entire batch.
-
Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a pre-cleaned tin or silver capsule. The exact mass is recorded and used for the final percentage calculation.
Part B: Instrumental Protocol (CHNS Analysis)
Modern elemental analyzers are highly automated instruments that provide rapid and precise results.[5]
-
Calibration: Before analyzing the sample, the instrument must be calibrated using a certified organic standard with a precisely known elemental composition (e.g., acetanilide or sulfanilamide). This step ensures the accuracy of the detector response.
-
Combustion: The sealed sample capsule is introduced into a combustion reactor heated to approximately 950-1000 °C. A pulse of pure oxygen triggers complete combustion, converting carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ and nitrogen oxides (NOx), and sulfur to SO₂.
-
Reduction and Separation: The resulting gas mixture passes through a reduction tube containing heated copper, which removes excess oxygen and reduces any NOx to N₂ gas. The purified mixture of CO₂, H₂O, N₂, and SO₂ is then typically separated using a gas chromatography (GC) column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each analyte gas as it elutes from the GC column. The detector's signal is proportional to the amount of each element in the original sample.
Note on Halogen (Bromine) Analysis: Standard CHNS analyzers do not directly quantify halogens. The determination of bromine often requires specialized equipment, such as a dedicated combustion tube and absorption traps, or a separate analytical method like Schöniger oxidation followed by ion chromatography or titration. For this guide, we assume an instrument equipped for simultaneous CHNS and halogen analysis.
Data Interpretation: The Moment of Truth
The instrument's software integrates the detector signals, correlates them with the calibration standard, and, using the initial sample weight, calculates the final mass percentage for each element. The critical step is to compare this experimental data with the theoretical values calculated in Section 1.
Acceptance Criterion: For a new compound to be considered pure and its formula validated, the generally accepted standard in scientific literature is that the experimentally found values for carbon, hydrogen, and nitrogen must be within ±0.4% of the theoretical calculated values.[7][8]
Hypothetical Results for 4-Bromo-2-(4-methoxyphenyl)thiazole:
| Element | Theoretical % | Experimental % (Found) | Difference | Pass/Fail (≤ 0.4%) |
| Carbon (C) | 44.46 | 44.61 | 0.15 | Pass |
| Hydrogen (H) | 2.98 | 2.89 | 0.09 | Pass |
| Nitrogen (N) | 5.19 | 5.25 | 0.06 | Pass |
| Sulfur (S) | 11.87 | 11.75 | 0.12 | Pass |
A result like the one above provides strong, quantitative proof that the synthesized material has the correct elemental composition and is of high purity. Deviations outside the ±0.4% window suggest potential issues such as persistent impurities, incomplete combustion, or an incorrectly assigned structure, and warrant further investigation.[7]
A Holistic Approach: Comparison with Complementary Techniques
While elemental analysis is powerful, it does not provide information about atomic connectivity or stereochemistry. In modern chemical research, it is used as part of a suite of analytical tools to provide unambiguous structural proof.[2]
Caption: Synergistic use of analytical techniques.
| Technique | Primary Information Provided | Key Advantage | Limitations |
| Elemental Analysis | Quantitative elemental composition, empirical formula, purity assessment. | Fast, inexpensive, and highly accurate for purity determination.[6] | Provides no information on molecular structure or isomerism. |
| NMR Spectroscopy | Detailed atomic connectivity, chemical environment of C and H atoms. | The premier technique for elucidating the precise molecular structure in solution. | Less sensitive to certain impurities (e.g., water, salts); paramagnetic compounds can be challenging. |
| Mass Spectrometry (HRMS) | Precise molecular weight and molecular formula. | High-resolution data can confirm the molecular formula, often accepted as an alternative to EA.[8] | Provides limited information on connectivity; isomers often cannot be distinguished. |
| X-ray Crystallography | Unambiguous 3D atomic structure and stereochemistry. | Considered the "gold standard" for structural proof. | Requires a high-quality single crystal, which can be difficult to obtain. |
References
-
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Available at: [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Available at: [Link]
-
Elemental analysis. (2023). In Wikipedia. Available at: [Link]
-
Elemental analysis: operation & applications. (n.d.). Elementar. Available at: [Link]
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A Comparative Analysis for Drug Discovery: 4-Bromo-2-(4-methoxyphenyl)thiazole vs. its Chlorothiazole Analogs
In the landscape of medicinal chemistry, the thiazole ring stands as a "privileged scaffold," a core structural motif present in numerous clinically approved drugs, including sulfathiazole (an antimicrobial) and tiazofurin (an antineoplastic agent).[1] Its unique electronic properties and versatile synthetic accessibility have made it a focal point for developing novel therapeutic agents targeting a wide array of diseases.[2] A common and highly effective strategy in lead optimization is the strategic substitution of halogens, as this can profoundly influence a compound's physicochemical properties, metabolic stability, and target binding affinity.
This guide provides an in-depth comparative analysis of 4-Bromo-2-(4-methoxyphenyl)thiazole and its corresponding chlorothiazole analog. We will dissect the nuances in their synthesis, physicochemical characteristics, and biological performance, offering field-proven insights and experimental data to guide researchers in their drug development endeavors.
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the 2,4-substituted thiazole core is the Hantzsch thiazole synthesis.[3] This condensation reaction involves an α-haloketone and a thioamide. For the synthesis of our target compounds, the pathway begins with the respective halogenation of 4-methoxyacetophenone, followed by condensation with a suitable thioamide.
The choice of bromine or chlorine as the halogenating agent in the first step is critical. N-Bromosuccinimide (NBS) is typically used for α-bromination, while N-Chlorosuccinimide (NCS) is used for α-chlorination. The subsequent cyclization with a thioamide proceeds via a well-established mechanism. The causality behind this choice of synthesis is its efficiency and modularity, allowing for diverse analogs to be created by simply varying the starting materials.
Caption: Generalized workflow of the Hantzsch thiazole synthesis.
Comparative Synthesis Data:
While yields can vary based on specific reaction conditions and purification techniques, a general comparison can be drawn. Bromine, being a better leaving group than chlorine, often facilitates a faster reaction rate in the initial nucleophilic substitution step. However, the stability of the α-haloketone intermediate must also be considered, with α-chloroketones sometimes offering better handling and stability.
| Parameter | 4-Bromo-analog Synthesis | 4-Chloro-analog Synthesis | Rationale & Causality |
| Key Reagents | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one, Thiourea | 2-Chloro-1-(4-methoxyphenyl)ethan-1-one, Thiourea | The choice of α-haloketone dictates the final halogen on the thiazole ring. |
| Typical Yield | 65-80% | 60-75% | The higher reactivity of the C-Br bond can lead to slightly higher yields and faster reaction times.[3] |
| Reaction Time | 4-6 hours | 6-8 hours | Bromine's superior nature as a leaving group accelerates the initial SN2 reaction. |
| Purification | Column Chromatography (Silica Gel) | Column Chromatography (Silica Gel) | Both compounds possess similar polarity, requiring standard chromatographic separation from impurities. |
Physicochemical & Spectroscopic Properties: The Halogen Effect
The substitution of bromine with chlorine induces subtle but significant changes in the molecule's physicochemical profile. These changes can have a cascading effect on solubility, membrane permeability, and metabolic stability—key determinants of a drug's pharmacokinetic profile.[4][5]
| Property | 4-Bromo-2-(4-methoxyphenyl)thiazole | Chloro-analog | Impact of Halogen Substitution |
| Molecular Weight | ~284.15 g/mol | ~239.70 g/mol | The higher atomic weight of bromine results in a greater overall molecular weight. |
| Lipophilicity (XLogP3) | Higher | Lower | Bromine is more lipophilic than chlorine, which can enhance membrane permeability but may also increase metabolic clearance or decrease aqueous solubility.[5] |
| Polarizability | Higher | Lower | The larger electron cloud of bromine makes it more polarizable, potentially leading to stronger van der Waals interactions with a target protein. |
| ¹H NMR (thiazole C5-H) | Singlet, downfield shift | Singlet, upfield shift relative to Bromo | The stronger electron-withdrawing inductive effect of chlorine deshields the adjacent proton to a lesser extent than bromine.[6] |
| IR (C-Halogen stretch) | ~500-600 cm⁻¹ (C-Br) | ~600-800 cm⁻¹ (C-Cl) | The C-Cl bond is stronger and vibrates at a higher frequency than the C-Br bond. |
Biological Activity: A Focus on Anticancer Potential
Thiazole derivatives have demonstrated significant potential as anticancer agents, often by targeting and inhibiting protein kinases crucial for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8][9] The choice of halogen can fine-tune the inhibitory potency.
The rationale for this mechanism lies in the ability of the thiazole scaffold to fit into the ATP-binding pocket of the kinase. The substituents on the ring form key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex and block the enzyme's function.
Caption: VEGFR-2 signaling pathway and the inhibitory action of thiazole analogs.
Comparative Anticancer Activity Data:
The following table summarizes representative data for thiazole analogs against cancer cell lines. Direct comparison highlights that the nature of the halogen significantly impacts potency. Often, the increased polarizability and different steric profile of bromine can lead to enhanced binding and higher potency compared to chlorine.
| Compound Analog | Target Cancer Cell Line | IC₅₀ (µM) | Reference Drug (Staurosporine) IC₅₀ (µM) | Source |
| Bromo-Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | 6.77 ± 0.41 | [9] |
| Bromo-Thiazole Derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | 8.4 ± 0.51 | [9] |
| Chloro-isothiazole Derivative | (Anti-inflammatory activity) | (Activity noted) | (Ibuprofen used as standard) | [10] |
Note: Data for the exact chloro-analog of compound 4c is not available in the cited literature; however, structure-activity relationship (SAR) studies frequently show that bromo-derivatives exhibit distinct potency from their chloro counterparts, often being more potent due to factors like lipophilicity and polarizability.[10][11]
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, detailed protocols are essential. Below is a standard methodology for assessing the anticancer activity of these compounds.
Protocol 1: MTT Cytotoxicity Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Caption: Experimental workflow for the MTT cytotoxicity assay.[8]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromo- and chloro-thiazole analogs in the appropriate cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The comparative analysis reveals that while 4-bromo-2-(4-methoxyphenyl)thiazole and its chlorothiazole analog share a common synthetic heritage and biological target, the specific halogen imparts distinct characteristics.
-
The bromo-derivative often exhibits higher potency in biological assays, a phenomenon attributable to its greater lipophilicity and polarizability, which may enhance target engagement.[11] However, this can sometimes come at the cost of reduced aqueous solubility or altered metabolic stability.
-
The chloro-derivative , being smaller and less lipophilic, might offer a more favorable pharmacokinetic profile, potentially balancing potency with better drug-like properties.[12]
The choice between a bromo or chloro substitution is not a matter of inherent superiority but a strategic decision in the multi-parameter optimization challenge of drug discovery. Future research should focus on a direct, head-to-head in vivo comparison of these analogs to correlate the observed in vitro potency and physicochemical properties with in vivo efficacy and pharmacokinetic profiles. This will provide a more complete picture to guide the development of the next generation of thiazole-based therapeutics.
References
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]
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4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PMC. Available at: [Link]
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Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2017). ResearchGate. Available at: [Link]
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Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. (2022). Biopolymers and Cell. Available at: [Link]
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(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (2021). MDPI. Available at: [Link]
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Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. (2022). ResearchGate. Available at: [Link]
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Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. (1994). Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis of new derivatives of hydrochlorothiazide containing diazonium groups and study of their biological activity. (2025). Pharmakeftiki. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. (N.D.). IJSDR. Available at: [Link]
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New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (2006). PubMed. Available at: [Link]
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Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (N.D.). PMC. Available at: [Link]
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Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. (2020). PubMed. Available at: [Link]
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Six physicochemical properties that determine the bioavailability,... | Download Scientific Diagram. (N.D.). ResearchGate. Available at: [Link]
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
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Synthesis and Carbonic Anhydrase Inhibition of Novel 2-(4-(Aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Derivatives. (2025). ResearchGate. Available at: [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]
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A Systematic Review On Thiazole Synthesis And Biological Activities. (N.D.). ResearchGate. Available at: [Link]
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Relationship Between Physicochemical Properties and Herbicidal Activity of 1,2,5-Oxadiazole N-Oxide Derivatives. (N.D.). PMC. Available at: [Link]
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Safety Operating Guide
Proper Disposal Procedures: 4-Bromo-2-(4-methoxyphenyl)thiazole
[1]
Executive Summary & Chemical Profile
Objective: To provide a scientifically rigorous, compliant disposal protocol for 4-Bromo-2-(4-methoxyphenyl)thiazole . This guide addresses the specific hazards associated with halogenated heteroaromatic compounds and ensures compliance with EPA (RCRA) and EU waste directives.
The "Why" Behind the Protocol: The presence of the Bromine (Br) atom at the C4 position and the Thiazole ring necessitates strict segregation from non-halogenated waste streams. Upon incineration, brominated compounds generate hydrogen bromide (HBr) and potentially brominated dioxins if not processed in high-temperature rotary kilns with specific flue gas scrubbing systems. Improper disposal (e.g., mixing with general organic solvents) can damage standard incinerators and violate environmental discharge permits.
| Chemical Attribute | Data / Specification |
| Chemical Name | 4-Bromo-2-(4-methoxyphenyl)thiazole |
| Functional Class | Halogenated Heterocycle (Organobromide) |
| Physical State | Solid (typically off-white to yellow crystalline powder) |
| Primary Hazard | Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral) |
| Waste Stream ID | Halogenated Organic Waste (Solid or Liquid) |
| RCRA Code (USA) | Not specifically listed (P/U list), but characteristic of D001 (if ignitable) or generic halogenated waste. |
| EU Waste Code | 07 01 03 (Organic halogenated solvents/washing liquids) or 16 05 06 (Lab chemicals consisting of dangerous substances). |
Safety Assessment & Pre-Disposal Handling
Before initiating disposal, you must validate the state of the material. Treat this compound as a Contact Hazard and Aquatic Toxin .
GHS Hazard Classification (Derived from Analogous Thiazoles)
-
H411: Toxic to aquatic life with long-lasting effects (Common for halogenated aromatics).
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 (minimum) or P100 respirator if dust generation is likely during transfer.
-
Dermal: Nitrile gloves (Double gloving recommended: 0.11mm minimum thickness).
-
Ocular: Chemical splash goggles (ANSI Z87.1).
Operational Disposal Protocol
Core Directive: NEVER dispose of this compound down the drain or in general "Non-Halogenated" waste containers.
Scenario A: Pure Solid Waste (Expired/Excess Reagent)
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to potential corrosion from hydrolysis products (HBr).
-
Labeling: Affix a hazardous waste tag immediately.
-
Segregation: Place the sealed container into the "Solid Halogenated Waste" stream.
-
Note: If your facility does not have a specific "Solid Halogenated" stream, it typically goes into "Solid Hazardous Waste" destined for incineration, but the "Halogenated" checkbox must be marked on the manifest.
-
Scenario B: Solution Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated waste stream.
-
Compatible: Dichloromethane (DCM), Chloroform, Ethyl Acetate.
-
Incompatible: Strong oxidizers (Nitric acid, Peroxides) – Risk of exothermic runaway.
-
-
Transfer: Pour the solution into the "Halogenated Solvent Waste" carboy (typically Red or Yellow safety cans in many labs).
-
Rinsing: Triple-rinse the original vessel with a minimal amount of acetone or DCM. Add these rinses to the same Halogenated Waste container. Do not put rinsate down the sink.
Scenario C: Contaminated Consumables (Sharps/Gloves)
-
Sharps: Needles/Syringes used with this compound must go into a Biohazard/Sharps container, which is eventually incinerated.
-
Gloves/Paper: If heavily contaminated, place in a clear hazardous waste bag, seal, and label as "Solid Debris Contaminated with Halogenated Organics."
Disposal Decision Logic (Workflow)
The following diagram illustrates the critical decision points to ensure the material reaches the correct incineration facility (Rotary Kiln vs. Cement Kiln).
Figure 1: Decision tree for segregating halogenated thiazole waste to ensure proper downstream incineration.
Emergency Spill Procedures
If a spill occurs during the disposal process:
-
Solid Spill:
-
Do not sweep dry dust (risk of inhalation).
-
Cover with a wet paper towel or use a HEPA-filter vacuum designated for chemical spills.
-
Place all cleanup materials into the "Solid Halogenated Waste" container.
-
-
Liquid Spill:
-
Evacuate the immediate area if fumes are present.
-
Absorb with Vermiculite or Universal Absorbent Pads .
-
Do not use combustible materials (sawdust) if the solvent is flammable.
-
Collect absorbent and place in a sealed bag/pail labeled "Halogenated Spill Debris."
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
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PubChem. (2024). Compound Summary: 4-Bromo-2-methylthiazole (Analogous Hazard Data). National Library of Medicine. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
